4-Chloro-3-(trifluoromethyl)anisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKNQCAJLSTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378752 | |
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-73-7 | |
| Record name | 4-Chloro-3-(trifluoromethyl)anisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-3-(trifluoromethyl)anisole physical properties
An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)anisole
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. The document delineates its core physical and chemical properties, provides critical safety and handling protocols, and contextualizes its application as a key building block in modern chemical synthesis.
Introduction and Strategic Importance
This compound (CAS No. 400-73-7) is a substituted anisole derivative featuring both a chlorine atom and a trifluoromethyl group on the benzene ring.[1][2] This unique combination of functional groups imparts specific electronic and lipophilic properties, making it a valuable intermediate in the synthesis of complex organic molecules. The trifluoromethyl (-CF₃) group is particularly significant in medicinal chemistry and agrochemical design for its ability to enhance metabolic stability, binding affinity, and bioavailability of target molecules. The chloro- and methoxy- groups provide additional handles for synthetic modification and influence the molecule's reactivity and physical characteristics. Understanding the fundamental properties of this compound is therefore paramount for its effective and safe utilization in research and development.
Core Physicochemical Properties
The utility of any chemical intermediate begins with a thorough understanding of its physical state and characteristics under various conditions. This compound is a clear, colorless liquid at room temperature.[3] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 400-73-7 | [2][3][4] |
| Molecular Formula | C₈H₆ClF₃O | [2][3][4][5][6] |
| Molecular Weight | 210.58 g/mol | [2][3][4][5] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 113°C at 38 mmHg | [3] |
| Density | ~1.325 g/cm³ (Predicted) | [3] |
| Refractive Index | ~1.477 | [3] |
| Flash Point | 113°C (closed cup) | [3] |
| Storage Temperature | 2-8°C | [1][3] |
Causality Insight: The high electronegativity of the fluorine and chlorine atoms contributes to the compound's density being significantly greater than that of water. The relatively high boiling point for its molecular weight is due to dipole-dipole interactions. Its classification as a flammable liquid, despite a high flash point, necessitates careful handling away from ignition sources.[3][7]
Spectroscopic Profile for Structural Verification
While detailed spectra are typically provided by the supplier on a per-batch basis, the primary methods for structural confirmation and purity assessment for this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
-
¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group protons, with coupling patterns confirming the substitution pattern.
-
¹⁹F NMR: A strong singlet is expected, confirming the presence of the -CF₃ group.
-
GC-MS: Used to determine purity and confirm the molecular weight via the mass-to-charge ratio of the molecular ion.
Self-Validating System: A robust quality control protocol mandates cross-verification using multiple analytical techniques. For instance, the purity level indicated by GC should be corroborated by the absence of significant impurity signals in the NMR spectra.
Safety, Handling, and Hazard Management
This compound is classified as a flammable liquid and an irritant.[1][3] Adherence to strict safety protocols is non-negotiable.
GHS Hazard Identification:
Recommended Handling and Storage Protocols:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Use explosion-proof electrical and lighting equipment.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[3][7] Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for extinction; water spray may be used for large fires but is less effective.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[1][3]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][8] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[4]
-
Experimental Workflow: Quality Control and Analysis
The following workflow outlines a standard operating procedure for the receipt and validation of this compound in a research setting. This systematic approach ensures both safety and the integrity of the experimental results.
Caption: Quality Control workflow for incoming this compound.
Applications in Advanced Chemical Synthesis
The true value of this compound lies in its role as a versatile building block. The trifluoromethyl group acts as a metabolically stable, lipophilic element, while the chloro and methoxy groups offer sites for further chemical transformations, such as nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, or ether cleavage.
While direct applications are proprietary, its structural motifs are found in numerous high-value molecules. For example, the related compound 4-chloro-3-(trifluoromethyl)aniline is a key precursor in the synthesis of Sorafenib, an oral multi-kinase inhibitor used in cancer therapy.[9] The synthesis of such complex drugs often involves intermediates derived from molecules like this compound. A patent for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate, another crucial intermediate, starts from o-chlorotrifluoromethyl benzene, highlighting the industrial relevance of this substitution pattern.[9] The strategic placement of the chloro and trifluoromethyl groups is critical for building the core structures of modern pharmaceuticals and agrochemicals.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its distinct physical properties necessitate rigorous handling protocols, while its chemical characteristics offer significant advantages for the synthesis of novel, high-performance molecules. A comprehensive understanding of its properties, as detailed in this guide, is the foundation for its safe and effective application in advancing chemical research and development.
References
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MSDS of this compound. ChemSrc. [Link]
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This compound. Capot Chemical. [Link]
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4-Chloro-3-(trifluoromethyl)aniline Spectrum. SpectraBase. [Link]
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Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
4-Chloro-3-(trifluoromethyl)aniline. PubChem. [Link]
- Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
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A Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)anisole
Introduction
4-Chloro-3-(trifluoromethyl)anisole, with the CAS number 400-73-7 and molecular formula C₈H₆ClF₃O, is a halogenated aromatic ether.[1][2][3] Such compounds are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the chloro, trifluoromethyl, and methoxy substituents on the benzene ring dictates the molecule's reactivity and physicochemical properties. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.
This technical guide provides a comprehensive overview of the analytical methodologies used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer an in-depth interpretation of the resulting spectral data. This document is intended for researchers and professionals in the chemical and pharmaceutical sciences who require a robust understanding of how to verify the structure and identity of this compound.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound features a benzene ring substituted with three distinct functional groups:
-
Methoxy group (-OCH₃): An electron-donating group which influences the electron density of the aromatic ring, primarily at the ortho and para positions.
-
Chlorine atom (-Cl): An electron-withdrawing but ortho-para directing halogen.
-
Trifluoromethyl group (-CF₃): A strongly electron-withdrawing group.
The interplay of these substituents creates a unique electronic environment for each atom, which in turn gives rise to a characteristic spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Analysis: Deciphering the Proton Environment
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating methoxy group will shield nearby protons (shifting them upfield), while the electron-withdrawing chloro and trifluoromethyl groups will deshield them (shifting them downfield).
Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 | d | 1H | H-2 | Positioned ortho to the strongly withdrawing -CF₃ group, leading to significant deshielding. Expected to be a doublet due to coupling with H-6. |
| ~ 7.4 | d | 1H | H-5 | Positioned ortho to the chlorine atom, resulting in deshielding. Expected to be a doublet due to coupling with H-6. |
| ~ 6.9 | dd | 1H | H-6 | Influenced by both the ortho chlorine and the meta -CF₃ group. Expected to be a doublet of doublets from coupling to H-2 and H-5. |
| ~ 3.9 | s | 3H | -OCH₃ | The methyl protons of the methoxy group are in a distinct chemical environment and appear as a singlet. |
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Due to the molecule's asymmetry, eight distinct signals are expected. The chemical shifts are highly sensitive to the electronic environment.
Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 | C-1 (C-OCH₃) | The carbon attached to the oxygen of the methoxy group is significantly deshielded. |
| ~ 133 | C-3 (C-CF₃) | The carbon bearing the trifluoromethyl group will be deshielded and may show coupling to fluorine. |
| ~ 131 | C-5 | Aromatic carbon adjacent to the chlorine. |
| ~ 127 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a quartet due to one-bond coupling with the three fluorine atoms. |
| ~ 125 | C-4 (C-Cl) | The carbon attached to the chlorine atom. |
| ~ 122 | C-2 | Aromatic carbon ortho to the -CF₃ group. |
| ~ 113 | C-6 | Aromatic carbon ortho to the methoxy group. |
| ~ 56 | -OCH₃ | The methyl carbon of the methoxy group. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30° pulse angle, a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
Collect 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45° pulse angle, a spectral width of 220 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.
-
Collect 1024 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum relative to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | -OCH₃ |
| 1600 - 1475 | C=C stretch | Aromatic ring |
| 1300 - 1000 | C-O stretch | Aryl ether |
| 1350 - 1150 | C-F stretch | Trifluoromethyl |
| 800 - 600 | C-Cl stretch | Aryl chloride |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. A typical measurement consists of 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary to make the spectrum comparable to a traditional transmission spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.
Analysis of the Mass Spectrum
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique characteristic of the molecule's structure.
Predicted Mass Spectrometry Data
| m/z | Proposed Fragment | Significance |
| 210/212 | [C₈H₆ClF₃O]⁺˙ | Molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is characteristic of a compound containing one chlorine atom. |
| 195/197 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |
| 181 | [M - CHO]⁺ | Loss of a formyl radical. |
| 141 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
Visualization of the Spectroscopic Workflow and Fragmentation
The following diagrams illustrate the overall analytical workflow and a plausible fragmentation pathway for this compound.
Caption: Overall workflow for the spectroscopic characterization.
Sources
A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)anisole is a fluorinated aromatic compound with increasing significance in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group, a trifluoromethyl group, and a methoxy group on the benzene ring, imparts specific physicochemical properties that are of interest in the design of novel molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity in drug candidates.[1][2] A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development, ensuring accurate experimental outcomes and the integrity of synthesized products.
This guide provides a detailed examination of the solubility of this compound in a variety of common laboratory solvents, as well as a comprehensive overview of its stability under different environmental conditions. The information presented herein is intended to equip researchers with the necessary knowledge to handle, store, and utilize this compound effectively in their laboratory workflows.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C8H6ClF3O | [3][4][5] |
| Molecular Weight | 210.58 g/mol | [3][4][5] |
| Appearance | Clear, colorless liquid | [6] |
| Boiling Point | 113°C at 38 mmHg | [3][6][7] |
| Density | 1.325 ± 0.06 g/cm³ (Predicted) | [3][6][7] |
| Refractive Index | 1.477 | [3][6][7] |
| Flash Point | 113°C at 38 mmHg | [3][6][7] |
| XLogP3 | 3.36740 | [7] |
Solubility Profile
The solubility of a compound is a critical parameter that influences its reactivity, bioavailability, and formulation. The principle of "like dissolves like" is a useful starting point for predicting solubility.[8] Given the structure of this compound, which possesses both polar (methoxy group, chlorine) and nonpolar (trifluoromethyl group, benzene ring) characteristics, its solubility is expected to vary across different solvent classes.
Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The presence of the polar methoxy group may allow for some interaction with protic solvents through hydrogen bonding. However, the overall nonpolar character of the molecule, dominated by the benzene ring and trifluoromethyl group, is likely to limit solubility in highly polar solvents like water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone, Tetrahydrofuran (THF) | High | These solvents have dipole moments that can interact with the polar functionalities of the molecule, while their organic nature can accommodate the nonpolar regions. |
| Nonpolar | Toluene, Hexane, Dichloromethane | High | The aromatic and halogenated nature of this compound suggests good solubility in nonpolar and weakly polar solvents due to favorable van der Waals interactions. |
Experimental Protocol for Solubility Determination
A standardized protocol is crucial for obtaining reliable and reproducible solubility data.
Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, THF, toluene, hexane, dichloromethane)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.45 µm syringe filter into a clean vial.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution by a validated HPLC method to determine the concentration of this compound.
-
-
Quantification:
-
Calculate the solubility of the compound in each solvent based on the measured concentration and the dilution factor.
-
Caption: Experimental workflow for determining the solubility of this compound.
Stability Profile
The stability of a compound under various conditions is a critical factor in its handling, storage, and application. Degradation can lead to a loss of potency, the formation of impurities, and potentially toxic byproducts.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the known reactivity of related chloroaromatic and trifluoromethyl-containing compounds.[9][10][11] Potential degradation routes may include:
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions, although the electron-withdrawing nature of the trifluoromethyl and chloro groups may provide some stability.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.
-
Oxidation: The aromatic ring could be susceptible to oxidative degradation in the presence of strong oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decomposition.
Experimental Protocol for Stability Assessment
A forced degradation study is a common approach to evaluate the stability of a compound under stressed conditions.
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat the mixture (e.g., at 60°C) for a specified period.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat the mixture (e.g., at 60°C) for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature for a specified period.[12]
-
Thermal Degradation: Keep the solid compound and a solution of the compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and detect the formation of degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each condition.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.
-
Sources
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A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-(trifluoromethyl)anisole
An in-depth technical guide on the synthesis of 4-Chloro-3-(trifluoromethyl)anisole is presented below, structured as a whitepaper for researchers and professionals in the field of drug development. This guide provides a comprehensive overview of the primary synthetic routes, including detailed experimental protocols and mechanistic insights.
Abstract
This technical guide offers a detailed exploration of the synthetic pathways for producing this compound, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the core synthetic strategies, focusing on the underlying chemical principles, experimental best practices, and the rationale behind procedural choices. We will examine the two principal routes: the electrophilic chlorination of 3-(trifluoromethyl)anisole and the methylation of 4-chloro-3-(trifluoromethyl)phenol, complete with step-by-step protocols and comparative data.
Introduction: Strategic Importance of this compound
This compound is a highly valuable fluorinated aromatic compound. Its molecular architecture, featuring a trifluoromethyl group, a chlorine atom, and a methoxy group, makes it a versatile building block in organic synthesis. The presence of the trifluoromethyl moiety is particularly significant as it can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, properties that are highly sought after in modern drug discovery. Consequently, the development of efficient and scalable synthetic routes to this intermediate is of considerable interest.
This guide will provide an in-depth analysis of the most prevalent synthetic methodologies, offering a blend of theoretical understanding and practical, field-proven protocols.
Pathway I: Electrophilic Aromatic Chlorination of 3-(Trifluoromethyl)anisole
The direct chlorination of 3-(trifluoromethyl)anisole represents a common and efficient method for the synthesis of this compound. This approach capitalizes on the directing effects of the substituents on the aromatic ring to achieve a high degree of regioselectivity.
Mechanistic Rationale and Regiocontrol
In this electrophilic aromatic substitution reaction, the outcome is governed by the electronic properties of the methoxy (-OCH3) and trifluoromethyl (-CF3) groups. The methoxy group is a potent activating group and directs incoming electrophiles to the ortho and para positions through resonance stabilization of the sigma complex. In contrast, the trifluoromethyl group is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.
When both groups are present on the benzene ring as in 3-(trifluoromethyl)anisole, the activating and ortho, para-directing influence of the methoxy group dominates. This directs the chlorination primarily to the C4 position (para to the methoxy group), which is sterically unhindered and electronically activated, yielding the desired this compound as the major product.
Detailed Experimental Protocol: Chlorination of 3-(Trifluoromethyl)anisole
Materials:
-
3-(Trifluoromethyl)anisole
-
Chlorinating agent (e.g., Sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Chloroform)
-
Optional: Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
Step-by-Step Procedure:
-
Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 3-(trifluoromethyl)anisole and the chosen anhydrous solvent. Equip the flask with a magnetic stirrer and a dropping funnel.
-
Controlled Addition: Cool the solution in an ice bath and slowly add the chlorinating agent dropwise, maintaining a low temperature to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Quenching and Work-up: Once the reaction is complete, carefully quench it by adding cold water or a dilute solution of sodium bicarbonate.
-
Product Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to afford pure this compound.
Data Summary: Comparison of Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, 0°C to room temp. | Cost-effective and readily available. | Generates corrosive byproducts (HCl, SO₂). |
| N-Chlorosuccinimide (NCS) | Acetic acid or polar aprotic solvent. | Milder and easier to handle. | Higher cost and produces a solid byproduct. |
| Chlorine Gas (Cl₂) | Lewis acid catalyst required. | Highly reactive. | Difficult to handle and can lead to over-chlorination. |
Visualization of the Electrophilic Chlorination Pathway
Caption: Electrophilic chlorination of 3-(trifluoromethyl)anisole.
Pathway II: O-Methylation of 4-Chloro-3-(trifluoromethyl)phenol
An alternative synthetic route involves the methylation of 4-chloro-3-(trifluoromethyl)phenol. This method is particularly advantageous if the phenolic precursor is more accessible or economical.
Mechanistic Overview of Williamson Ether Synthesis
This reaction is a classic example of the Williamson ether synthesis. It proceeds via an Sₙ2 mechanism where a phenoxide ion acts as a nucleophile and attacks a methylating agent. The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group by a suitable base to generate a more potent nucleophilic phenoxide. This phenoxide then displaces the leaving group on the methylating agent to form the desired anisole derivative.
Detailed Experimental Protocol: Methylation of 4-Chloro-3-(trifluoromethyl)phenol
Materials:
-
Methylating agent (e.g., Dimethyl sulfate, Methyl iodide)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Polar aprotic solvent (e.g., Acetone, Acetonitrile, DMF)
Step-by-Step Procedure:
-
Formation of Phenoxide: Dissolve 4-chloro-3-(trifluoromethyl)phenol in the chosen solvent in a round-bottom flask. Add the base and stir the mixture to form the corresponding phenoxide.
-
Methylation: Add the methylating agent to the reaction mixture. The reaction may require heating to proceed at an optimal rate.
-
Monitoring: Follow the reaction's progress using TLC or GC until the starting phenol is no longer detected.
-
Work-up: Upon completion, filter off the inorganic salts. If a water-miscible solvent was used, remove it under reduced pressure.
-
Extraction and Purification: Dissolve the residue in an organic solvent and wash sequentially with water and brine. Dry the organic layer, concentrate it, and purify the crude product by vacuum distillation or column chromatography.
Data Summary: Common Reagents for Phenol Methylation
| Methylating Agent | Base | Typical Solvent | Key Considerations |
| Dimethyl sulfate | K₂CO₃ | Acetone | Highly effective but also highly toxic; requires careful handling. |
| Methyl iodide | K₂CO₃ or NaH | Acetonitrile, DMF | Volatile and a potent alkylating agent. |
Visualization of the Methylation Pathway
Caption: Williamson ether synthesis of this compound.
Alternative Synthetic Strategies and Future Directions
While the two primary routes are well-established, other multi-step synthetic sequences can be devised. For example, one could start from o-chlorobenzotrifluoride and introduce the oxygen functionality through a series of steps including nitration, reduction, diazotization, and subsequent hydrolysis, followed by methylation.[3][4] However, such pathways are generally longer and less atom-economical.
Future advancements in this area will likely focus on the development of greener and more sustainable synthetic methods. This could involve the use of heterogeneous catalysts to simplify purification and enable catalyst recycling, or the application of flow chemistry to enhance safety, scalability, and reaction control.
Conclusion
The synthesis of this compound is reliably achieved through two principal and scalable methods: electrophilic chlorination of 3-(trifluoromethyl)anisole and methylation of 4-chloro-3-(trifluoromethyl)phenol. The selection of the optimal route is often dictated by the cost and availability of the starting materials. Both synthetic pathways are based on fundamental and well-understood organic reactions, which allows for robust process control and optimization. A comprehensive understanding of the reaction mechanisms, coupled with meticulous execution of the experimental protocols, is essential for achieving high yields and purity of this important chemical intermediate.
References
-
PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]
- Google Patents. (2014). Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. CN110885298B.
- Google Patents. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-Chloro-3-(trifluoromethyl)phenol | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
A Technical Guide to the Safe Handling of 4-Chloro-3-(trifluoromethyl)anisole for Research and Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and handling guidelines for 4-Chloro-3-(trifluoromethyl)anisole (CAS No. 400-73-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The protocols herein are designed as self-validating systems, emphasizing the causality behind each procedural step to foster a culture of intrinsic safety.
Section 1: Chemical and Physical Identity
This compound is a substituted anisole derivative commonly utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Understanding its physical properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| CAS Number | 400-73-7 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃O | [2][3][4] |
| Molecular Weight | 210.58 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 113°C @ 38 mmHg | [3] |
| Density (Predicted) | 1.325 ± 0.06 g/cm³ | [3] |
| Synonyms | 2-Chloro-5-methoxybenzotrifluoride; 1-chloro-4-methoxy-2-(trifluoromethyl)benzene | [4][5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The following table summarizes its classification, which dictates the necessary handling precautions.
| GHS Classification | Code | Hazard Statement | Pictogram |
| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapour | 🔥 |
| Skin Irritation, Category 2 | H315 | Causes skin irritation | ! |
| Serious Eye Irritation, Category 2A | H319 | Causes serious eye irritation | ! |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | H335 | May cause respiratory irritation | ! |
| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | ! |
Signal Word: Warning
The flammability (H226) requires stringent control of ignition sources, while the irritation and toxicity warnings (H315, H319, H335, H302) necessitate the use of robust personal protective equipment to prevent exposure.[1]
Section 3: Toxicological Profile and Routes of Exposure
Understanding the toxicological risks is fundamental to preventing laboratory-acquired injuries. Exposure can occur via inhalation, skin contact, eye contact, and ingestion.
-
Inhalation: Vapors may cause respiratory irritation (H335).[1] All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to keep exposure well below any established limits.
-
Skin Contact: The compound causes skin irritation (H315) and can be harmful if absorbed through the skin.[1][6][7] Prolonged contact can lead to redness, pain, and dermatitis. The causality stems from the solvent nature of the compound, which can defat the skin and disrupt cellular membranes.
-
Eye Contact: Direct contact with the liquid or its vapor will cause serious eye irritation (H319), characterized by redness, pain, and potential damage to the cornea.[1][6] Immediate and thorough irrigation is critical.
-
Ingestion: The substance is harmful if swallowed (H302).[6][7] Ingestion can lead to gastrointestinal irritation and systemic toxic effects. Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[1][6]
Section 4: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is essential, starting with engineering controls as the primary barrier, supplemented by appropriate PPE.
Engineering Controls: The First Line of Defense The principal engineering control for handling this compound is a properly functioning chemical fume hood. This is non-negotiable. The fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and protecting the user from inhalation exposure.[6] All transfers, weighing of liquid, and reactions should be conducted within the hood.
Personal Protective Equipment (PPE): The Last Barrier PPE is required for all tasks involving this chemical, even when using a fume hood, to protect against accidental splashes or spills.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling/Transfer | Chemical safety goggles (EN 166) | Chemically resistant gloves (e.g., Nitrile, Neoprene, EN 374) | Flame-retardant lab coat | Not required if handled in a fume hood |
| Large Volume Transfer (>1L) | Chemical safety goggles and a face shield | Chemically resistant gloves | Chemical-resistant apron over a lab coat | Not required if handled in a fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemically resistant gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges may be required depending on spill size and ventilation |
Protocol: PPE Selection and Use
-
Inspect PPE: Before each use, visually inspect all PPE for signs of degradation, such as cracks, discoloration, or pinholes.
-
Glove Selection: Consult a glove compatibility chart. Do not use latex gloves, which offer poor protection against many organic solvents. Double-gloving can provide additional protection during high-risk procedures.
-
Donning: Don PPE in the following order: lab coat, safety goggles/face shield, and then gloves. Pull gloves over the cuffs of the lab coat.
-
Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves first using a technique that avoids touching the outer surface with bare skin, followed by the lab coat and eye protection.
-
Hygiene: Always wash hands thoroughly with soap and water after removing PPE and before leaving the laboratory.[1][6]
Section 5: Standard Operating Procedure for Handling and Storage
Adherence to a strict standard operating procedure (SOP) is crucial for mitigating the risks associated with this flammable and irritating compound.
Protocol: Safe Handling
-
Preparation: Before starting work, ensure a chemical spill kit is accessible and an emergency eyewash station and safety shower are unobstructed and functional.
-
Ventilation: Conduct all work inside a certified chemical fume hood.
-
Ignition Source Control: Clear the work area of all potential ignition sources, including hot plates, open flames, and non-intrinsically safe electrical equipment.[1][8]
-
Grounding and Bonding: When transferring from a larger container (e.g., a drum or large bottle), it is imperative to ground and bond the container and receiving equipment.[1] This prevents the buildup of static electricity, which can ignite the flammable vapors.[8][9] Use spark-free tools for opening or handling containers.[1]
-
Transfer: Use a pipette, syringe, or pouring spout for transfers to minimize splashing. Avoid "free-falling" the liquid, as this increases the generation of static charge and vapors.
-
Securing: Keep containers securely sealed when not in use to prevent the release of vapors.[1][8]
Protocol: Safe Storage
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][8] This area should be separate from incompatible materials, particularly strong oxidizing agents.[1][6]
-
Containers: Store in the original, clearly labeled container.[1] If a new container is used, ensure it is appropriate for flammable liquids and properly labeled. Opened containers must be carefully resealed and kept upright to prevent leakage.[8]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[1][6]
-
Environment: Do not store in pits, basements, or other areas where heavy vapors could accumulate and become trapped.[1]
Section 6: Emergency and Accidental Release Protocols
Prompt and correct response to an emergency is critical. The following workflow and protocols outline the necessary actions.
Caption: Workflow for responding to a chemical spill.
Protocol: Minor Spill Cleanup (inside a fume hood)
-
Alert: Alert colleagues in the immediate vicinity.
-
Control: Ensure all ignition sources are removed.[1]
-
Contain: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[1]
-
Absorb: Working from the outside edge of the spill inward, apply the absorbent material.
-
Collect: Once absorbed, use spark-free tools to scoop the material into a designated, sealable waste container labeled "Hazardous Waste: this compound".[1]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the waste container and any contaminated PPE according to institutional and local regulations.[1]
Protocol: First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[1][2] Seek immediate medical attention.[1] Removal of contact lenses should only be done by skilled personnel.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin area with running water and soap for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person is not breathing, give artificial respiration. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water and have them drink a glass of water.[1][2] Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the product.[2]
Section 7: Fire Safety and Extinguishing Measures
This compound is a flammable liquid, and its vapors can form explosive mixtures with air.[1] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[1]
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[1][2] Water spray may be used to cool fire-exposed containers but may be ineffective at extinguishing the fire itself.[1][8]
-
Unsuitable Media: Do not use a heavy stream of water, as it may spread the burning liquid.
-
Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2]
-
Hazardous Combustion Products: Combustion may produce toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[1][2]
Section 8: Disposal Considerations
All waste containing this compound, including absorbed spill material and contaminated PPE, must be treated as hazardous waste.
-
Collection: Collect waste in a suitable, sealed, and clearly labeled container. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) office.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] Disposal must comply with all local, state, and federal regulations.
References
-
MSDS of this compound. (2014). Capot Chemical Co., Ltd.[Link]
-
Safety Data Sheet - 4-Chloro-3-(Trifluoromethyl)Phenyl Isocyanate. (2025). Angene Chemical. [Link]
-
400-73-7 | this compound. ChemIndex. [Link]
-
Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. Cole-Parmer. [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)anisole. Cole-Parmer. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound CAS#: 400-73-7 [m.chemicalbook.com]
- 4. 400-73-7 | this compound [chemindex.com]
- 5. 400-73-7 this compound >>4>>CAS>>CAS [cas.yaoshang68.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. angenechemical.com [angenechemical.com]
- 8. gustavus.edu [gustavus.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
The Synthetic Versatility of 4-Chloro-3-(trifluoromethyl)anisole: A Guide for Pharmaceutical Development
Introduction: Unveiling a Privileged Scaffold
In the landscape of pharmaceutical synthesis, the strategic incorporation of fluorine atoms into molecular frameworks has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Within this context, 4-Chloro-3-(trifluoromethyl)anisole has emerged as a highly valuable and versatile building block. Its substituted phenyl ring, adorned with a trifluoromethyl group, a chlorine atom, and a methoxy group, presents a unique combination of reactive handles and modulating substituents. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed protocols for its application in key synthetic transformations relevant to the development of novel pharmaceutical agents. The strategic placement of these functional groups allows for a diverse range of chemical manipulations, making it a sought-after intermediate in the synthesis of complex molecules, including kinase inhibitors and other targeted therapies.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClF₃O | N/A |
| Molecular Weight | 210.58 g/mol | N/A |
| Appearance | Liquid | N/A |
| Boiling Point | 113 °C at 38 mmHg | N/A |
| Density | ~1.325 g/cm³ | N/A |
Safety Profile: this compound is a flammable liquid and should be handled with appropriate care in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All operations should be conducted away from open flames and ignition sources. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Reactivity and Strategic Applications
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The chlorine atom serves as a handle for cross-coupling and nucleophilic substitution reactions. The trifluoromethyl group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, modulate the reactivity of the aromatic ring and influence the regioselectivity of subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound, as an aryl chloride, can participate in these transformations, although the activation of the C-Cl bond often requires more specialized catalytic systems compared to aryl bromides or iodides.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between an aryl halide and an organoboron compound. This reaction is of paramount importance in the synthesis of biaryl structures, which are prevalent in many pharmaceutical agents.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand is crucial for the efficient oxidative addition of the palladium(0) species to the relatively inert C-Cl bond. Ligands such as SPhos or XPhos are often employed to facilitate this challenging step.
-
Base: A base is required to activate the boronic acid for transmetalation. The choice of base, such as potassium carbonate or potassium phosphate, can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reaction components.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst and ligand mixture to the Schlenk flask under a positive pressure of inert gas.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is widely used to introduce anilines and other nitrogen-containing functional groups that are critical for the biological activity of many drugs.
Causality of Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, a robust palladium catalyst and a bulky, electron-rich ligand are essential for the activation of the C-Cl bond. Generations of Buchwald-Hartwig catalysts and ligands have been developed to improve the efficiency and scope of this reaction for aryl chlorides.[1]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used to prevent quenching of the strong base.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
In a separate glovebox or under a stream of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos (0.024 mmol, 2.4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify by column chromatography to yield the desired N-aryl morpholine derivative.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the strongly electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This allows for the displacement of the chlorine atom by strong nucleophiles.
Causality of Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as alkoxides or amines, are required to attack the electron-deficient aromatic ring.[2]
-
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often used to enhance the nucleophilicity of the attacking species.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy for the disruption of aromaticity in the intermediate Meisenheimer complex.
Detailed Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.) and DMSO (5 mL).
-
Add sodium methoxide (1.5 mmol, 1.5 equiv.) to the solution.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the corresponding dimethoxy-substituted product.
Electrophilic Aromatic Substitution
The directing effects of the substituents on the aromatic ring of this compound are competing. The methoxy group is a strong activating, ortho, para-directing group, while the trifluoromethyl group is a strong deactivating, meta-directing group. The chlorine atom is a deactivating, ortho, para-director. In electrophilic aromatic substitution reactions, the powerful activating effect of the methoxy group is expected to dominate, directing incoming electrophiles to the positions ortho to it (C2 and C6).[3]
Causality of Experimental Choices:
-
Electrophile and Catalyst: The choice of electrophile and catalyst will depend on the desired transformation (e.g., Br₂/FeBr₃ for bromination, HNO₃/H₂SO₄ for nitration).
-
Reaction Conditions: Due to the presence of the deactivating trifluoromethyl and chloro groups, forcing conditions (higher temperatures, stronger catalysts) may be required compared to the substitution of anisole itself.
Detailed Protocol: Electrophilic Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in acetonitrile (5 mL) in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS to observe the formation of the monobrominated product(s).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography to isolate the major regioisomer, which is expected to be the product of bromination at the position ortho to the methoxy group.[4]
Ether Cleavage: Unmasking a Phenolic Moiety
The methoxy group can be cleaved to reveal a phenol, which can then be used for further functionalization, such as in the formation of diaryl ethers, a common motif in pharmaceuticals. Boron tribromide (BBr₃) is a classic and effective reagent for this transformation.[5][6]
Causality of Experimental Choices:
-
Reagent: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond.[6]
-
Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert to BBr₃.
-
Temperature: The reaction is typically performed at low temperatures to control the reactivity of BBr₃.
Detailed Protocol: Demethylation with Boron Tribromide
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in DCM
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1 M solution of boron tribromide in DCM (1.2 mL, 1.2 mmol, 1.2 equiv.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude phenol by column chromatography.
Application in Pharmaceutical and Agrochemical Synthesis
The true value of a building block is demonstrated by its successful application in the synthesis of bioactive molecules. This compound and its derivatives are key intermediates in the production of a range of pharmaceuticals and agrochemicals. The trifluoromethyl group often enhances the efficacy and metabolic stability of the final product.[7] For instance, the corresponding aniline derived from this anisole is a crucial component in the synthesis of the multi-kinase inhibitor Sorafenib, used in the treatment of certain types of cancer. In the agrochemical sector, related trifluoromethyl-substituted anilines and phenols are used to synthesize herbicides, fungicides, and insecticides.[8]
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams outline the key transformations discussed.
Caption: Key synthetic transformations of this compound.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a powerful and versatile building block for pharmaceutical and agrochemical research and development. Its unique substitution pattern allows for a wide range of synthetic manipulations, including palladium-catalyzed cross-couplings, nucleophilic and electrophilic aromatic substitutions, and ether cleavage. By understanding the underlying principles of its reactivity and following robust experimental protocols, researchers can effectively leverage this intermediate to construct complex molecular architectures with desirable biological properties. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel and effective chemical entities.
References
-
Ningbo Inno Pharmchem Co., Ltd. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. Available at: [Link]
-
ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole.... Available at: [Link]
-
The Royal Society of Chemistry. Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. 2018. Available at: [Link]
-
MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available at: [Link]
-
Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Available at: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... Available at: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 2021. Available at: [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. 2022. Available at: [Link]
-
Chemistry World. Electrophilic aromatic bromination study casts doubt on textbook intermediate. 2023. Available at: [Link]
-
ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. 2011. Available at: [Link]
-
Common Organic Chemistry. Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available at: [Link]
-
National Institutes of Health. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. 2015. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. 2016. Available at: [Link]
-
ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 2021. Available at: [Link]
-
The OChem Whisperer. Here is some Nucleophilic Aromatic Substitution for ya! 2017. Available at: [Link]
-
PubMed. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification. 2014. Available at: [Link]
-
SpringerLink. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. 2021. Available at: [Link]
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Suzuki coupling reactions involving 4-Chloro-3-(trifluoromethyl)anisole
Application Notes and Protocols for Suzuki Coupling Reactions Involving 4-Chloro-3-(trifluoromethyl)anisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is particularly valuable for constructing biaryl and heteroaryl motifs prevalent in pharmaceuticals and advanced materials.[1]
This compound is a valuable building block in drug discovery. The trifluoromethyl (-CF3) group is a key pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] Its strong electron-withdrawing nature significantly influences the electronic properties of the aromatic ring, impacting both reactivity and the physiological activity of the resulting compounds.[2] The presence of the methoxy (-OCH3) group further modulates the electronic landscape of the molecule. This application note will delve into the nuances of employing this electronically deactivated aryl chloride in Suzuki coupling reactions.
Mechanistic Considerations for a Deactivated Aryl Chloride
The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] However, the electronic properties of this compound present specific challenges and opportunities within this cycle.
-
Oxidative Addition: This is often the rate-limiting step, especially for aryl chlorides, which are less reactive than their bromide or iodide counterparts.[4] The electron-withdrawing trifluoromethyl group can facilitate this step.[4] However, the electron-donating methoxy group can have a counteracting effect. The choice of a suitable palladium catalyst and ligand is therefore critical to promote the efficient oxidative addition of the C-Cl bond. Electron-rich and bulky phosphine ligands are often employed to enhance the reactivity of the palladium catalyst towards aryl chlorides.[4][5]
-
Transmetalation: In this step, the organic moiety is transferred from the organoboron reagent to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[6]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the active Pd(0) catalyst.[5] Bulky ligands on the palladium center can promote this step.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Optimized Protocol for the Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.58 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| SPhos | 410.47 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 3.0 | 3.0 |
| 1,4-Dioxane | 88.11 | - | - |
| Water | 18.02 | - | - |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (0.5 mL) to the Schlenk tube. The solvent should be degassed prior to use.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for the Suzuki coupling reaction.
Key Considerations and Troubleshooting
-
Catalyst and Ligand Selection: For challenging aryl chlorides like this compound, highly active catalyst systems are often necessary. Palladacycle precatalysts or catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are recommended.[5][7] The use of N-heterocyclic carbene (NHC) ligands can also be effective.[5]
-
Base and Solvent: The choice of base and solvent is crucial. Strong bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][8] Aprotic polar solvents such as 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[5][9]
-
Side Reactions:
-
Protodeborylation: Boronic acids can be susceptible to hydrolysis, especially under harsh basic conditions.[5] Using a less nucleophilic base or anhydrous conditions might mitigate this issue.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by carefully controlling the reaction temperature and catalyst loading.
-
-
Troubleshooting Poor Yields:
-
Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and handled under inert conditions to prevent deactivation.
-
Suboptimal Conditions: Screen different combinations of ligands, bases, and solvents to find the optimal conditions for your specific substrate.
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.
-
Applications in Drug Development
The biaryl products derived from this compound are valuable intermediates in the synthesis of various biologically active molecules. The trifluoromethylphenyl moiety is a key structural feature in several approved drugs and clinical candidates, contributing to their efficacy in therapeutic areas such as oncology and infectious diseases.[2][10] For example, this structural motif is found in compounds with antimalarial and antiproliferative activities.[10]
Conclusion
The Suzuki-Miyaura coupling of this compound, while presenting challenges due to its deactivated nature, is a highly valuable transformation for accessing complex fluorinated biaryl compounds. A thorough understanding of the reaction mechanism and careful optimization of the catalytic system, base, and solvent are paramount for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully employ this important building block in their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source.
- ResearchGate. Suzuki coupling reactions of aryl chlorides.
- ResearchGate. Highly Active Catalysts for the Suzuki Coupling of Aryl Chlorides.
- ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with....
- Common Organic Chemistry.
- MDPI.
- NINGBO INNO PHARMCHEM CO.,LTD. Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- PubMed Central.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: The Strategic Role of 4-Chloro-3-(trifluoromethyl)anisole and its Derivatives in Modern Agrochemical Synthesis
Introduction: The Significance of Fluorinated Building Blocks
In the landscape of modern agrochemical development, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of molecular design. The presence of moieties such as the trifluoromethyl (-CF₃) group can profoundly enhance a molecule's biological efficacy, metabolic stability, and binding affinity to target enzymes.[1][2] 4-Chloro-3-(trifluoromethyl)anisole, a key member of this fluorinated chemical family, and its closely related derivatives serve as pivotal intermediates in the synthesis of a new generation of high-performance herbicides and pesticides.[3][4] The specific substitution pattern—a chlorine atom and a trifluoromethyl group on an aromatic ring—provides a unique electronic and steric profile that is instrumental in creating selective and potent crop protection agents.
This guide provides an in-depth exploration of the synthetic utility of this structural motif, focusing on the conversion pathways to critical intermediates and their subsequent application in constructing complex agrochemical molecules. We will detail validated protocols, explain the chemical rationale behind procedural steps, and present data in a clear, accessible format for researchers and development professionals.
Physicochemical Profile: this compound
A thorough understanding of a starting material's physical properties is fundamental to its effective use in synthesis, informing decisions on reaction conditions, solvent selection, and purification methods.
| Property | Value | Source |
| CAS Number | 400-73-7 | [5][6][7][8] |
| Molecular Formula | C₈H₆ClF₃O | [3][6][7][8] |
| Molecular Weight | 210.58 g/mol | [6][7] |
| Appearance | White to Light Brown Solid/Liquid | [3] |
| Boiling Point | 113°C at 38 mmHg | [6] |
| Density | ~1.325 g/cm³ (Predicted) | [6] |
Core Synthetic Strategy: From Precursor to Key Intermediates
While this compound is a valuable starting point, a significant portion of agrochemical synthesis relies on its conversion to more reactive intermediates, primarily 4-Chloro-3-(trifluoromethyl)aniline and the subsequently derived 4-Chloro-3-(trifluoromethyl)phenyl isocyanate .[9][10] The aniline serves as a versatile nucleophile, while the isocyanate is a powerful electrophile, perfect for building urea, carbamate, and amide linkages common in active ingredients.[9]
The general synthetic workflow illustrates the central role of these intermediates, which are typically produced from readily available industrial precursors like o-chlorobenzotrifluoride. This pathway highlights the critical transformations required to generate the highly versatile aniline and isocyanate building blocks.
Caption: Synthetic pathway from a common precursor to a final agrochemical product.
Experimental Protocols & Methodologies
The following protocols provide detailed, step-by-step procedures for the synthesis of key intermediates and a representative final product. The rationale behind critical steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
This protocol details the synthesis of the pivotal aniline intermediate from o-chlorobenzotrifluoride, a common industrial starting material. The process involves a regioselective nitration followed by a robust reduction.[11]
Materials:
-
o-Chlorobenzotrifluoride (1.0 eq)
-
Acetic anhydride (solvent)
-
Concentrated nitric acid (1.1 eq)
-
5% Sodium hydroxide solution
-
Ferric trichloride hexahydrate (0.05 eq)
-
Activated carbon
-
Absolute ethanol
-
Hydrazine hydrate (85%, 2.5 eq)
Procedure:
-
Nitration:
-
To a reaction vessel charged with acetic anhydride, add o-chlorobenzotrifluoride.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add concentrated nitric acid dropwise, ensuring the temperature does not exceed 10°C. The use of a strong nitrating medium under controlled temperature is crucial for achieving high regioselectivity, favoring nitration at the 4-position.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by TLC or GC.
-
Upon completion, carefully pour the reaction mixture into ice water and neutralize with 5% NaOH solution.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated intermediate.
-
-
Reduction:
-
In a separate flask, create a suspension of the crude nitride, ferric trichloride hexahydrate, and activated carbon in absolute ethanol. Ferric chloride acts as a catalyst for the hydrazine reduction, providing a scalable and effective alternative to catalytic hydrogenation.[11]
-
Heat the mixture to reflux (approx. 78°C).
-
Add hydrazine hydrate dropwise to the refluxing mixture. An exothermic reaction will be observed. Maintain a steady reflux by controlling the addition rate.
-
After addition, continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC/GC).
-
Cool the reaction mixture and filter through a pad of celite to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Purify the resulting crude oil by vacuum distillation to yield 4-Chloro-3-(trifluoromethyl)aniline as a crystalline solid upon cooling.
-
Self-Validation:
-
Expected Yield: 75-85% over two steps.
-
Purity Analysis: Confirm identity and purity (>99%) via GC-MS and ¹H NMR spectroscopy.
-
Melting Point: 35-37°C (literature value).
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
The conversion of the aniline to a highly reactive isocyanate is a key step in producing many herbicides and pesticides. This protocol uses triphosgene, a safer solid equivalent to gaseous phosgene.[11]
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline (1.0 eq)
-
Triphosgene (0.4 eq)
-
Toluene (anhydrous)
-
Triethylamine (catalytic)
Procedure:
-
Reaction Setup:
-
Dissolve the aniline intermediate in anhydrous toluene in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Add a catalytic amount of triethylamine.
-
In a separate container, carefully dissolve triphosgene in anhydrous toluene.
-
-
Phosgenation:
-
Slowly add the triphosgene solution to the aniline solution at room temperature. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux (approx. 110°C) and maintain for 3-5 hours. The reaction progress can be monitored by the disappearance of the aniline starting material (TLC) and the formation of HCl gas (which can be trapped with a basic solution).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Concentrate the filtrate under reduced pressure to remove the toluene solvent.
-
Purify the crude product by vacuum distillation to obtain pure 4-Chloro-3-(trifluoromethyl)phenyl isocyanate.
-
Safety Precaution: This reaction should be performed in a well-ventilated fume hood as it involves toxic reagents (triphosgene) and byproducts.
Self-Validation:
-
Expected Yield: 90-95%.
-
Purity Analysis: Confirm purity (>99.8%) via GC analysis.[11] Confirm the formation of the isocyanate group via FT-IR spectroscopy (strong characteristic absorption at ~2250-2275 cm⁻¹).
Application Example: Synthesis of a Phenylurea Herbicide
This workflow demonstrates the final step where the isocyanate intermediate is coupled with an amine to form a biologically active phenylurea derivative, a common class of herbicides that inhibit photosynthesis.
Caption: Experimental workflow for the synthesis of a phenylurea herbicide.
Procedure:
-
Dissolve 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq) in an aprotic solvent like THF.
-
Cool the solution to 0°C.
-
Slowly add a solution of dimethylamine (1.05 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
The product often precipitates from the solution. If not, the solvent can be removed under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final phenylurea product.
Conclusion
This compound and its derivatives, particularly 4-chloro-3-(trifluoromethyl)aniline, are indispensable building blocks in the agrochemical industry.[12][13] The unique combination of chloro and trifluoromethyl substituents provides a powerful scaffold for developing highly effective and selective herbicides and pesticides.[10][14] The synthetic pathways and protocols detailed in this guide demonstrate a robust and scalable approach to producing key intermediates and leveraging their reactivity to construct complex, high-value active ingredients. Mastery of these synthetic transformations is crucial for researchers aiming to innovate and advance the field of crop protection.
References
- Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate - Idaho 360 History | Lincoln Exhibit.
- This compound | 400-73-7. ChemicalBook.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. National Center for Biotechnology Information.
- This compound CAS#: 400-73-7. ChemicalBook.
- WO2013050433A1 - Pesticide preparation and process for producing the same. Google Patents.
- 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4. Sigma-Aldrich.
- Application Notes and Protocols: 3-Chloro-4-fluoroaniline in the Agrochemical Industry. Benchchem.
- US 2016/0316751A1 - Pesticidal Compounds. Google Patents.
- 400-73-7 this compound. ChemNet.com.
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- US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol. Google Patents.
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- This compound cas no.400-73-7. guidechem.
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
- Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. National Center for Biotechnology Information.
- 400-73-7, this compound Formula. ECHEMI.
- Selective fluorination of an aryl triazolinone herbicide intermediate. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. National Center for Biotechnology Information.
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Analytical methods for quantifying 4-Chloro-3-(trifluoromethyl)anisole in reaction mixtures.
An Application Note and Protocol for the Analytical Quantification of 4-Chloro-3-(trifluoromethyl)anisole in Reaction Mixtures
Introduction: The Critical Need for Precise Quantification
This compound is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of various high-value chemical entities, including pharmaceuticals and agrochemicals. The precise monitoring of its concentration within a reaction mixture is paramount for effective process development, yield optimization, and stringent quality control. In-process control that relies on accurate quantification allows chemists and engineers to track reaction kinetics, identify the formation of impurities, and determine the optimal endpoint, thereby ensuring the efficiency, safety, and reproducibility of the manufacturing process.
This guide, developed from a Senior Application Scientist's perspective, provides a detailed exploration of robust analytical methodologies for the quantification of this compound. We will delve into the causality behind methodological choices, offering two primary protocols based on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The aim is to equip researchers and drug development professionals with a self-validating framework for reliable and accurate analysis.
Method Selection: A Tale of Two Techniques
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is a critical decision driven by the physicochemical properties of the analyte and the complexity of the sample matrix.[1][2] this compound, being a semi-volatile and thermally stable organic molecule, is an excellent candidate for both techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is often the preferred method for volatile and semi-volatile compounds due to its exceptional separation efficiency and the high specificity of mass spectrometric detection.[3][4] The mass spectrometer provides definitive identification of the target analyte based on its unique mass fragmentation pattern, which is invaluable when analyzing complex reaction mixtures where isomeric impurities may be present. For halogenated compounds, GC-MS offers excellent sensitivity.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique suitable for a broad range of compounds, including those that are less volatile or thermally labile.[1][2] Coupled with a Diode Array Detector (DAD) or a standard UV detector, HPLC provides robust and precise quantification.[6] This method can be advantageous as it often requires simpler sample preparation and may not necessitate the high temperatures used in GC, which could potentially degrade sensitive components in the reaction mixture.
The final selection depends on available instrumentation, the nature of expected impurities, and the specific analytical goals. For impurity profiling and structural elucidation, GC-MS is superior; for routine, high-throughput quantification, HPLC-UV is often more efficient.
Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a highly selective and sensitive method for the quantification of this compound, ideal for complex reaction matrices.
Causality of Experimental Design
The core of this method is the volatilization of the analyte for separation in the gas phase, followed by ionization and detection by mass. The choice of a non-polar capillary column is based on the non-polar nature of the analyte. A temperature gradient (oven ramp) is employed to ensure sharp peaks for the analyte while allowing for the separation of other, more or less volatile, reaction components. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns, aiding in definitive identification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS quantification of this compound.
Step-by-Step Methodology
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Ethyl Acetate (GC grade or equivalent)
-
Helium (carrier gas, 99.999% purity)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
-
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Withdraw a 100 µL aliquot of the reaction mixture and transfer it to a 10 mL volumetric flask.
-
Dilute to the mark with ethyl acetate. This 100-fold dilution is a starting point and may need adjustment to fall within the calibration range.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter into a GC autosampler vial.[7] This step is crucial to remove particulates that could clog the injector or column.[7]
-
-
GC-MS Instrumental Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| MS System | Agilent 5977 MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1 ratio, adjust as needed for sensitivity) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80°C, hold for 1 min. Ramp to 280°C at 20°C/min. Hold for 5 min. |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity using ions like m/z 210, 195, 175. |
-
Analysis and Quantification:
-
Inject the series of calibration standards to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared reaction mixture samples.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
-
Remember to account for the initial dilution factor when calculating the final concentration in the original reaction mixture.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol offers a robust and high-throughput method for routine quantification of the target analyte.
Causality of Experimental Design
This method separates components in the liquid phase. A reversed-phase C18 column is selected, as it is effective for retaining and separating moderately non-polar organic molecules like our target analyte. The mobile phase, a mixture of acetonitrile and water, is standard for reversed-phase chromatography.[7] Acetonitrile is the organic modifier; its proportion is optimized to achieve a reasonable retention time and good peak shape. UV detection is chosen because the aromatic ring in the analyte provides sufficient chromophoric activity for sensitive detection. A wavelength of 210 nm is often a good starting point for aromatic compounds.[8]
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Step-by-Step Methodology
-
Reagents and Materials:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Standard Preparation:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Degas the mobile phase using sonication or vacuum filtration before use.[9]
-
Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Allow the reaction mixture to cool to room temperature.
-
Withdraw a 100 µL aliquot of the reaction mixture and transfer it to a 10 mL volumetric flask.
-
Dilute to the mark with the mobile phase. Adjust the dilution factor as necessary.
-
Vortex the solution for 30 seconds.
-
Filter the diluted sample through a 0.45 µm nylon or PTFE syringe filter into an HPLC autosampler vial.
-
-
HPLC-UV Instrumental Parameters:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes (adjust based on chromatogram) |
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve, correcting for the dilution factor.
-
Method Comparison and Performance
The following table summarizes the key performance attributes of the two described methods to aid in selecting the most appropriate technique for your laboratory's needs.
| Feature | GC-MS Method | HPLC-UV Method |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Selectivity | Very High (based on retention time and mass fragmentation). | Moderate to High (based on retention time). |
| Sensitivity | High (can reach pg levels with SIM). | Good (typically ng levels). |
| Typical Run Time | 10-15 minutes. | 5-10 minutes. |
| Pros | - Definitive compound identification.- Excellent for resolving isomers and complex mixtures.- High sensitivity. | - High throughput.- No high temperatures required.- Robust and widely available.[1]- Simpler sample preparation.[1] |
| Cons | - Requires analyte to be volatile and thermally stable.- More complex instrument maintenance. | - Potential for co-elution with interfering compounds.- Less definitive identification than MS. |
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantification of this compound in reaction mixtures. The choice of method should be guided by the specific requirements of the analysis, including the need for structural confirmation, desired sensitivity, sample throughput, and the complexity of the reaction matrix. For rigorous analysis and impurity identification, GC-MS is the superior choice. For routine process monitoring where speed and robustness are key, HPLC-UV provides an excellent solution. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can achieve accurate and reproducible quantification, leading to better control and optimization of their chemical synthesis processes.
References
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Organomation. Chromatography Sample Preparation Guide. Available from: [Link]
-
Scribd. GC-MS Method for Anisole Detection. Available from: [Link]
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Elsevier. Analytical methods for determination of cork-taint compounds in wine. Available from: [Link]
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Shen, L. et al. The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available from: [Link]
-
Said, R. et al. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. PMC - NIH. Available from: [Link]
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SIELC Technologies. HPLC Method For Analysis Of 2,4,6-Trichloroanisole on Newcrom R1 Column on Alltesta. Available from: [Link]
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Application Notes and Protocols for the Analysis of 4-Chloro-3-(trifluoromethyl)anisole by HPLC and GC
Abstract
This document provides a comprehensive guide for the development of robust and reliable High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of 4-Chloro-3-(trifluoromethyl)anisole. This guide is intended for researchers, scientists, and professionals in the drug development field. It emphasizes a systematic approach to method development, rooted in the physicochemical properties of the analyte and guided by established scientific principles and regulatory expectations. Detailed protocols for both analytical techniques are provided, along with insights into the rationale behind experimental choices to ensure method suitability and data integrity.
Introduction: Understanding the Analyte
This compound is a halogenated aromatic compound with the molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol .[1][2] A thorough understanding of its physicochemical properties is paramount for developing effective analytical methods.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃O | [1][2] |
| Molecular Weight | 210.58 g/mol | [1][2] |
| Boiling Point | 206.7°C at 760 mmHg | [1][2] |
| Flash Point | 78.8°C | [1] |
| Density | 1.325 g/cm³ (Predicted) | [3][4] |
| Vapor Pressure | 0.335 mmHg at 25°C | [1][5] |
| XLogP3 | 3.36740 | [5] |
| Form | Clear, colorless liquid | [3] |
The compound's volatility, indicated by its boiling point and vapor pressure, suggests its suitability for Gas Chromatography (GC) analysis. Its aromatic structure and the presence of chromophores make it a good candidate for High-Performance Liquid Chromatography (HPLC) with UV detection. The predicted XLogP3 value indicates a non-polar nature, which will influence the choice of stationary and mobile phases in reversed-phase HPLC.
HPLC Method Development: A Strategic Approach
The development of a robust HPLC method requires a systematic evaluation of critical parameters to achieve the desired separation and quantification. The principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, provide a framework for analytical procedure development and validation.[6][7][8][9][10][11]
The Causality Behind Experimental Choices
The primary goal is to develop a method that is specific, accurate, precise, and robust.[12] The selection of the stationary phase, mobile phase, and detector is driven by the chemical nature of this compound.
-
Stationary Phase Selection: Given the non-polar nature of the analyte, a reversed-phase C18 column is the logical starting point.[13][14] The C18 stationary phase provides hydrophobic interactions with the analyte, leading to retention. For potentially challenging separations involving structurally similar impurities, a phenyl-hexyl column could be considered to exploit π-π interactions with the aromatic ring of the analyte.[15][16]
-
Mobile Phase Optimization: A mixture of water and an organic modifier, such as acetonitrile or methanol, is the standard for reversed-phase HPLC. The initial mobile phase composition can be estimated based on the analyte's polarity. A gradient elution is often preferred in method development to elute a wide range of compounds and can be optimized to an isocratic method for routine analysis if the separation is adequate. The pH of the aqueous portion of the mobile phase is generally not a critical factor for non-ionizable compounds like this compound.
-
Detector Selection and Wavelength: The aromatic ring in this compound results in UV absorbance. A Diode Array Detector (DAD) or a UV-Vis detector is suitable. To determine the optimal wavelength for detection, a UV scan of the analyte should be performed. The wavelength of maximum absorbance (λmax) will provide the best sensitivity.
HPLC Protocol: A Self-Validating System
This protocol is designed to be a starting point for method development and should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[17][18]
Table 2: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | DAD or UV-Vis at λmax |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile |
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in acetonitrile to prepare a stock solution. Further dilute the stock solution to a suitable concentration (e.g., 100 µg/mL) for analysis.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition (60% Acetonitrile) until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and acquire the chromatogram for at least 15 minutes.
-
Method Optimization: Based on the initial chromatogram, adjust the gradient slope, flow rate, and column temperature to achieve optimal resolution and peak shape.[19]
Caption: HPLC analytical workflow for this compound.
GC Method Development: Leveraging Volatility
Gas chromatography is an excellent technique for the analysis of volatile and thermally stable compounds like this compound. A well-developed GC method can provide high resolution and sensitivity.
Rationale for Experimental Choices
The selection of the GC column, carrier gas, and temperature program is critical for achieving a successful separation.
-
Column Selection: A non-polar or mid-polar capillary column is generally suitable for the analysis of halogenated aromatic compounds.[13] A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent) is a good starting point. The dimensions of the column (length, internal diameter, and film thickness) will influence the efficiency and resolution of the separation.
-
Carrier Gas and Flow Rate: Helium is the most common carrier gas, although hydrogen can provide faster analysis times. The flow rate of the carrier gas should be optimized to achieve the best efficiency, which can be determined by constructing a van Deemter plot.
-
Inlet and Detector: A split/splitless inlet is typically used for capillary GC. The choice between split and splitless injection depends on the concentration of the analyte. For higher concentrations, a split injection is used to avoid column overload, while for trace analysis, a splitless injection is preferred. A Flame Ionization Detector (FID) is a robust and universally applicable detector for organic compounds. For enhanced selectivity and sensitivity, especially in complex matrices, a Mass Spectrometer (MS) detector can be used.
-
Temperature Programming: A temperature program is essential for separating compounds with different boiling points. The initial oven temperature should be low enough to trap the analyte at the head of the column. The temperature is then ramped up to elute the analyte. The ramp rate will affect the resolution and analysis time.
GC Protocol: A Framework for Robust Analysis
This protocol provides a starting point for developing a GC method for this compound. Method validation is crucial to ensure its suitability for the intended application.[20]
Table 3: GC Method Parameters
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |
| Detector | FID at 280°C |
| Sample Diluent | Dichloromethane or Ethyl Acetate |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate. Dilute the stock solution to an appropriate concentration for GC analysis (e.g., 100 µg/mL).
-
Instrument Setup: Set the GC parameters as described in Table 3. Allow the system to equilibrate.
-
Injection and Data Acquisition: Inject the prepared sample and start the data acquisition.
-
Method Optimization: Analyze the resulting chromatogram and optimize the temperature program (initial temperature, ramp rate, final temperature) and carrier gas flow rate to achieve the desired separation and peak shape.
Caption: GC analytical workflow for this compound.
Sample Preparation Considerations
The choice of sample preparation technique is highly dependent on the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient.[21] However, for more complex matrices, additional cleanup steps may be necessary to remove interferences.[22][23] Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte of interest. The selection of the appropriate extraction solvent or SPE sorbent should be based on the physicochemical properties of both the analyte and the matrix components.
Conclusion
The development of robust and reliable HPLC and GC methods for the analysis of this compound is achievable through a systematic and scientifically-driven approach. By understanding the analyte's properties and applying fundamental chromatographic principles, methods that are fit for purpose can be established. The protocols provided in this guide serve as a solid foundation for method development, which must be followed by comprehensive validation to ensure the integrity and reliability of the analytical data generated. Adherence to regulatory guidelines, such as those from the ICH, is essential for methods intended for use in a regulated environment.
References
- U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. FDA.
- ChemIndex. (n.d.). This compound.
- ChemNet. (n.d.). 400-73-7 this compound.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
- Spectroscopy Online. (2015, August 18). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q14 Analytical Procedure Development.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- U.S. Food and Drug Administration. (n.d.). Q14 Analytical Procedure Development.
- BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
- BenchChem. (2025). Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols.
- ChemicalBook. (n.d.). This compound | 400-73-7.
- ChemicalBook. (n.d.). This compound CAS#: 400-73-7.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- ECHEMI. (n.d.). 400-73-7, this compound Formula.
- AMSbiopharma. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
- PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
- University of Zaragoza. (n.d.). 60623 - Sample preparation for analysis.
- Agilent Technologies. (2024, February 20). Method Development 101: From Beginner to Expert Part 1.
- Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows.
- National Institutes of Health. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
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Application Notes & Protocols: The Strategic Role of 4-Chloro-3-(trifluoromethyl)anisole in Trifluoromethylated Compound Synthesis
Abstract
The introduction of a trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal and agrochemical development, often enhancing a molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2] 4-Chloro-3-(trifluoromethyl)anisole (CAS 400-73-7) has emerged as a highly versatile and valuable building block for the synthesis of complex trifluoromethylated compounds.[3][4] Its unique substitution pattern—featuring a reactive chlorine atom, an activating trifluoromethyl group, and a modifiable methoxy group—provides multiple handles for sophisticated molecular engineering. This guide offers an in-depth exploration of its synthetic utility, detailing field-proven protocols for key transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Introduction: The Power of the Trifluoromethyl Group
The trifluoromethyl group is one of the most impactful substituents in contemporary drug design.[1] Its strong electron-withdrawing nature and high metabolic stability can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[5] Replacing a methyl group with a CF₃ group, for instance, can block metabolic oxidation, increase lipophilicity (Hansch π value of +0.88), and serve as a bioisostere for other atoms like chlorine.[1] Consequently, building blocks that allow for the efficient and strategic introduction of the CF₃-substituted aryl moiety are in high demand.
This compound serves as an exemplary scaffold for this purpose. The molecule's reactivity is dictated by the interplay of its three functional groups:
-
4-Chloro Group: The primary site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
-
3-(Trifluoromethyl) Group: A powerful electron-withdrawing group that activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic attack.[6]
-
1-Methoxy Group: A directing group that can also be cleaved to a phenol, providing another point for diversification.
This guide will elucidate the primary synthetic pathways originating from this key intermediate.
Core Synthetic Applications & Mechanistic Insights
The strategic positioning of the chloro and trifluoromethyl groups on the anisole ring enables a diverse range of chemical transformations. The primary routes for elaboration involve functionalization at the C-Cl bond.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of aromatic chemistry. For this reaction to proceed, the aromatic ring must be "electron-poor," a condition satisfied by the presence of strong electron-withdrawing groups.[6] In this compound, the CF₃ group strongly activates the ring, facilitating the displacement of the chloride by a wide range of nucleophiles.
Causality and Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[7]
-
Addition: The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, and is significantly stabilized by the adjacent trifluoromethyl group.
-
Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.
This pathway allows for the direct formation of C-N, C-O, and C-S bonds, providing straightforward access to anilines, ethers, and thioethers, which are prevalent motifs in pharmaceuticals.
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has revolutionized C-C and C-heteroatom bond formation. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized, electron-rich, and bulky phosphine ligands enables their efficient participation in these reactions.[8]
Key Coupling Variants:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids or esters. This is a robust method for creating biaryl structures. The electron-withdrawing CF₃ group can enhance the rate of oxidative addition, a critical step in the catalytic cycle.[9]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines. This reaction is a powerful alternative to SNAr for synthesizing complex anilines and is often successful where SNAr fails.
-
Sonogashira Coupling: Forms C-C bonds by coupling with terminal alkynes, providing access to trifluoromethylated aryl alkynes, which are versatile intermediates for further synthesis.
Causality in Catalyst Selection: The success of cross-coupling aryl chlorides hinges on the catalyst system. Ligands like XPhos, SPhos, or RuPhos are essential. Their bulk promotes the reductive elimination step, while their electron-donating nature facilitates the initial, often rate-limiting, oxidative addition of the Pd(0) catalyst into the strong C-Cl bond.
Caption: Cross-coupling reactions from the core scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems, providing detailed steps and rationale for researchers.
Protocol 1: Synthesis of N-Benzyl-4-methoxy-2-(trifluoromethyl)aniline via SNAr
This protocol details the synthesis of a secondary aniline derivative, a common pharmacophore, via nucleophilic aromatic substitution.
Methodology Rationale:
-
Solvent (DMSO): A polar aprotic solvent is used to dissolve the ionic intermediates and reactants while not interfering with the nucleophile.
-
Base (K₂CO₃): A moderately strong, inexpensive base is sufficient to deprotonate the amine nucleophile in situ and neutralize the HCl byproduct.
-
Temperature (120 °C): Elevated temperature is required to overcome the activation energy associated with disrupting the aromaticity of the ring during the formation of the Meisenheimer complex.
Step-by-Step Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., 210 mg, 1.0 mmol), benzylamine (1.2 eq., 129 mg, 1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 eq., 276 mg, 2.0 mmol).
-
Add anhydrous dimethyl sulfoxide (DMSO) (5 mL).
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.
| Reagent | MW | Amount (mg) | Mmol | Equiv. |
| This compound | 210.58 | 210 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 129 | 1.2 | 1.2 |
| Potassium Carbonate | 138.21 | 276 | 2.0 | 2.0 |
| DMSO | - | 5 mL | - | - |
| Expected Yield | 75-85% |
Protocol 2: Synthesis of 4-Methoxy-4'-methyl-2-(trifluoromethyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling
This protocol demonstrates the formation of a C-C bond to create a biaryl structure, a key scaffold in many advanced materials and drug candidates.[9]
Methodology Rationale:
-
Catalyst System (Pd(OAc)₂ / XPhos): A palladium(II) precursor that is reduced in situ to the active Pd(0) species. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of challenging aryl chlorides.[8]
-
Base (K₃PO₄): A strong base required to facilitate the transmetalation step of the catalytic cycle.
-
Solvent (Toluene/H₂O): A biphasic solvent system is commonly used in Suzuki couplings. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid salt.
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq., 210 mg, 1.0 mmol), p-tolylboronic acid (1.2 eq., 163 mg, 1.2 mmol), potassium phosphate (K₃PO₄) (2.5 eq., 531 mg, 2.5 mmol), palladium(II) acetate (Pd(OAc)₂) (0.03 eq., 6.7 mg, 0.03 mmol), and XPhos (0.06 eq., 28.6 mg, 0.06 mmol).
-
Seal the flask, and evacuate and backfill with nitrogen gas three times.
-
Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the mixture to 100 °C and stir for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers. Wash the organic layer with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the resulting residue by flash column chromatography (silica gel, eluting with hexanes) to obtain the desired biaryl product.
| Component | Role | Amount | Mol % |
| Pd(OAc)₂ | Catalyst Precursor | 6.7 mg | 3 |
| XPhos | Ligand | 28.6 mg | 6 |
| K₃PO₄ | Base | 531 mg | 250 |
| Toluene/H₂O (4:1) | Solvent | 10 mL | - |
| Expected Yield | 80-90% |
Application in Multi-Step Synthesis: A Precursor to Key Pharmaceutical Intermediates
The versatility of this compound extends to its role as a precursor for other high-value intermediates. For example, it provides a scaffold for synthesizing 4-chloro-3-(trifluoromethyl)phenyl isocyanate , a crucial building block for the multi-kinase inhibitor drug Sorafenib.[10] The synthesis of Sorafenib involves the reaction of an aniline derivative with this specific isocyanate.[10]
A plausible synthetic route starting from the anisole would involve:
-
Nitration: Introduction of a nitro group, likely directed to the position ortho to the methoxy group.
-
Demethylation: Cleavage of the methyl ether to reveal a phenol.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Phosgenation: Reaction of the resulting 4-chloro-3-(trifluoromethyl)aniline with phosgene or a phosgene equivalent (like triphosgene) to yield the target isocyanate.[11]
This pathway highlights how the anisole serves not just for direct functionalization but as a foundational material for constructing more complex, biologically active molecules.
Conclusion
This compound is a powerful and versatile building block in the synthesis of trifluoromethylated compounds. Its well-defined reactivity allows for predictable and high-yielding transformations through both nucleophilic aromatic substitution and modern cross-coupling methodologies. The protocols provided herein offer robust and reproducible methods for leveraging this reagent to access a wide array of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries. The strategic interplay of its functional groups ensures its continued importance as a key intermediate for innovation.
References
- Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. PMC, National Institutes of Health (NIH).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC, National Institutes of Health (NIH).
- Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate. Google Patents. CN110885298B.
- Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. NINGBO INNO PHARMCHEM CO.,LTD.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions. Benchchem.
- Nucleophilic aromatic substitutions. YouTube.
- Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar.
- This compound. ChemicalBook. CAS 400-73-7.
- This compound. ChemicalBook. CAS 400-73-7.
- This compound. Molbase. CAS 400-73-7.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.
- Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 400-73-7 this compound >>4>>CAS>>CAS [cas.yaoshang68.com]
- 4. This compound CAS#: 400-73-7 [m.chemicalbook.com]
- 5. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 11. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
Application Notes & Protocols: Advanced Catalytic Systems for the Functionalization of 4-Chloro-3-(trifluoromethyl)anisole
Introduction: The Strategic Value of 4-Chloro-3-(trifluoromethyl)anisole
In the landscape of modern synthetic chemistry, this compound stands out as a highly valuable and versatile building block. Its structure is strategically poised for derivatization, featuring a chloro group that serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. The molecule's utility is further enhanced by the presence of two electronically opposing substituents: the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl (CF₃) group. This electronic arrangement not only influences the reactivity of the C-Cl bond but also imparts unique properties to the resulting derivatives.
The trifluoromethyl group is a privileged moiety in medicinal chemistry and materials science, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Consequently, efficient methods for incorporating the 4-methoxy-2-(trifluoromethyl)phenyl scaffold into more complex structures are of paramount importance. This guide provides an in-depth analysis of field-proven catalytic systems for the functionalization of this compound, focusing on robust palladium-catalyzed cross-coupling reactions and exploring emerging methodologies. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing C(sp²)-C(sp²) bonds, offering exceptional functional group tolerance and utilizing readily available and generally stable boronic acid reagents.[3][4] For a substrate like this compound, the electron-deficient nature of the aromatic ring facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst, which is often the rate-determining step for aryl chlorides.[5]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl chloride to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base). The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the reductive elimination steps, especially with less reactive aryl chlorides.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-3-(trifluoromethyl)anisole derivative.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
SPhos or XPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The reaction concentration is typically 0.1-0.5 M with respect to the aryl chloride.
-
Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours.[6][7]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Data Summary: Typical Suzuki-Miyaura Conditions for Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| PdCl₂(MeCN)₂ (7.5) | X-Phos (15) | K₂CO₃ (2.0) | t-BuOH/H₂O | 100 | 13 | 64-77 | [6] |
| Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 18 | >95 | [5] |
| Pd(OAc)₂ (2.0) | PCy₃ (4.0) | K₃PO₄ (2.0) | Dioxane | 100 | 12-24 | 70-90 | [3] |
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and general method for the synthesis of aryl amines from aryl halides.[8] It has largely superseded classical methods which often require harsh conditions and have limited scope. For an electron-deficient substrate like this compound, this reaction provides a direct route to valuable aniline derivatives, which are common substructures in pharmaceuticals.
Mechanistic Overview
Similar to the Suzuki coupling, the cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex. The resulting Pd(II) complex then undergoes deprotonation of the amine by a strong, non-nucleophilic base, followed by coordination and formation of a palladium-amido complex. Reductive elimination from this complex furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[8][9] The selection of a highly active catalyst system, typically involving bulky, electron-rich biarylphosphine ligands, is critical for achieving high efficiency.[10]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aqueous Benzylic C-H Trifluoromethylation for Late-Stage Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Yield Synthesis of 4-Chloro-3-(trifluoromethyl)anisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-(trifluoromethyl)anisole and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This document provides a comprehensive guide to the high-yield synthesis of this compound, detailing the necessary experimental setup, protocols, and safety considerations. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further research and development.
Synthesis Strategy: A Multi-Step Approach
The synthesis of this compound is most effectively achieved through a three-step process, commencing with the commercially available 2-chloro-5-aminobenzotrifluoride (4-chloro-3-(trifluoromethyl)aniline). This strategy involves the initial conversion of the aniline to the corresponding phenol via a diazotization-hydrolysis reaction, followed by a Williamson ether synthesis to yield the final anisole product. This pathway is selected for its reliability and potential for high overall yield.
Diagram of the Overall Synthesis Workflow
Caption: Overall synthetic route from 4-chloro-3-(trifluoromethyl)aniline to this compound.
Part 1: Synthesis of 4-Chloro-3-(trifluoromethyl)phenol
This initial step is critical as it transforms the starting aniline into the key phenol intermediate. The reaction proceeds via the formation of a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Chloro-3-(trifluoromethyl)aniline | 320-51-4 | C₇H₅ClF₃N | Starting material |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | Corrosive |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | Oxidizer, toxic |
| Copper(II) Sulfate Pentahydrate | 7758-99-8 | CuSO₄·5H₂O | Catalyst for hydrolysis |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | Flammable solvent for extraction |
| Sodium Bicarbonate (saturated solution) | 144-55-8 | NaHCO₃ | For neutralization |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |
Experimental Protocol
-
Preparation of the Diazonium Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 4-chloro-3-(trifluoromethyl)aniline (1 equiv.) to a solution of concentrated sulfuric acid in water at 0-5 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the temperature is maintained below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Hydrolysis of the Diazonium Salt:
-
In a separate flask, prepare a solution of copper(II) sulfate pentahydrate (0.1 equiv.) in water and heat it to 80-90 °C.
-
Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, heat the reaction mixture at 90-100 °C for 1 hour to ensure complete hydrolysis.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-3-(trifluoromethyl)phenol.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Part 2: Synthesis of this compound (Williamson Ether Synthesis)
The final step involves the methylation of the synthesized 4-chloro-3-(trifluoromethyl)phenol to yield the desired anisole derivative. The Williamson ether synthesis is a reliable and high-yielding method for this transformation.[1][2]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| 4-Chloro-3-(trifluoromethyl)phenol | 6294-93-5 | C₇H₄ClF₃O | Intermediate from Part 1 |
| Sodium Hydroxide | 1310-73-2 | NaOH | Base |
| Dimethyl Sulfate or Methyl Iodide | 75-78-1 / 74-88-4 | (CH₃)₂SO₄ / CH₃I | Methylating agent (Caution: Toxic) |
| Acetone or N,N-Dimethylformamide (DMF) | 67-64-1 / 68-12-2 | C₃H₆O / C₃H₇NO | Anhydrous solvent |
| Diethyl Ether | 60-29-7 | C₄H₁₀O | For extraction |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |
Experimental Protocol
-
Formation of the Phenoxide:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-(trifluoromethyl)phenol (1 equiv.) in anhydrous acetone or DMF.
-
Add powdered sodium hydroxide (1.1 equiv.) portion-wise to the solution at room temperature.
-
Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.
-
-
Methylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add dimethyl sulfate or methyl iodide (1.1 equiv.) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting phenol.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless liquid.
-
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale |
| Diazotization Temp. | Strictly maintain at 0-5 °C | Diazonium salts are unstable at higher temperatures and can decompose, leading to lower yields and side products. |
| Hydrolysis Temp. | 80-100 °C | Ensures complete and rapid hydrolysis of the diazonium salt to the phenol. |
| Methylating Agent | Dimethyl sulfate is often more cost-effective, while methyl iodide can be more reactive. | The choice can depend on cost, reactivity, and safety considerations. Both are effective. |
| Solvent for Methylation | Anhydrous polar aprotic solvents like acetone or DMF. | These solvents effectively dissolve the phenoxide salt and promote the SN2 reaction.[2] |
| Base for Methylation | Strong bases like NaOH or KOH are suitable. Sodium hydride can also be used for a more anhydrous reaction. | A strong base is required to completely deprotonate the phenol to form the nucleophilic phenoxide. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.4 (d), ~7.2 (dd), ~6.9 (d), ~3.9 (s, 3H, -OCH₃). The aromatic signals will show coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for the aromatic carbons, the trifluoromethyl carbon (quartet due to C-F coupling), and the methoxy carbon (~56 ppm). |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 210, with a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of M⁺). Fragmentation patterns would include loss of CH₃ and OCH₃. |
| FT-IR (neat) | Characteristic peaks for C-O-C stretching (ether linkage) around 1250-1000 cm⁻¹, C-Cl stretching around 800-600 cm⁻¹, and C-F stretching of the CF₃ group. |
Safety Precautions
Working with trifluoromethylated compounds and the reagents involved in this synthesis requires strict adherence to safety protocols.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: All steps of the synthesis should be performed in a well-ventilated fume hood.[3]
-
Handling of Reagents:
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care.
-
Sodium Nitrite: Toxic if ingested and an oxidizer. Avoid contact with combustible materials.
-
Dimethyl Sulfate and Methyl Iodide: Highly toxic and carcinogenic. Handle with extreme caution in a fume hood and use appropriate gloves.
-
Trifluoromethyl Compounds: While the specific toxicity of the target compound may not be fully established, it is prudent to handle all trifluoromethyl-containing molecules with care.[3][4]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane.
- Angene Chemical. (2024). Safety Data Sheet.
- Synquest Labs. (n.d.). 3-(Trifluoromethyl)benzamidoxime - Safety Data Sheet.
- Fluorochem. (2024). Safety Data Sheet.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate.
-
ResearchGate. (n.d.). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2013). Drug Testing and Analysis.
- Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2021). Scientific Reports.
-
NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of reaction conditions for fluorinated benzothiazole synthesis.
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-(trifluoromethyl)anisole
Welcome to the technical support center for the synthesis of 4-Chloro-3-(trifluoromethyl)anisole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to identifying and resolving issues you may encounter.
Overview of Synthetic Strategy
The most common and reliable pathway to this compound involves a three-stage process starting from 2-chlorobenzotrifluoride. This strategy is popular due to the commercial availability of the starting material and the relatively well-understood transformations involved. The core stages are:
-
Nitration: Regioselective nitration of 2-chlorobenzotrifluoride to produce 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
-
Reduction: Conversion of the nitro intermediate to 4-chloro-3-(trifluoromethyl)aniline.
-
Diazotization & Hydroxylation: Transformation of the aniline into a diazonium salt, which is subsequently hydrolyzed to 4-chloro-3-(trifluoromethyl)phenol. This is a variation of the Sandmeyer reaction.[1]
-
Methylation: Williamson ether synthesis to convert the phenol into the final product, this compound.
Primary Synthesis Workflow
Caption: A typical four-stage synthesis route for this compound.
Troubleshooting Guide & FAQs
This section directly addresses specific issues that may arise during synthesis. Each question is followed by an analysis of the underlying causes and actionable solutions.
Section A: Nitration of 2-Chlorobenzotrifluoride
Q1: My nitration reaction is producing a mixture of isomers, leading to low yields of the desired 4-nitro product. How can I improve regioselectivity?
Root Cause Analysis: The directing effects of the chloro (-Cl) and trifluoromethyl (-CF₃) groups on the aromatic ring determine the position of nitration. The -Cl group is an ortho-, para-director, while the strongly electron-withdrawing -CF₃ group is a meta-director. The desired product, 1-chloro-4-nitro-2-(trifluoromethyl)benzene, results from nitration at the para-position relative to the chlorine, which is also the meta-position to the -CF₃ group. However, side products from nitration at other positions can occur if conditions are not optimal.
Solutions & Protocols:
-
Temperature Control: This is the most critical parameter. Nitration is highly exothermic. Running the reaction at elevated temperatures provides the activation energy needed to overcome the barrier for the formation of less-favored isomers.
-
Protocol: Maintain a strict temperature range of 0-10°C during the addition of the nitrating mixture (HNO₃/H₂SO₄).[2] Use an ice-salt bath for cooling and add the acid mixture dropwise to the substrate solution to prevent temperature spikes.
-
-
Choice of Nitrating Agent: The traditional mixed acid system (concentrated nitric acid and sulfuric acid) is effective.[2] Some protocols suggest using an acetic anhydride/concentrated nitric acid system, which can sometimes offer milder conditions and reduce the formation of multi-nitration impurities.[3]
-
Reaction Time: Over-extending the reaction time can lead to side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and quench the reaction as soon as the starting material is consumed.
Data Summary: Effect of Temperature on Isomer Formation
| Temperature | Desired 4-Nitro Isomer Yield | Undesired Isomer Formation |
|---|---|---|
| 0-10 °C | High (>85%) | Minimal |
| 25 °C (Room Temp) | Moderate | Significant increase |
| >40 °C | Low | High, risk of di-nitration |
Section B: Reduction of 1-Chloro-4-nitro-2-(trifluoromethyl)benzene
Q2: The reduction of the nitro group is incomplete or sluggish. How can I ensure full conversion to 4-chloro-3-(trifluoromethyl)aniline?
Root Cause Analysis: Incomplete reduction can stem from several factors: poor catalyst activity, insufficient reducing agent, or non-optimal reaction conditions (temperature, solvent, pH). The choice of reduction method—catalytic hydrogenation versus metal/acid reduction—has its own set of parameters to control.
Solutions & Protocols:
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Catalyst Quality & Loading: Ensure the Palladium on Carbon (Pd-C) catalyst is not expired or poisoned. A typical loading is 1-5 mol%. For difficult reductions, using a higher loading (e.g., 10% Pd-C) can be effective.[2]
-
Hydrogen Pressure: While reactions can proceed at atmospheric pressure, increasing the pressure to 3-5 bar in a suitable pressure vessel will significantly increase the reaction rate.
-
Solvent: Methanol or ethanol are common solvents. Ensure they are deoxygenated to prevent catalyst poisoning.[2]
-
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl):
-
Activation of Metal: If using iron powder, it may need to be activated. Pre-treating the iron powder with dilute HCl to remove any oxide layer can improve reactivity.
-
Stoichiometry: Ensure a sufficient excess of the metal is used (typically 3-5 equivalents) to drive the reaction to completion.
-
Temperature: Heating the reaction mixture to 50-70°C is often necessary to achieve a reasonable reaction rate.[4]
-
Alternative Systems: A FeCl₃/activated carbon/hydrazine hydrate system has been reported as an alternative to traditional iron powder reduction, which avoids the generation of large amounts of iron sludge waste.[3]
-
Section C: Diazotization and Hydroxylation
Q3: The yield of my phenol is very low, and I observe significant formation of dark, tarry byproducts. What is going wrong?
Root Cause Analysis: This is a classic problem in reactions involving diazonium salts. Aryl diazonium salts are notoriously unstable and can decompose or participate in unwanted side reactions if not handled correctly.[1][5] The formation of tar is often due to coupling reactions between the diazonium salt and the phenol product or other reactive species.
Solutions & Protocols:
-
Strict Temperature Control: This is non-negotiable. The diazotization step (reaction of aniline with sodium nitrite in acid) must be performed at 0-5°C.[6] The diazonium salt solution should be kept cold at all times until it is used in the subsequent hydroxylation step.
Caption: Temperature is critical for maintaining diazonium salt stability.
-
Slow Reagent Addition: Add the cold aqueous solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the aniline.[5] This prevents localized heating and a buildup of nitrous acid, which can lead to side reactions.
-
Hydrolysis Conditions:
-
Method: The simplest method is to slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid. The heat drives the displacement of N₂ gas with water.
-
Catalysis: For a milder and often higher-yielding reaction, a copper-catalyzed Sandmeyer-type hydroxylation can be used. This involves adding the diazonium salt solution to a solution containing a copper(I) salt, such as copper(I) oxide (Cu₂O), in aqueous copper(II) nitrate.[1] This allows the reaction to proceed at or near room temperature.
-
Section D: Methylation of 4-Chloro-3-(trifluoromethyl)phenol
Q4: My methylation reaction is not going to completion, and purification is difficult due to unreacted phenol.
Root Cause Analysis: Incomplete methylation is typically due to a weak base, an insufficiently reactive methylating agent, or non-optimal solvent choice. The acidity of the phenolic proton must be overcome to generate the phenoxide nucleophile for the subsequent Williamson ether synthesis.
Solutions & Protocols:
-
Choice of Base and Solvent:
-
A moderately strong base like potassium carbonate (K₂CO₃) is usually sufficient, especially when paired with a polar aprotic solvent like acetone or DMF.[7] The solvent helps to dissolve the reagents and the base facilitates the deprotonation of the phenol.
-
For very stubborn reactions, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can be used, but requires more stringent anhydrous reaction conditions.
-
-
Choice of Methylating Agent:
-
Dimethyl sulfate ((CH₃)₂SO₄): Highly effective and reactive, but also highly toxic and requires careful handling.
-
Methyl iodide (CH₃I): A very common and effective reagent. It is volatile and a carcinogen, requiring handling in a fume hood.
-
-
Reaction Temperature: Gently heating the reaction mixture (e.g., to the reflux temperature of acetone, ~56°C) will increase the reaction rate. Monitor by TLC until the starting phenol spot has disappeared.
Protocol Example: Williamson Ether Synthesis
-
Dissolve 4-chloro-3-(trifluoromethyl)phenol (1.0 eq) in acetone in a round-bottom flask.
-
Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).
-
Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise.
-
Heat the mixture to reflux and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the mixture, filter off the solid K₂CO₃, and remove the acetone by rotary evaporation.
-
Purify the crude product by column chromatography or distillation.
Frequently Asked Questions (FAQs)
Q: Are there alternative routes to synthesize this compound? A: Yes. An alternative involves the chlorination of 3-(trifluoromethyl)anisole. However, this can lead to a mixture of isomers that are difficult to separate. Another route could involve a Sandmeyer trifluoromethylation of a suitable chloro-anisole precursor, though this is often more complex and expensive.[8] The multi-step route starting from 2-chlorobenzotrifluoride is generally preferred for its control over regiochemistry.
Q: What are the critical safety precautions I should take? A:
-
Nitration: Mixed acids are highly corrosive. Work in a fume hood and wear appropriate PPE (gloves, lab coat, safety glasses). The reaction is exothermic and can run away if cooling fails.
-
Diazonium Salts: Although generally not isolated, diazonium salts in their solid form can be explosive. Always keep them in a cold solution.
-
Methylating Agents: Dimethyl sulfate and methyl iodide are toxic and carcinogenic. Handle them with extreme care in a well-ventilated fume hood.
Q: How can I best purify the final product? A: this compound is a liquid at room temperature.[9][10] The most effective purification methods are vacuum distillation or silica gel column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
References
-
CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents.
-
Buy 4-Chloro-3-(trifluoromethyl)aniline (EVT-290902) - EvitaChem.
-
CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents.
-
Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
-
4-Chloro-2-methyl-6-nitrophenol | 1760-71-0 | BAA76071 - Biosynth.
-
4-CHLORO-3-TRIFLUOROMETHYL-BENZENETHIOL synthesis - chemicalbook.
-
Sandmeyer reaction - Wikipedia.
-
Compound 4-chloro-2-{[(4-methylphenyl)imino]methyl}-6-nitrophenol - Chemdiv.
-
CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
-
Sandmeyer Trifluoromethylation - Organic Chemistry Portal.
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
-
4-Chloro-3-(trifluoromethyl)aniline CAS 320-51-4 Product Specification - BOC Sciences.
-
4-Chloro-2-methyl-6-nitrophenol - CAS Common Chemistry.
-
Sandmeyer Reaction - Organic Chemistry Portal.
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry.
-
4-Chloro-2-nitrophenol - the NIST WebBook.
-
Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate - NINGBO INNO PHARMCHEM CO.,LTD.
-
4-CHLORO-2-NITROPHENOL synthesis - ChemicalBook.
-
Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline - Benchchem.
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This compound | 400-73-7 - ChemicalBook.
-
This compound CAS#: 400-73-7 - ChemicalBook.
-
This compound | 400-73-7 - ChemicalBook.
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences.
-
EP0860416A1 - Method of making trichloromethoxybenzene - Google Patents.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH.
-
One-Step Preparation of Some 3-Substituted Anisoles - ResearchGate.
-
4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4 - Sigma-Aldrich.
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Request PDF - ResearchGate.
-
Table 2 Optimization of reaction conditions of solvent and temperature... - ResearchGate.
-
Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil - African Journal of Biomedical Research.
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Technical Support Center: Troubleshooting Sluggish Reactions with 4-Chloro-3-(trifluoromethyl)anisole
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common synthetic challenges encountered when working with 4-Chloro-3-(trifluoromethyl)anisole. Our approach is rooted in mechanistic principles and field-proven experience to help you overcome sluggish or failed reactions.
Understanding the Reactivity of this compound
Before diving into specific troubleshooting scenarios, it's crucial to understand the inherent electronic properties of this compound, as these dictate its reactivity.
-
Electron-Withdrawing Trifluoromethyl Group (CF₃): The CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] This has two major consequences:
-
Chloro Group (Cl): The chlorine atom is a deactivating group for electrophilic substitution but is a viable leaving group in nucleophilic aromatic substitution and a coupling partner in various cross-coupling reactions. However, aryl chlorides are generally less reactive than the corresponding bromides or iodides.[4]
-
Methoxy Group (OCH₃): The methoxy group is typically an electron-donating group through resonance, which can counteract the deactivating effect of the CF₃ group to some extent in certain reactions. However, its lone pairs can also coordinate to metal catalysts, potentially influencing their activity.
This unique combination of substituents can lead to nuanced reactivity, which is often the root cause of sluggish reactions.
Troubleshooting Workflow Overview
When encountering a sluggish reaction with this compound, a systematic approach to troubleshooting is essential. The following diagram outlines a general workflow.
Caption: General troubleshooting workflow for sluggish reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Scenario 1: Sluggish Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound is giving low yields and requires prolonged reaction times. What are the likely causes and how can I improve it?
Answer:
Sluggish cross-coupling reactions involving aryl chlorides are common due to the strength of the C-Cl bond, which makes the oxidative addition step the rate-limiting step.[5] The electron-withdrawing nature of the trifluoromethyl group can further complicate this. Here’s a breakdown of potential issues and solutions:
1. Inadequate Catalyst System:
-
The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for unactivated or electron-poor aryl chlorides.[6] The choice of ligand is critical for facilitating the oxidative addition step.
-
The Solution:
-
Ligand Selection: Employ electron-rich, bulky phosphine ligands. These are known to accelerate the oxidative addition of aryl chlorides.[7] For Suzuki-Miyaura, consider ligands like SPhos, XPhos, or RuPhos. For Buchwald-Hartwig aminations, Josiphos, or BrettPhos are often effective.
-
Precatalyst Choice: Use modern, air-stable palladium precatalysts (e.g., G2, G3, or G4 palladacycles). These often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[8]
-
2. Suboptimal Base and Solvent Combination:
-
The Problem: The base is crucial for the transmetalation step in Suzuki-Miyaura reactions and for the deprotonation of the amine in Buchwald-Hartwig aminations. The solvent must be able to dissolve all components and be stable at the required reaction temperature.
-
The Solution:
-
Base Screening: For challenging couplings, a stronger base is often necessary. Consider potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) for Suzuki-Miyaura reactions.[6] For Buchwald-Hartwig, sodium or lithium tert-butoxide are common choices, but if your substrate is base-sensitive, milder conditions with K₃PO₄ or Cs₂CO₃ should be explored.[9]
-
Solvent Choice: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are good starting points. For Buchwald-Hartwig reactions, sometimes a small amount of water can be beneficial for Pd(II) reduction, but for Suzuki couplings, ensure your solvents are anhydrous to minimize protodeboronation of the boronic acid.[6][9]
-
3. Protodeboronation of the Boronic Acid (Suzuki-Miyaura):
-
The Problem: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your coupling partner. It is often accelerated by strong bases and the presence of water.[8]
-
The Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry.
-
Milder Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[8]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction.
-
Experimental Protocol: General Starting Point for a Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst, 2-4 mol%).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[6]
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
| Parameter | Initial Condition | Optimization Strategy |
| Catalyst | Pd(PPh₃)₄ | Switch to a palladacycle (e.g., XPhos Pd G3) |
| Ligand | PPh₃ | Use a bulky, electron-rich ligand (e.g., SPhos) |
| Base | K₂CO₃ | Try a stronger base (e.g., K₃PO₄, Cs₂CO₃) |
| Solvent | Toluene | Screen other aprotic polar solvents (e.g., Dioxane, THF) |
| Temperature | 80 °C | Increase temperature in increments (e.g., to 100-110 °C) |
Scenario 2: Sluggish Nucleophilic Aromatic Substitution (SNAr)
Question: I am attempting an SNAr reaction with this compound and a nucleophile (e.g., a thiol or an amine), but the reaction is very slow, even at elevated temperatures. Why is this happening?
Answer:
While the CF₃ group activates the ring for SNAr, other factors can lead to sluggishness.
1. Insufficient Ring Activation:
-
The Problem: Although the CF₃ group is strongly electron-withdrawing, its activating effect might not be sufficient for less reactive nucleophiles, especially since the methoxy group is electron-donating. The reaction rate is highly dependent on the stability of the Meisenheimer intermediate.[4]
-
The Solution:
-
Solvent Effects: The choice of solvent can dramatically affect the rate of SNAr reactions.[10][11] Polar aprotic solvents like DMSO, DMF, or DMAc are generally excellent choices as they can solvate the cation of the nucleophile's salt, making the nucleophile more "naked" and reactive. They also stabilize the charged Meisenheimer intermediate.
-
Increase Temperature: SNAr reactions often require elevated temperatures. If the reaction is sluggish at 80 °C, cautiously increase the temperature to 100-120 °C, monitoring for decomposition.
-
2. Nature of the Nucleophile and Base:
-
The Problem: The nucleophilicity of the attacking species is paramount. For neutral nucleophiles like amines, a base is required to deprotonate it, and the strength of this base can be critical. For anionic nucleophiles like thiolates, ensuring the complete formation of the anion is key.
-
The Solution:
-
Stronger Base: For amine nucleophiles, a stronger, non-nucleophilic base like DBU or a metal hydride (if compatible with other functional groups) might be necessary. For thiols, a base like potassium carbonate is often sufficient to generate the thiolate in situ.[12]
-
Pre-formation of the Nucleophile: In some cases, pre-forming the salt of the nucleophile (e.g., sodium thiolate) can be more effective than generating it in situ.
-
3. Leaving Group Ability:
-
The Problem: Chloride is a poorer leaving group than bromide or iodide in SNAr reactions.
-
The Solution: While you cannot change the starting material, understanding this limitation helps in setting expectations and justifies the need for more forcing conditions (higher temperature, more reactive nucleophile/solvent system).
Caption: Troubleshooting workflow for SNAr reactions.
Scenario 3: Difficulty with Ether Cleavage
Question: I need to cleave the methyl ether in this compound to the corresponding phenol, but standard conditions are not working well. What should I try?
Answer:
Cleavage of aryl methyl ethers is a robust transformation but can be challenging depending on the other substituents on the ring.
1. Ineffective Acidic Reagents:
-
The Problem: The C(aryl)-O bond is strong, and cleavage typically occurs at the C(methyl)-O bond. This reaction is an acid-catalyzed nucleophilic substitution.[13] While HBr and HI are commonly used, the electron-withdrawing CF₃ group can make the ether oxygen less basic and thus harder to protonate, which is the first step of the reaction.
-
The Solution:
-
Stronger Lewis Acids: Boron tribromide (BBr₃) is a very effective reagent for cleaving aryl methyl ethers and often works at lower temperatures than HBr. It does not require protonation of the ether oxygen.
-
High Temperatures with HBr/HI: If using HBr or HI, ensure you are using a high concentration (e.g., 48% HBr) and heating to reflux.
-
2. Side Reactions:
-
The Problem: The reaction conditions for ether cleavage are harsh and can potentially lead to other reactions on the aromatic ring, although the deactivated nature of this specific ring makes many side reactions less likely.
-
The Solution:
-
Monitor the Reaction Closely: Use TLC or GC-MS to monitor the progress and check for the formation of byproducts.
-
Alternative Reagents: If BBr₃ or HBr/HI are problematic, consider other reagents like iodotrimethylsilane (TMSI), which can sometimes offer milder conditions.[8]
-
Experimental Protocol: Ether Cleavage with BBr₃
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere.
-
Cooling: Cool the solution to the recommended temperature (often -78 °C to 0 °C).
-
Reagent Addition: Slowly add BBr₃ (typically 1.1-1.5 equiv.) via syringe.
-
Warming and Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction by slowly adding it to ice water or methanol.
-
Workup: Perform a standard aqueous workup to isolate the phenolic product.
References
- Alarcón-Espósito, J., et al. (2015). Solvent effects studies in SNAr. Frontiers in Chemistry.
- Bankston, D., et al. (2002). Process for the preparation of sorafenib. Organic Process Research & Development, 6, 777-781.
- Jardim, G.A.M., et al. (2025).
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers: Acidic Cleavage.
- Contreras, R., et al. (2015). Solvent effects studies in SNAr. Frontiers in Chemistry.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google P
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- WO 2009/111061 A1 - A process for preparing sorafenib and salts thereof - Google P
- Li, W., et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry, 89(12), 8745-8758.
- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Heck reaction.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ResearchGate. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
- ChemicalBook. (2024). This compound | 400-73-7.
- AIChE. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry.
- Royal Society of Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Electron rich, bulky ligands used in cross-coupling reactions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)
- PHARMD GURU. (n.d.). 40.
- University of Groningen. (n.d.).
- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
- Beilstein Journal of Organic Chemistry. (2017).
- ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction of p‐tolylboronic acid and compound 17aa.
- ChemRxiv. (n.d.).
- Chemistry LibreTexts. (2024). 3.3: Reactions of Ethers- Acidic Cleavage.
- National Center for Biotechnology Information. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).
- International Journal of New Chemistry. (2024). The activity of different catalyst such as CuFe2O4, Pd/NiFe2O4 and Pd/Fe3O4 were investigated for Sonogashira cross-coupling reaction.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- YouTube. (2019). 03.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Thiol alkylations via nucleophilic substitution reactions.
- Wikipedia. (n.d.). Ether cleavage.
- ResearchGate. (n.d.).
- Reddit. (2021).
- Chemistry LibreTexts. (2025). 16.
- Chemistry LibreTexts. (2023).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
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- 8. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Substitutions on 4-Chloro-3-(trifluoromethyl)anisole
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the complexities of substitution reactions involving 4-chloro-3-(trifluoromethyl)anisole. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory. Drawing from established principles and field-proven insights, we will explore the nuances of this versatile building block to help you achieve optimal reaction outcomes.
Understanding the Reactivity of this compound
This compound is a valuable substrate in medicinal chemistry and materials science due to its unique electronic properties. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, significantly influencing the reactivity of the aromatic ring.[1][2] This electronic feature, combined with the methoxy (-OCH3) group's electron-donating nature, creates a distinct reactivity pattern that can be leveraged for various substitution reactions.
The primary substitution pathways for this molecule are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, enhanced by the -CF3 group, makes it susceptible to attack by nucleophiles, favoring the SNAr mechanism.[3][4] Concurrently, the carbon-chlorine bond provides a handle for a range of cross-coupling transformations.
Section 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing a variety of functional groups onto the anisole core. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (in this case, chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4][5] The presence of the electron-withdrawing -CF3 group ortho and para to the chlorine atom is crucial for stabilizing this intermediate and facilitating the reaction.[4][6][7]
Frequently Asked Questions (FAQs) & Troubleshooting for SNAr Reactions
Question 1: My SNAr reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the yield?
Answer: Low reactivity in SNAr reactions with this compound can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Insufficient Nucleophilicity: The strength of the incoming nucleophile is paramount. If you are using a weak nucleophile, consider using a stronger one or increasing its effective concentration. For example, when using an alcohol as a nucleophile, deprotonation with a strong base (e.g., NaH, KOtBu) to form the more nucleophilic alkoxide is essential.
-
Inappropriate Solvent: The choice of solvent can dramatically impact the reaction rate. Polar aprotic solvents like DMF, DMSO, DMAc, or NMP are generally preferred for SNAr reactions.[8] These solvents effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and more reactive. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[9][10][11]
-
Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. If your reaction is slow at a given temperature, cautiously increasing the heat may be necessary. However, be mindful of potential side reactions or decomposition of starting materials and products at excessively high temperatures.
-
Poor Leaving Group (Less Common for Chloroarenes): While chlorine is a reasonably good leaving group in activated systems, its reactivity is lower than that of fluorine.[12][13] If all other parameters are optimized and the reaction remains slow, and if a fluoro-analogue is available, it would be expected to be more reactive.
dot
Caption: Troubleshooting flowchart for low-yielding SNAr reactions.
Question 2: I am observing the formation of unwanted side products. What are the common side reactions and how can they be minimized?
Answer: Side product formation can complicate purification and reduce the yield of the desired product. Common side reactions include:
-
Reaction with the Methoxy Group: Under strongly basic or high-temperature conditions, the methoxy group can be susceptible to nucleophilic attack or elimination. To mitigate this, use the mildest possible reaction conditions (lower temperature, less harsh base) that still afford a reasonable reaction rate.
-
Benzyne Formation: Although less common for activated aryl halides, under very strong basic conditions (e.g., NaNH2), elimination of HCl to form a benzyne intermediate can occur, leading to a mixture of products.[4][7] This is generally avoided by using bases like carbonates or alkoxides instead of extremely strong bases like sodium amide.
-
Decomposition: The trifluoromethyl group can be sensitive to certain reaction conditions.[1] Prolonged exposure to high temperatures or very strong nucleophiles can sometimes lead to decomposition. Monitoring the reaction progress by TLC or LC-MS and stopping the reaction upon completion of starting material consumption is crucial.
Optimized Protocol for Amination (A Representative SNAr Reaction)
This protocol describes a general procedure for the amination of this compound with a generic secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Secondary Amine (1.2 - 1.5 eq.)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, the secondary amine, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and residual solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | Secondary Amine (1.2-1.5 eq.) | Slight excess ensures complete consumption of the starting material. |
| Base | K2CO3 or Cs2CO3 (2.0 eq.) | Acts as a proton scavenger for the HCl generated. Cs2CO3 is often more effective. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents accelerate SNAr reactions.[8] |
| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. |
| Atmosphere | Inert (N2 or Ar) | Prevents potential side reactions with atmospheric oxygen and moisture. |
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems have made their use routine.[14]
Frequently Asked Questions (FAQs) & Troubleshooting for Cross-Coupling Reactions
Question 1: My Suzuki-Miyaura coupling is giving low yields. How can I optimize the reaction?
Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[15][16] For an unreactive aryl chloride like this compound, several factors are critical for success:
-
Catalyst and Ligand Selection: This is arguably the most crucial aspect. Standard catalysts like Pd(PPh3)4 may not be effective.[17] More active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the challenging oxidative addition step with the C-Cl bond.[14][18] The use of pre-catalysts can also be beneficial.[14]
-
Base Selection: The choice of base is critical for activating the boronic acid.[16] Common bases include carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and alkoxides (NaOtBu). The optimal base will depend on the specific substrates and solvent. For challenging couplings, stronger bases like K3PO4 are often more effective.
-
Solvent System: A variety of solvents can be used, often in combination with water. Common choices include toluene, dioxane, and THF. The presence of water can be beneficial in some cases.
-
Reaction Temperature: Higher temperatures are generally required for the coupling of aryl chlorides. Temperatures in the range of 80-110 °C are typical.
dot
Caption: Key optimization parameters for Suzuki-Miyaura coupling.
Question 2: I am attempting a Buchwald-Hartwig amination and observing catalyst decomposition or low turnover. What should I consider?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[19][20] Similar to Suzuki coupling, success with an aryl chloride hinges on the right catalyst system.
-
Ligand Choice: The development of specialized ligands has been key to the success of this reaction.[19] For aryl chlorides, sterically hindered and electron-rich ligands are essential. The choice of ligand can also influence the scope of compatible amines.
-
Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. It's crucial to ensure that your starting materials and product are stable to these strong bases. Some functional groups, like esters and nitro groups, may not be compatible with KOtBu.[17]
-
Anaerobic Conditions: The palladium(0) active catalyst is sensitive to oxygen. It is imperative to thoroughly degas all solvents and reagents and to maintain an inert atmosphere throughout the reaction. Inadequate inerting can lead to catalyst deactivation and low yields.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Potassium Phosphate (K3PO4, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add this compound, the arylboronic acid, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd2(dba)3 / XPhos | A robust system for challenging aryl chloride couplings.[21] |
| Boronic Acid | 1.2-1.5 equivalents | A slight excess drives the reaction to completion. |
| Base | K3PO4 (2.0-3.0 eq.) | A strong base effective for transmetalation with aryl chlorides. |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Common solvents for Suzuki couplings; degassing is critical. |
| Temperature | 80-110 °C | Necessary for the oxidative addition of the aryl chloride. |
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
- Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution.
- PMC. (2021, December 17). Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols.
- ResearchGate. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
- PMC. (n.d.). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides.
- Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- Reddit. (2023, December 23). SNAr troubleshooting.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubMed. (n.d.). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Chloro-1-pentene.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
- Wordpress. (2025, December 18). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- SciSpace. (n.d.). Superelectrophiles and the Effects of Trifluoromethyl Substituents.
Sources
- 1. mdpi.com [mdpi.com]
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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- 18. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 21. benchchem.com [benchchem.com]
Technical Support Center: High-Purity Isolation of 4-Chloro-3-(trifluoromethyl)anisole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Chloro-3-(trifluoromethyl)anisole (CTFA). This document is designed for researchers, chemists, and drug development professionals who require this intermediate in its highest possible purity. As a critical building block in the synthesis of various pharmaceutical agents, the purity of CTFA directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API).
This guide moves beyond simple protocols to provide a deep understanding of the principles behind each purification step, equipping you with the knowledge to troubleshoot and adapt these methods to your specific experimental context.
Compound Profile and Purification Rationale
This compound is a substituted anisole derivative. Understanding its physical properties is the first step in designing an effective purification strategy.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 400-73-7 | [1][2][3][4] |
| Molecular Formula | C₈H₆ClF₃O | [1][3][4] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | Liquid | [1] |
| Flash Point | 113°C at 38 mmHg | [1] |
| Storage Temp. | 2-8°C | [1] |
The compound's state as a liquid at room temperature and its relatively high boiling point dictate that the primary purification methods will be distillation and chromatography.
Why is High Purity Essential?
In multi-step syntheses, impurities from starting materials can be carried through to subsequent steps, leading to the formation of hard-to-remove, structurally similar by-products. For instance, isomeric impurities can lead to the synthesis of the wrong API isomer, creating significant challenges in downstream purification and regulatory approval.
Understanding Potential Impurities
Effective purification begins with identifying what needs to be removed. Impurities in crude CTFA typically originate from the synthetic route, which often involves the nitration and reduction of a chlorobenzotrifluoride precursor, followed by functional group manipulation.[5]
Table 2: Common Impurities and Their Likely Origins
| Impurity Type | Specific Example(s) | Synthetic Origin | Rationale for Removal |
| Positional Isomers | Isomers of chloro-(trifluoromethyl)anisole | Non-regioselective aromatic substitution reactions (e.g., nitration). | Similar physical properties make them difficult to separate from the desired product; may exhibit different reactivity or toxicity. |
| Unreacted Precursors | 2-Chloro-5-hydroxybenzotrifluoride | Incomplete methylation reaction. | Can interfere with downstream reactions and complicates yield calculations. |
| Reaction By-products | Dichloro- or poly-chlorinated species | Over-chlorination of the aromatic ring.[6] | Can introduce unwanted reactivity and alter the final product's properties. |
| Residual Solvents | Toluene, Dichloromethane, Ethyl Acetate | Solvents used during synthesis or workup. | Must be removed to meet regulatory standards (e.g., ICH guidelines) for pharmaceutical intermediates. |
Core Purification Methodologies: Protocols and Causality
Given that CTFA is a liquid, fractional vacuum distillation and flash column chromatography are the most effective purification techniques.
Workflow for Purification Strategy
The following diagram outlines the decision-making process for purifying crude CTFA.
Caption: General purification workflow for this compound.
Method 1: Fractional Vacuum Distillation
This is the preferred method for large-scale purification (>10 g) when impurities have significantly different boiling points from the product.
-
Causality: A vacuum is applied to reduce the boiling point of the compound, preventing thermal decomposition that can occur at atmospheric pressure. A fractionating column provides a large surface area (theoretical plates) for repeated vaporization-condensation cycles, allowing for the efficient separation of liquids with close boiling points.
Experimental Protocol:
-
System Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column (e.g., Vigreux or packed column). Ensure all glassware is dry and joints are properly sealed with vacuum grease. Connect the system to a vacuum pump via a cold trap.
-
Charge the Flask: Add the crude CTFA to the round-bottom distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Degassing: Begin stirring and slowly reduce the pressure in the system. This will remove any dissolved low-boiling solvents.
-
Heating: Once a stable vacuum is achieved (e.g., < 2 mmHg), begin gently heating the distillation pot using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the first fraction, which will contain any residual solvents and low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of pure CTFA. A patent for a related compound suggests a boiling range of 150-160 °C at 2 mmHg.[7]
-
Tailings: As the temperature begins to rise again or distillation slows, switch receivers to collect the high-boiling residue.
-
-
Purity Verification: Analyze all collected fractions by Gas Chromatography (GC) to determine their purity before combining the desired fractions.
Method 2: Flash Column Chromatography
This technique is ideal for smaller scales or when distillation fails to separate impurities with similar boiling points.
-
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). CTFA, being moderately polar, will adhere to the polar silica gel and can be eluted with a solvent system of appropriate polarity. Non-polar impurities will elute faster, while more polar impurities will be retained longer on the column.
Table 3: Solvent System Selection for Flash Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar impurities (e.g., hydrocarbon by-products). |
| 2-5% Ethyl Acetate in Hexane | Low | Eluting the target compound, CTFA. |
| 10-20% Ethyl Acetate in Hexane | Medium | Eluting more polar impurities (e.g., precursor phenols). |
Experimental Protocol:
-
TLC Analysis: First, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). The ideal solvent system should give the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane or 1% ethyl acetate/hexane). Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude CTFA in a minimal amount of the eluent or a compatible solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) as needed to move the target compound down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC showing a single spot). Remove the solvent using a rotary evaporator to yield the purified liquid CTFA.
Troubleshooting Guide
This section addresses common issues encountered during purification in a question-and-answer format.
Troubleshooting Distillation Issues
-
Q1: My product is turning dark in the distillation pot, and the vacuum is unstable. What is happening?
-
A1: This indicates thermal decomposition. The cause is likely a combination of excessive temperature and/or an insufficient vacuum.
-
Solution: Immediately reduce the heating mantle temperature. Check your entire apparatus for leaks, especially at the joints and hose connections. A better vacuum will lower the boiling point and allow for distillation at a safer, lower temperature.
-
-
-
Q2: I am getting poor separation between my product and an impurity, even with a fractionating column. How can I improve this?
-
A2: This occurs when the boiling points of the two compounds are very close.
-
Solution 1: Increase the efficiency of your column. Use a longer column or one with a more efficient packing material (e.g., Raschig rings).
-
Solution 2: Increase the reflux ratio. This means slowing down the rate of distillation by reducing the heat input, allowing more vaporization-condensation cycles to occur within the column, which enhances separation.
-
Solution 3: If distillation fails, switch to flash column chromatography, which separates based on polarity, not boiling point.
-
-
Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting poor chromatographic separation.
-
Q3: My compound "oiled out" during workup or sample loading instead of dissolving. What should I do?
-
A3: "Oiling out" occurs when a compound is insoluble in a given solvent and separates as a liquid.
-
Solution: Choose a more suitable solvent for dissolving your crude product before loading it onto the column. Dichloromethane or a small amount of ethyl acetate are often good choices for loading moderately polar compounds like CTFA. Ensure the loading solution is fully dissolved and minimal in volume.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Is recrystallization a suitable purification method for this compound?
-
A1: No. Recrystallization is a technique for purifying solids.[8][9] Since this compound is a liquid at room temperature, it cannot be purified by this method.[1] However, recrystallization is an excellent technique for purifying solid precursors that may be used in its synthesis, such as 4-chloro-3-(trifluoromethyl)aniline.[10]
-
-
Q2: What analytical methods are best for confirming the final purity?
-
A2: A combination of methods is recommended.
-
Gas Chromatography (GC-FID/MS): Ideal for assessing purity as a percentage (e.g., 99.8%) and identifying volatile impurities.
-
Nuclear Magnetic Resonance (¹H and ¹⁹F NMR): Confirms the chemical structure and can detect isomeric or structurally similar impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
-
-
Q3: How should I properly store the purified product?
-
A3: The purified liquid should be stored in a tightly sealed container in a refrigerator at 2-8°C to minimize degradation.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Safety Precautions
Working with this compound requires strict adherence to safety protocols.
-
Hazards: The compound is a flammable liquid and vapor.[11] It is harmful if inhaled, swallowed, or in contact with skin, and causes serious eye and skin irritation.[12][13]
-
Handling: Always handle this chemical inside a certified chemical fume hood.[13] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[12][13]
-
Fire Safety: Keep away from heat, sparks, and open flames.[11] Use spark-proof tools and take precautionary measures against static discharge.[11]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local and national regulations.[14]
References
- Apollo Scientific. (n.d.). This compound Safety Data Sheet.
- Angene Chemical. (2025). Safety Data Sheet for 4-Chloro-3-(Trifluoromethyl)
- CymitQuimica. (2024). Safety Data Sheet for 4-Chloro-2-(trifluoromethyl)anisole.
- Sigma-Aldrich. (2024).
- Capot Chemical Co., Ltd. (2014). MSDS of this compound.
- Google Patents. (2012). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Google Patents. (2014). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Google Patents. (2020). CN110885298B - Synthesis method of 4-chloro-3-(trifluoromethyl) phenylisocyanate.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
-
LookChem. (n.d.). 400-73-7 this compound. Retrieved from [Link]
- African Journal of Biomedical Research. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil.
- Google Patents. (2003). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
- BenchChem. (2025).
- Journal of Biomedical Research & Environmental Sciences. (n.d.).
- Google Patents. (1998). EP0860416A1 - Method of making trichloromethoxybenzene.
-
NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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- 7. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
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- 14. capotchem.cn [capotchem.cn]
Technical Support Center: Purification of 4-Chloro-3-(trifluoromethyl)anisole
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Chloro-3-(trifluoromethyl)anisole and require methods for its purification. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity is critical for reliable downstream applications. This document provides in-depth, experience-driven answers to common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What are the most common impurities I should expect in my crude sample?
Answer: The impurity profile of crude this compound is highly dependent on its synthetic route. However, common impurities typically fall into several categories:
-
Starting Materials: Unreacted precursors, such as 2-Chloro-5-hydroxybenzotrifluoride or related phenolic compounds, are frequently present.
-
Positional Isomers: Isomers like 2-Chloro-5-(trifluoromethyl)anisole or 3-Chloro-5-(trifluoromethyl)anisole can form during synthesis, posing a significant separation challenge due to their similar physical properties.[1]
-
Byproducts of Side Reactions: Synthesis of related compounds often involves nitration and reduction steps.[2][3][4] Incomplete reactions or side reactions can lead to residual nitro- or amino-substituted analogues.
-
Solvent Residues: Residual solvents from the reaction and initial workup are almost always present and must be removed.[5]
-
Precursor Compounds: Halophenols are common precursors in the synthesis of haloanisoles and can persist in the final product if not properly removed.[6]
Q2: What are the key physical properties of this compound relevant to purification?
Answer: Understanding the physical properties of your target compound and potential impurities is the cornerstone of developing an effective purification strategy.
| Property | This compound | Notes |
| CAS Number | 400-73-7 | For unambiguous identification. |
| Molecular Formula | C₈H₆ClF₃O | [7][8] |
| Molecular Weight | 210.58 g/mol | [7][8] |
| Form | Clear, colorless liquid | [1][7] |
| Boiling Point | 113°C at 38 mmHg | [7][9] |
| Density | ~1.325 g/cm³ | [1][7] |
| Refractive Index | ~1.477 | [1][7] |
| Storage Temp. | 2-8°C, Sealed in dry conditions | [7] |
The most critical property for purification is the boiling point, which indicates that vacuum distillation is a primary and highly effective method for separating it from non-volatile or significantly less volatile impurities.
Q3: What analytical techniques are best for assessing the purity of my sample?
Answer: A multi-faceted analytical approach is recommended for robust purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the industry standard for analyzing volatile and semi-volatile compounds like haloanisoles.[10] It provides excellent separation efficiency and allows for the definitive identification of impurities through their mass spectra.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): NMR is invaluable for structural confirmation and can be used for quantitative analysis (qNMR) to determine the purity of the main component against a certified reference standard. ¹⁹F NMR is particularly useful for identifying any trifluoromethyl-containing impurities.
Q4: I have a crude sample. Which purification method should I try first?
Answer: The optimal purification strategy depends on the nature and quantity of the impurities. The following decision tree provides a logical starting point.
Sources
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- 4. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
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- 10. mdpi.com [mdpi.com]
Preventing decomposition of 4-Chloro-3-(trifluoromethyl)anisole during reactions
Welcome to the technical support hub for 4-Chloro-3-(trifluoromethyl)anisole. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and prevent the decomposition of this valuable intermediate during chemical reactions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity of your experiments and the purity of your products.
Introduction to Stability Challenges
This compound is a robust building block in modern synthesis, prized for the unique electronic properties conferred by its trifluoromethyl and chloro substituents. However, like any poly-functionalized molecule, it possesses specific liabilities that can lead to decomposition under certain reaction conditions. Understanding these potential degradation pathways is critical for successful and reproducible outcomes. This guide will address the most common stability issues: unwanted cleavage of the anisole's methyl ether, nucleophilic substitution of the aryl chloride, and general degradation under harsh conditions.
FAQ 1: My reaction is producing 4-Chloro-3-(trifluoromethyl)phenol as a major byproduct. What is causing the demethylation of my starting material?
This is a classic case of ether cleavage, a common decomposition pathway for anisole derivatives.
The Chemistry Behind the Problem: Why It Happens
The methoxy group (-OCH₃) in an anisole is an ether linkage. While generally stable, this C(aryl)-O-C(alkyl) bond can be cleaved under specific conditions, primarily acidic or high-temperature environments.[1][2] The reaction proceeds via protonation of the ether oxygen, which makes the methyl group susceptible to nucleophilic attack, or through the action of strong Lewis acids that coordinate to the oxygen.[1][3]
-
Acid-Catalyzed Cleavage : Strong protic acids (e.g., HBr, HI, or even excess trifluoroacetic acid) can protonate the ether oxygen. A nucleophile (like a halide ion from the acid) then attacks the methyl carbon in an SN2 reaction, displacing the phenol.[2][4]
-
Lewis Acid-Mediated Cleavage : Lewis acids (e.g., AlCl₃, BBr₃, In(OTf)₃) are potent reagents for ether cleavage, even at lower temperatures.[1][5] They coordinate to the ether oxygen, weakening the O-CH₃ bond and facilitating its scission.
-
High-Temperature Hydrolysis : In the presence of water at elevated temperatures, anisoles can undergo hydrolysis to yield phenols, a reaction that can be catalyzed by either acid or base.[5][6]
Diagnostic Workflow: How to Confirm Ether Cleavage
-
Reaction Monitoring : Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor your reaction. The phenol byproduct will typically have a different retention factor (Rf) or retention time and a mass that is 14 units (the mass of a CH₂ group) less than the starting material.
-
NMR Analysis : In the ¹H NMR spectrum of your crude product, the appearance of a broad singlet corresponding to the phenolic -OH proton and the disappearance or reduction in the integral of the methoxy singlet (~3.9 ppm) are strong indicators of demethylation.
-
Spiking Study : If you have a commercial standard of 4-Chloro-3-(trifluoromethyl)phenol, "spike" a small sample of your crude reaction mixture with it. A single, enhanced peak in the LC trace confirms the identity of the byproduct.
Preventative Measures & Protocols
To avoid unwanted demethylation, careful selection of reagents and reaction conditions is paramount.
| Condition to Avoid | Recommended Alternative/Modification | Rationale |
| Strong Protic Acids (HI, HBr) | Use non-nucleophilic acids like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (TsOH) if an acid catalyst is required. | These acids are less likely to provide a competent nucleophile for the SN2 cleavage step. |
| Potent Lewis Acids (BBr₃, AlCl₃) | Opt for milder Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or run the reaction at significantly lower temperatures (-78 °C to 0 °C). | Milder Lewis acids may not be strong enough to promote ether cleavage under your reaction conditions.[7] |
| High Temperatures (>100 °C) with Water | Ensure your reaction is rigorously anhydrous by using dried solvents and glassware. If water is necessary, try to keep the reaction temperature as low as possible. | Minimizing water and heat reduces the rate of hydrolysis.[6] |
| Excess Acylating/Sulfonylating Agents | Use stoichiometric amounts of reagents like triflic anhydride or acyl chlorides, and consider adding a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the acid byproduct. | This prevents the in-situ generation of strong acids that can catalyze ether cleavage. |
FAQ 2: My mass spectrometry results show a product where the chlorine atom has been replaced. Why is this happening and how can I stop it?
You are observing a nucleophilic aromatic substitution (SNAr) reaction, where the chloride is displaced by a nucleophile.[8]
The Chemistry Behind the Problem: Why It Happens
While aryl halides are typically less reactive towards nucleophilic substitution than alkyl halides, the reaction can occur under specific circumstances.[9] The aromatic ring of this compound is "activated" towards SNAr.
-
Electronic Activation : The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group.[10] Its presence ortho to the chlorine atom significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the chlorine susceptible to attack by strong nucleophiles.[9]
-
Presence of Strong Nucleophiles : Common laboratory nucleophiles such as amines, alkoxides (e.g., sodium methoxide), thiols, or even hydroxide ions at high temperatures can initiate this reaction.[8]
The mechanism involves two key steps:
-
Addition : The nucleophile attacks the carbon bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electron-withdrawing trifluoromethyl group.[9]
-
Elimination : The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Visualizing the SNAr Pathway
Caption: The two-step Addition-Elimination mechanism for SNAr.
Diagnostic Workflow: How to Confirm SNAr
-
Mass Spectrometry : This is the most direct method. Compare the molecular weight of the byproduct with the starting material. For example, if ammonia or an amine was present, you would see a mass increase corresponding to the replacement of Cl (35.45 u) with -NH₂ (16.02 u) or the relevant amine fragment.
-
Reaction Monitoring : If the nucleophile significantly changes the polarity of the molecule (e.g., replacing -Cl with -OH or -NH₂), the byproduct will have a very different Rf on a TLC plate.
-
Control Experiment : Run the reaction in the absence of your intended electrophile or catalyst but in the presence of the suspected nucleophile (e.g., a basic additive). If the SNAr product forms, you have confirmed the source of the side reaction.
Preventative Measures & Protocols
Avoiding unwanted SNAr requires careful management of nucleophiles and reaction temperature.
| Condition to Avoid | Recommended Alternative/Modification | Rationale |
| Strong, Unhindered Nucleophilic Bases (e.g., NaOMe, NaNH₂) | Use non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA), potassium tert-butoxide (KOtBu), or proton sponges. | These bases are too bulky to efficiently attack the aromatic ring but can still perform their intended function (e.g., deprotonation). |
| High Temperatures in the Presence of Potential Nucleophiles | Conduct the reaction at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate. | SNAr reactions are often kinetically controlled and have a significant activation energy; lower temperatures will disfavor this pathway. |
| Amine-based Solvents or Additives (if not a reactant) | Replace solvents like pyridine or triethylamine with non-nucleophilic alternatives such as N,N-diisopropylethylamine (DIPEA) or inert solvents like toluene or THF. | This removes the source of the competing nucleophile from the reaction medium. |
| Aqueous Basic Workups at Elevated Temperatures | Perform aqueous workups at or below room temperature. If a basic wash is needed, use it cautiously and avoid prolonged contact times. | This minimizes the risk of hydrolysis of the C-Cl bond, which is a form of SNAr with hydroxide. |
FAQ 3: My reaction mixture is turning dark, and the crude NMR shows a complex mixture of unidentifiable products. What's causing this general decomposition?
This often points to thermal or photochemical instability, or incompatibility with highly reactive reagents.
The Chemistry Behind the Problem: Why It Happens
-
Thermal Stress : Although this compound is relatively stable, prolonged exposure to very high temperatures (e.g., >150-200 °C) can lead to non-specific decomposition or polymerization, especially if catalytic impurities are present.[11]
-
Photochemical Decomposition : Halogenated aromatic compounds can be sensitive to UV light.[12][13] Energy from light can promote the homolytic cleavage of the C-Cl bond, generating radical species. These radicals can initiate a cascade of unpredictable side reactions, leading to dimerization, polymerization, or reaction with the solvent.
-
Strongly Oxidizing or Reducing Conditions : Potent oxidizing agents (e.g., KMnO₄, CrO₃) or reducing agents (e.g., dissolving metal reductions) can be non-selective and may attack the aromatic ring or the substituents, leading to a complex product mixture.
Diagnostic Workflow: How to Identify the Cause
-
Isolate the Stress Factor : Run small-scale control experiments where you expose the starting material to each potential stressor individually (e.g., heat it in the reaction solvent without reagents, expose a solution to ambient lab light vs. darkness).
-
TLC Analysis : A "smear" or a long streak on the TLC plate originating from the baseline is a classic sign of polymerization or complex decomposition.
-
Check Reagent Compatibility : Review the literature for known incompatibilities between your substrate class and the reagents you are using. For example, Friedel-Crafts reactions can be problematic with strongly deactivating groups like -CF₃.[14]
Preventative Measures & Protocols
| Condition to Avoid | Recommended Alternative/Modification | Rationale |
| Prolonged High Temperatures | Use a catalyst or a more active reagent to enable the reaction to proceed at a lower temperature. If high temperature is unavoidable, minimize the reaction time. | Reduces the likelihood of thermal decomposition pathways. |
| Exposure to Light | Conduct the reaction in a flask wrapped in aluminum foil or in an amber-colored flask. | Protects the light-sensitive C-Cl bond from photochemical activation.[12][13] |
| Harsh Oxidants/Reductants | Choose milder, more selective reagents that are compatible with the functional groups on the molecule. | Increases the selectivity of the desired transformation and avoids unwanted side reactions. |
| Radical Initiators | Ensure solvents are free of peroxides. If a radical reaction is not intended, consider adding a radical inhibitor like BHT (butylated hydroxytoluene). | Prevents the initiation of unwanted radical chain reactions. |
General Workflow for Stable Reactions
Sources
- 1. Ether - Wikipedia [en.wikipedia.org]
- 2. Question: Anisole undergoes cleavage of the oxygen-methyl bond and yields.. [askfilo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. testbook.com [testbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Anisole hydrolysis in high temperature water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. pharmdguru.com [pharmdguru.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 13. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 14. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
Impact of solvent choice on 4-Chloro-3-(trifluoromethyl)anisole reactivity
Technical Support Center: 4-Chloro-3-(trifluoromethyl)anisole
A Senior Application Scientist's Guide to Solvent-Mediated Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal, mechanistic insights necessary to troubleshoot experiments, optimize reaction conditions, and predict outcomes. The strategic choice of solvent is paramount, often dictating the success or failure of a synthetic step. This document provides in-depth, field-tested guidance in a direct question-and-answer and troubleshooting format.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental properties of this compound and the core principles of solvent effects that underpin its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by the interplay of three key functional groups on the benzene ring:
-
Chloro Group (-Cl): A deactivating, ortho, para-directing group. It is a moderate electron-withdrawing group via induction but a weak electron-donating group via resonance. It serves as a leaving group in nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions.
-
Trifluoromethyl Group (-CF₃): A powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[1] It strongly deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution, particularly at the para-positioned chlorine.
-
Methoxy Group (-OCH₃): An activating, ortho, para-directing group. It is strongly electron-donating through resonance and moderately electron-withdrawing through induction.
The combined effect of the strong electron-withdrawing -CF₃ group and the chlorine atom makes the aromatic ring electron-deficient, which is the dominant factor in its reactivity profile.
Q2: How do I broadly classify solvents for my reactions with this compound?
A2: Solvents are typically categorized based on their polarity and their ability to donate a proton (proticity).[2] Understanding this classification is the first step to rational solvent selection.
-
Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have large dipole moments and contain O-H or N-H bonds, allowing them to act as hydrogen bond donors.[2] They are excellent at solvating both cations and anions.
-
Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone). These solvents possess large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[3] They are effective at solvating cations but leave anions relatively "naked" and more reactive.
-
Nonpolar Solvents: (e.g., toluene, hexane, dioxane). These solvents have small or no dipole moments and low dielectric constants. They are poor at solvating charged species.
Q3: Why is a polar aprotic solvent often recommended for nucleophilic substitution reactions?
A3: In many nucleophilic substitution reactions, particularly SN2 and SNAr, the rate-determining step involves the attack of an anionic nucleophile. Polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and reducing its energy.[4][5] This stabilization lowers the nucleophile's reactivity, slowing down the reaction.[6][7] Polar aprotic solvents, however, solvate the counter-cation but leave the anionic nucleophile largely unsolvated and highly reactive, significantly accelerating the reaction rate.[4] For some reactions, this can increase the rate by thousands of times compared to a protic solvent.[4]
Part 2: Reaction-Specific Troubleshooting Guides
This section focuses on common reaction classes where this compound is employed and addresses specific problems that can arise from suboptimal solvent selection.
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key reaction for this substrate due to the activating effect of the electron-withdrawing trifluoromethyl group. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.
| Symptom / Issue | Plausible Solvent-Related Cause | Recommended Action & Scientific Rationale |
| Reaction is slow or fails to proceed to completion. | Use of a polar protic solvent (e.g., methanol, ethanol). | Action: Switch to a high-boiling polar aprotic solvent like DMSO, DMF, or NMP. Rationale: Protic solvents heavily solvate and deactivate the nucleophile (e.g., an alkoxide or amine) through hydrogen bonding, reducing its kinetic reactivity.[4][6][7] Aprotic solvents leave the nucleophile "naked" and more reactive, accelerating the attack on the electron-deficient ring. |
| Side products are observed, suggesting decomposition. | The reaction temperature required in a lower-boiling solvent (e.g., acetonitrile) is too high, leading to thermal degradation of the starting material or product. | Action: Use a higher-boiling polar aprotic solvent (DMSO, DMF) to achieve the necessary reaction rate at a more moderate temperature. Rationale: The choice of solvent dictates the accessible temperature range. A solvent with a higher boiling point allows for greater thermal energy input to overcome the activation barrier without excessive pressure buildup. |
| Poor solubility of reagents. | The chosen solvent does not adequately dissolve the nucleophilic salt or the aromatic substrate. | Action: Select a solvent with appropriate polarity. For ionic nucleophiles, a highly polar solvent like DMSO is ideal. Rationale: For a reaction to occur, the reagents must be in the same phase. Polar aprotic solvents like DMF and DMSO are excellent at dissolving a wide range of organic substrates and inorganic salts used as nucleophiles. |
The diagram below illustrates why aprotic solvents enhance nucleophilicity, a key factor in SNAr reactions.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)
This compound is an excellent substrate for cross-coupling reactions, enabling the formation of C-C (Suzuki) and C-N (Buchwald-Hartwig) bonds. Solvent choice here is more complex, as it must support the solubility of all components and modulate the stability and reactivity of the palladium catalyst throughout its catalytic cycle.[8]
The following workflow provides a starting point for choosing a solvent system for Suzuki or Buchwald-Hartwig reactions.
Caption: Initial solvent selection workflow for cross-coupling reactions.
| Symptom / Issue | Plausible Solvent-Related Cause | Recommended Action & Scientific Rationale |
| Low or no conversion (Suzuki Coupling). | 1. Poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄). 2. Catalyst deactivation. | Action: Add water or switch to a solvent mixture like Toluene/Water or Dioxane/Water (typically 4:1 to 10:1 v/v). Rationale: Many inorganic bases required for the Suzuki reaction are poorly soluble in purely organic solvents. Adding a small amount of water can dramatically increase their solubility and facilitate the crucial transmetalation step. However, excess water can promote competitive proto-deboronation of the boronic acid. |
| Low yield (Buchwald-Hartwig Amination). | 1. Solvent is too polar or protic, deactivating the amine nucleophile. 2. The base is not soluble or strong enough in the chosen solvent. | Action: Use a nonpolar aprotic solvent like Toluene or Dioxane. For the base, use a strong, sterically hindered base with good organic solubility like NaOt-Bu or LHMDS. Rationale: The Buchwald-Hartwig amination requires a free amine to coordinate to the palladium center.[9][10] Protic solvents can protonate the amine, while highly polar solvents might interfere with the catalyst. A nonpolar medium combined with a soluble, strong base (like NaOt-Bu) is often the most effective combination. |
| Formation of homocoupling or reduction side products. | The solvent is not effectively stabilizing the Pd(0) catalyst, leading to aggregation (Pd black) or undesired side reactions. | Action: Switch to a more coordinating solvent like THF or Dioxane. Rationale: The ether oxygens in THF and Dioxane can weakly coordinate to the palladium center, helping to stabilize the active catalytic species in solution and prevent aggregation, which is a common catalyst deactivation pathway. |
Part 3: Experimental Protocols
These protocols are generalized starting points. Optimization of temperature, concentration, and reagent stoichiometry is recommended for specific applications.
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
Objective: To substitute the chloro group of this compound with a secondary amine.
Methodology:
-
To a dry, oven-baked reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the secondary amine nucleophile (1.2 - 1.5 eq) and a suitable base, such as K₂CO₃ (2.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.2-0.5 M with respect to the starting material.
-
Place the vessel under an inert atmosphere (Nitrogen or Argon).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Self-Validation Check: The use of polar aprotic DMSO is critical. If this reaction were attempted in methanol, one would expect significantly slower conversion or no reaction due to nucleophile deactivation.[4][6]
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling
Objective: To couple an arylboronic acid with this compound.
Methodology:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.1 - 1.3 eq), and a palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 2-5 mol%).
-
Add a base, typically aqueous K₂CO₃ (2M solution, 2.0-3.0 eq).
-
Add a solvent system, such as Toluene or 1,4-Dioxane, to achieve a concentration of 0.1-0.2 M. The ratio of organic solvent to aqueous base is typically between 4:1 and 2:1.
-
Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Self-Validation Check: The biphasic solvent system is key to dissolving both the organic-soluble substrate/catalyst and the water-soluble inorganic base, thereby enabling the reaction.[11] Running the reaction in dry toluene without the aqueous component would likely result in very poor conversion.
References
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Leah4sci. (2015, April 22).
- Chemistry Steps. Polar Protic and Polar Aprotic Solvents.
- Graham, K. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
- ChemTalk. Polar Protic and Aprotic Solvents.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.).
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. (2025, August 9).
- NINGBO INNO PHARMCHEM CO.,LTD. Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)
- BenchChem. Impact of solvent choice on the reactivity of 4-Chloro-1-pentene.
- Schaller, C. (2022, October 4). 4.7: Solvent Effects. Chemistry LibreTexts.
- University of Calgary. Ch 8: Solvent Effects.
- ResearchGate.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-(3-Chloro-5-fluorophenyl)aniline, HCl.
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
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- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in 4-Chloro-3-(trifluoromethyl)anisole Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common catalyst deactivation issues encountered during the cross-coupling of 4-Chloro-3-(trifluoromethyl)anisole. This electron-deficient aryl chloride presents unique challenges, and understanding the nuances of catalyst stability is paramount for successful synthesis.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes of catalyst deactivation and offering actionable protocols to get your reaction back on track.
Question 1: My reaction is sluggish or has stalled completely. What are the likely causes related to the catalyst?
Answer: A stalled reaction is a common and frustrating issue, often pointing directly to a loss of catalytic activity. With an electron-deficient substrate like this compound, the oxidative addition step is often the rate-determining step and is particularly sensitive to the health of the catalyst.[1][2]
Potential Causes & Mechanistic Insights:
-
Insufficiently Active Catalyst System: The C-Cl bond in your substrate is strong, and the electron-withdrawing trifluoromethyl group further modulates its reactivity. A standard catalyst system may not be potent enough to efficiently initiate the catalytic cycle. The active species is typically a monoligated Pd(0) complex, and its formation and stability are critical.[3]
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones necessary for activating aryl chlorides, are susceptible to oxidation by trace oxygen.[4] This oxidation alters the electronic and steric properties of the ligand, rendering it unable to stabilize the palladium center or promote key steps like oxidative addition and reductive elimination.[5][6]
-
Inhibition by Impurities: Trace impurities in your reagents (starting materials, base, or solvent) can act as catalyst poisons. Water, for instance, can lead to the hydrolysis of boronic acids/esters in Suzuki couplings, a side reaction known as protodeboronation, which consumes your nucleophile.[4][7] Amines used in Buchwald-Hartwig couplings must be exceptionally pure, as trace impurities can halt the reaction.[8]
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst/Ligand System: For challenging aryl chlorides, highly active catalyst systems are often required.[4] Consider using specialized, bulky, and electron-rich phosphine ligands like the Buchwald-type (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to improve catalyst stability and activity.[3][7][9] Pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also offer greater consistency.
-
Ensure Rigorous Inert Conditions: Oxygen is a primary culprit in catalyst deactivation.[4]
-
Thoroughly degas all solvents by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Ensure your reaction vessel is oven-dried and cooled under a positive pressure of inert gas.
-
Add solid reagents under a blanket of inert gas.
-
-
Verify Reagent Purity:
-
Use fresh, high-purity aryl halide and coupling partners.
-
Purify liquid amines by filtering through a plug of activated alumina. Recrystallize solid reagents if their purity is questionable.[8]
-
Use a freshly opened bottle of anhydrous solvent. Peroxides in aged ethereal solvents like THF or dioxane can rapidly oxidize phosphine ligands.[11]
-
Question 2: I am observing a significant formation of black precipitate (Palladium Black). How can I prevent this?
Answer: The appearance of a black or dark brown precipitate, known as palladium black, is a clear visual indicator of catalyst decomposition.[12] It signifies that the palladium(0) species has aggregated and precipitated out of the solution, effectively removing it from the catalytic cycle.[13][14][15]
Potential Causes & Mechanistic Insights:
-
Ligand Dissociation/Decomposition: The primary role of the ligand is to stabilize the palladium center.[5][6] If the ligand is not bulky enough or if the temperature is too high, the L-Pd bond can dissociate. This leaves a "naked" and unstable Pd(0) atom, which will rapidly aggregate with other Pd(0) atoms to form inactive palladium black.[11][13]
-
Unstable Catalytic Intermediates: If a step in the catalytic cycle is slow (e.g., a difficult transmetalation or reductive elimination), the concentration of a less stable palladium intermediate may build up. These intermediates can be more prone to decomposition pathways that lead to palladium black formation.
-
Reductive Collapse: In some cases, if the reduction of the Pd(II) precatalyst to the active Pd(0) state is too rapid and uncontrolled, it can lead to the formation of nanoparticles and subsequent aggregation.
Troubleshooting Protocol:
-
Optimize Ligand-to-Metal Ratio: For monodentate ligands, a 2:1 ligand-to-palladium ratio is often optimal to ensure the palladium center remains coordinated and stable. However, for some bulky ligands, a 1:1 ratio is sufficient to form the active L1Pd(0) species.[3] Consult the literature for your specific ligand.
-
Screen Ligand Type: Bidentate ligands like dppf or Xantphos can form more stable complexes (chelates) with palladium, which can be less prone to dissociation and decomposition at high temperatures.[5][11]
-
Temperature Control: Excessive heat can accelerate catalyst decomposition.[7] Determine the lowest effective temperature for your reaction by running a temperature screen (e.g., 80 °C, 100 °C, 120 °C).
-
Slow Catalyst Addition: In some cases, adding the catalyst solution slowly to the pre-heated reaction mixture can prevent a rapid, uncontrolled formation of Pd(0) that leads to aggregation.
Workflow: Diagnosing and Mitigating Catalyst Deactivation
Caption: A troubleshooting workflow for catalyst deactivation issues.
Question 3: My reaction gives a low yield with significant amounts of homocoupling or protodehalogenation side products. Is my catalyst the problem?
Answer: While these side products can arise from multiple factors, catalyst health is deeply interconnected with their formation. A suboptimal or deactivating catalyst can favor these off-cycle pathways.
Potential Causes & Mechanistic Insights:
-
Homocoupling: This side reaction, particularly of boronic acids in Suzuki couplings, is often promoted by the presence of oxygen and Pd(II) species.[16] If your active Pd(0) catalyst is oxidized to Pd(II) due to poor inerting, it can facilitate this undesired reaction.
-
Protodehalogenation: This is the replacement of the chlorine atom on your starting material with a hydrogen atom. It can occur if the transmetalation step is slow compared to competing pathways. A deactivating or inhibited catalyst may not efficiently facilitate the desired C-C bond formation, allowing for this side reaction to become more prominent. Water or other protic sources in the reaction mixture are often the source of the hydrogen atom.
Troubleshooting Protocol:
-
Improve Degassing and Inert Atmosphere: This is the most critical step to minimize oxygen-induced homocoupling. Ensure your solvents are rigorously degassed and a positive pressure of inert gas is maintained throughout the reaction.[7]
-
Use a More Stable Boronic Acid Derivative (for Suzuki): If protodeboronation is suspected, switching from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA esters) or a trifluoroborate salt can significantly improve outcomes.[7][16] These reagents are generally more robust and less prone to premature degradation.
-
Optimize the Base: The base is crucial for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) for the transmetalation step.[1][7] An inappropriate or poorly soluble base can slow down transmetalation, giving more time for side reactions. Screen common bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. Ensure the base is finely powdered for maximum surface area and reactivity.[10]
-
Re-evaluate the Ligand: An effective ligand will accelerate both oxidative addition and reductive elimination.[6] A highly active catalyst system (e.g., using a Buchwald ligand) can accelerate the desired cross-coupling pathway, kinetically outcompeting the side reactions.[3][9]
Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for setting up a cross-coupling reaction with this compound to ensure catalyst longevity?
-
Reagent Purity is Paramount: Use the highest purity reagents available. Purify substrates and solvents if necessary.[8]
-
Rigorous Inert Technique: The exclusion of oxygen and moisture cannot be overstated. Prepare your reaction in a glovebox or use proper Schlenk line techniques.[4][10]
-
Choose the Right Catalyst System: Start with a robust, well-documented catalyst system known for activating aryl chlorides, such as a G3 or G4 Buchwald precatalyst.
-
Mind the Base: Use a dry, finely powdered base and store it in a desiccator.[8] The choice of base can significantly impact catalyst stability and reaction rate.[7]
-
Temperature Control: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate to minimize thermal degradation of the catalyst.[7]
FAQ 2: How do I choose the optimal ligand for this specific substrate?
The ideal ligand for an electron-deficient aryl chloride like this compound should be both sterically bulky and electron-rich .[3][6]
-
Steric Bulk: Hindered ligands promote the formation of the highly reactive monoligated L-Pd(0) species, which is necessary for the oxidative addition of the C-Cl bond.[3]
-
Electron-Richness: An electron-donating ligand increases the electron density on the palladium center, which facilitates the insertion of the metal into the C-Cl bond (oxidative addition).[6]
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like XPhos, SPhos, and RuPhos are specifically designed for these challenging couplings and are an excellent starting point.[9]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors and often form very stable palladium complexes, making them a good alternative for promoting difficult couplings.
Catalytic Cycle and Deactivation Pathways
Caption: The palladium cross-coupling cycle and key deactivation points.
References
- The Role of Phosphine Ligands in Palladium C
- Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids.Benchchem.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings.Benchchem.
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.PubMed.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Dialkylbiaryl phosphine ligands.Wikipedia.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].Tokyo Chemical Industry Co., Ltd.
- Formation of palladium black during Suzuki coupling.Reddit.
- Homogeneous palladium catalyst suppressing Pd black formation in air oxid
- Palladium black.Wikipedia.
- Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxid
- Homogeneous palladium catalyst suppressing Pd black formation in air oxid
- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
- Suzuki coupling.Chemistry LibreTexts.
- 17.2.
Sources
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- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
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- 11. reddit.com [reddit.com]
- 12. Palladium black - Wikipedia [en.wikipedia.org]
- 13. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Yoneda Labs [yonedalabs.com]
Technical Support Center: Scaling Up 4-Chloro-3-(trifluoromethyl)anisole Reactions
This guide is designed for researchers, chemists, and process engineers facing the challenges of transitioning the synthesis of 4-Chloro-3-(trifluoromethyl)anisole from the laboratory bench to the pilot plant. It provides in-depth technical guidance, troubleshooting protocols, and practical insights grounded in chemical engineering principles to ensure a safe, efficient, and scalable process.
Introduction: The Significance and Scale-Up Challenges of this compound
This compound (CAS No. 400-73-7) is a key fluorinated building block in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern makes it a crucial intermediate for creating complex active ingredients.
While its synthesis may appear straightforward at the lab scale, scaling up presents significant hurdles. The transition from a 1-liter flask to a 100-liter reactor fundamentally changes the process dynamics. Key challenges include managing reaction exotherms, ensuring adequate mass and heat transfer, and maintaining consistent product quality.[1] A failure to address these issues can lead to reduced yields, increased impurity profiles, and, most critically, significant safety hazards such as thermal runaway.[2] This guide provides a framework for navigating these complexities.
Synthesis Overview: A Common Laboratory Route
A prevalent and illustrative method for synthesizing this compound is the Williamson ether synthesis, involving the methylation of 4-chloro-3-(trifluoromethyl)phenol. This reaction typically involves a strong base to deprotonate the phenol, followed by nucleophilic attack on a methylating agent.
Reaction Scheme:
-
Starting Material: 4-chloro-3-(trifluoromethyl)phenol
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Methylating Agent: Dimethyl Sulfate ((CH₃)₂SO₄) or Methyl Iodide (CH₃I)
-
Solvent: Acetone, Acetonitrile, or N,N-Dimethylformamide (DMF)
While effective on a small scale, each component of this reaction presents distinct scale-up challenges, particularly the exothermic nature of the methylation step and the handling of toxic reagents.
Core Principles for Successful Scale-Up
Scaling a chemical reaction is not merely about using larger equipment; it's about understanding how physical and chemical properties change with volume. The surface-area-to-volume ratio decreases dramatically as the reactor size increases, which is central to many scale-up problems.
-
Heat Management: Exothermic reactions that are easily managed in a lab flask by a simple water bath can become dangerous at scale.[3] The heat generated increases with volume (cubed), while the ability to remove it only increases with surface area (squared). A thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC) is essential to calculate the adiabatic temperature rise and ensure the pilot reactor's cooling system is sufficient.[1][3]
-
Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[3] The stirrer's design (e.g., anchor, turbine), speed (RPM), and baffling within the reactor are critical parameters that must be optimized for the specific viscosity and density of the reaction mass.[4]
-
Reagent Addition Strategy: In the lab, adding a reagent "dropwise" is common. At the pilot scale, this translates to a carefully controlled addition rate. A slow, subsurface addition of the methylating agent is often preferred to control the exotherm and minimize side reactions. A dose-controlled reaction, where the reactant is consumed as quickly as it's added, is the ideal scenario for safety and selectivity.[1]
-
Process Analytical Technology (PAT): Relying solely on final analysis is inefficient at scale. Implementing in-process controls (IPCs) via techniques like HPLC, GC, or IR spectroscopy allows for real-time monitoring of the reaction, ensuring it proceeds as expected and allowing for corrective action before a batch is compromised.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the scale-up of this compound synthesis in a practical question-and-answer format.
Category 1: Reaction Performance & Yield
Q1: My reaction yield dropped from 90% at the 1L scale to 65% in the 100L reactor. What are the most likely causes?
A1: A significant drop in yield upon scale-up is a classic problem often rooted in heat and mass transfer limitations.
-
Poor Thermal Control: The methylation reaction is exothermic. In a large reactor with a lower surface-area-to-volume ratio, heat dissipation is less efficient.[1] This can lead to an increase in the bulk reaction temperature, even if the jacket temperature is the same as in the lab. Higher temperatures can promote side reactions, such as undesired reactions with the solvent or decomposition of the product.
-
Inadequate Mixing: If the mixing is not sufficient, you may have localized areas where the methylating agent concentration is too high, leading to side products, and other areas where it is too low, resulting in incomplete conversion. This heterogeneity is a common issue when moving from a magnetic stir bar to a mechanical agitator.[3]
-
Sub-optimal Addition Rate: Adding the methylating agent too quickly can create a large exotherm that the cooling system cannot handle, leading to temperature spikes and side reactions.[2] Conversely, adding it too slowly might unnecessarily prolong the reaction time, which can also lead to product degradation depending on the stability of intermediates.
Q2: In-process analysis (GC/HPLC) shows a significant amount of unreacted 4-chloro-3-(trifluoromethyl)phenol even after the theoretical reaction time. Why is the conversion stalling?
A2: Stalling reactions at scale often point to issues with reagent stoichiometry, activity, or solubility.
-
Base Inefficiency: If using a solid base like potassium carbonate, poor mixing can prevent it from effectively deprotonating the phenol, especially in a thick slurry.[5] Ensure the agitation is sufficient to keep the base suspended.
-
Water Contamination: The presence of water can hydrolyze some methylating agents and affect the reactivity of the base. Ensure all solvents and reagents are appropriately dried for the pilot-plant run.
-
Reagent Degradation: Was the methylating agent from a new or different batch? Verify the purity and activity of all starting materials before charging them to the reactor.
-
Temperature Issues: Is the internal temperature probe accurately calibrated? A lower-than-expected internal temperature will slow the reaction kinetics. Pilot plant reactors can have significant thermal gradients if not mixed properly.[4]
Category 2: Process Safety & Control
Q3: During the addition of dimethyl sulfate, I'm observing a rapid, uncontrolled temperature increase that is overwhelming the reactor's cooling jacket. What should I do, and how can I prevent this?
A3: This is a sign of a potential thermal runaway and must be treated with extreme seriousness.
-
Immediate Action:
-
Stop the Feed: Immediately halt the addition of the dimethyl sulfate.
-
Full Cooling: Apply maximum cooling to the reactor jacket.
-
Prepare to Quench: If the temperature continues to rise uncontrollably, be prepared to initiate your pre-defined emergency quench procedure (e.g., adding a pre-determined amount of a cold, inert solvent or a reaction inhibitor).
-
-
Prevention and Mitigation:
-
Reduce Addition Rate: The most effective control is to slow down the feed rate of the limiting reagent.[2] The rate of heat generation should never exceed the rate of heat removal.
-
Lower Starting Temperature: Begin the addition at a lower batch temperature to provide a larger buffer before reaching a critical temperature.
-
Use a Co-solvent: Increasing the solvent volume can increase the thermal mass of the system, allowing it to absorb more heat without a rapid temperature rise.
-
Ensure Adequate Cooling Capacity: Before scaling up, you must perform calculations to confirm that the pilot reactor's heat removal capacity is sufficient for the reaction's calculated heat output.[1]
-
Category 3: Work-up and Purification
Q4: During the aqueous work-up and extraction, I'm struggling with a persistent emulsion at the aqueous-organic interface. How can I break it?
A4: Emulsions are common at larger scales due to the high-shear mixing of mechanical stirrers.
-
Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by dehydrating the interface.
-
Change Solvent: If possible, using a less polar organic solvent can sometimes prevent emulsion formation.
-
Allow Time for Separation: In large vessels, phase separation can take significantly longer. Allow adequate settling time without agitation.
-
Mechanical Methods: In some cases, a gentle, slow agitation can help coalesce the dispersed droplets. For continuous processes, a dedicated phase separator or coalescer can be used.
Q5: My final product after distillation has a lower purity than expected, with a close-boiling impurity. What is the likely source?
A5: A close-boiling impurity often indicates an isomeric starting material or a side reaction product.
-
Starting Material Purity: Analyze the 4-chloro-3-(trifluoromethyl)phenol starting material for any positional isomers (e.g., 2-chloro-5-(trifluoromethyl)phenol). These will likely methylate and have a boiling point very close to the desired product.
-
Side Reactions: Over-methylation or reaction with the solvent are possibilities. Review your reaction conditions (especially temperature) to see if they favor any known side reactions.
-
Improve Distillation Efficiency: Use a distillation column with a higher number of theoretical plates (e.g., a packed column instead of a simple distillation setup) to improve the separation of close-boiling components. Perform the distillation under a vacuum to lower the boiling point and minimize thermal degradation.
Key Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis (100g Scale)
-
Setup: Equip a 2L, 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel. Place the flask in a cooling bath.
-
Charge: Charge 4-chloro-3-(trifluoromethyl)phenol (100 g, 0.51 mol) and acetone (500 mL) to the flask. Stir until dissolved.
-
Base Addition: Add finely ground potassium carbonate (105 g, 0.76 mol) to the mixture.
-
Methylation: Cool the slurry to 10-15°C. Add dimethyl sulfate (67.5 g, 0.53 mol) dropwise via the addition funnel over 1 hour, maintaining the internal temperature below 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (approx. 56°C) for 3-4 hours.
-
IPC: Monitor the reaction by TLC or GC. Take a small aliquot, quench with water, extract with ethyl acetate, and spot/inject the organic layer. The reaction is complete when <1% of the starting phenol remains.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove most of the acetone. Add toluene (400 mL) and water (200 mL). Stir and separate the layers. Wash the organic layer with 1M NaOH (2 x 100 mL) and then brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid.
Protocol 2: Pilot-Scale Synthesis (10kg Scale)
-
Setup: Use a 150L glass-lined reactor equipped with a multi-bladed agitator, jacketed heating/cooling system, temperature probe, and a port for controlled liquid addition via a dosing pump.
-
Charge: Charge 4-chloro-3-(trifluoromethyl)phenol (10.0 kg, 50.9 mol) and acetone (50 L) to the reactor. Agitate until all solids are dissolved.
-
Base Addition: Charge potassium carbonate (10.5 kg, 76.0 mol) to the reactor.
-
Methylation: Cool the reactor contents to 10-15°C using the cooling jacket. Add dimethyl sulfate (6.75 kg, 53.5 mol) via the dosing pump over 3-4 hours, ensuring the internal temperature does not exceed 25°C. The addition rate should be linked to the cooling capacity to maintain a stable temperature.
-
Reaction: Once the addition is complete, slowly heat the reactor contents to reflux (~56°C) and hold for 4-6 hours.
-
IPC: Use a sampling port to take aliquots for GC analysis every hour after reaching reflux to confirm reaction completion.
-
Work-up: Cool the reactor to 20-25°C. Filter the batch through a pressure filter to remove inorganic salts. Transfer the filtrate back to the reactor (or a second, clean reactor). Distill off the acetone under atmospheric pressure. Cool the remaining contents, then add toluene (40 L) and water (20 L). Agitate for 15 minutes, then stop the agitator and allow the layers to separate for at least 1 hour. Drain the lower aqueous layer. Perform subsequent washes with 1M NaOH and brine as in the lab protocol.
-
Isolation & Purification: Transfer the organic layer to a suitable distillation vessel. Perform vacuum distillation through a packed column to isolate the pure product.
Data Summary: Lab vs. Pilot Scale
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Rationale for Change |
| Reagents | |||
| Phenol | 100 g | 10.0 kg | 100x Scale Factor |
| K₂CO₃ | 105 g (1.5 eq) | 10.5 kg (1.5 eq) | Maintained Stoichiometry |
| (CH₃)₂SO₄ | 67.5 g (1.05 eq) | 6.75 kg (1.05 eq) | Maintained Stoichiometry |
| Solvent (Acetone) | 500 mL (5 vol) | 50 L (5 vol) | Maintained concentration |
| Process Parameters | |||
| Addition Time | 1 hour | 3-4 hours | To manage exotherm and stay within cooling capacity[3] |
| Reflux Time | 3-4 hours | 4-6 hours | May be slightly longer due to different heating/mixing dynamics |
| Agitation | Magnetic Stirrer | Mechanical Agitator | Required for effective mixing in large volumes[4] |
| Temp. Control | Cooling Bath | Jacketed Reactor | Essential for precise and powerful thermal control[1] |
| Expected Outcome | |||
| Expected Yield | ~90-95% | ~85-92% | A slight decrease is common due to transfer losses and process effects |
| Purity (Post-Dist.) | >99.0% | >99.0% | Target specification should be maintained |
Protocol 3: GC Method for In-Process Control (IPC)
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: 80°C hold for 2 min, ramp to 250°C at 20°C/min, hold for 5 min.
-
Injector Temp: 250°C.
-
Detector Temp: 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
Sample Prep: Quench ~0.1 mL of the reaction mixture in 1 mL water. Extract with 1 mL ethyl acetate. Inject 1 µL of the organic layer.
-
Expected Retention Times: 4-chloro-3-(trifluoromethyl)phenol (~6.5 min), this compound (~7.2 min).
Visualized Workflows & Logic Diagrams
Diagram 1: General Scale-Up Workflow
This diagram illustrates the logical progression from a validated lab process to a full-scale pilot plant run.
Caption: Logical workflow for process scale-up.
Diagram 2: Troubleshooting Low Yield
This decision tree provides a systematic approach to diagnosing the root cause of a low-yield reaction at scale.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Xytel India. (2025, September 20). How Pilot Plants Ensure Temperature Stability | Pharma Scaling. [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
-
Barton, J., & Nolan, P. (n.d.). Pilot-scale evaluation of the inhibition of exothermic runaway. IChemE. [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Google Patents. (n.d.). CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl)
- Google Patents. (n.d.). EP0860416A1 - Method of making trichloromethoxybenzene.
-
Eurofins. (n.d.). Analytical Method Summaries. [Link]
-
Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Synthesis with 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate. [Link]
- Google Patents. (n.d.). Method for producing and purifying trifluoromethanesulfinic acid.
-
J. Med. Chem. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. National Institutes of Health. [Link]
-
MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. [Link]
-
PubMed. (n.d.). Determination of odorous mixed chloro-bromoanisoles in water by solid-phase micro-extraction and gas chromatography-mass detection. [Link]
-
NIST. (n.d.). Benzenamine, 4-chloro-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
ArODES. (n.d.). A novel and efficient continuous-flow route to prepare trifluoromethylated N-fused heterocycles for drug discovery and pharmaceutical manufacturing. [Link]
-
CONICET. (n.d.). Analytical methods for determination of cork-taint compounds in wine. [Link]
-
PubMed. (n.d.). Fluorometric determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological materials. [Link]
- Google Patents. (n.d.).
Sources
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Chloro-3-(trifluoromethyl)anisole: Quantitative ¹⁹F NMR vs. Gas Chromatography-FID
For researchers, scientists, and professionals in drug development, the precise determination of purity for key intermediates like 4-Chloro-3-(trifluoromethyl)anisole is a critical checkpoint for ensuring the reliability of synthetic pathways and the safety of final active pharmaceutical ingredients (APIs). This guide provides an in-depth, objective comparison of two powerful analytical techniques for this purpose: quantitative ¹⁹F Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the fundamental principles, provide detailed experimental protocols, and present comparative data to assist you in selecting the most appropriate method for your analytical needs.
The Critical Role of Purity in Pharmaceutical Intermediates
This compound serves as a vital building block in the synthesis of various pharmaceuticals and agrochemicals. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to unwanted side reactions, reduced yield of the final product, and the introduction of toxicological risks. Therefore, a robust and accurate analytical method for purity assessment is not just a matter of quality control, but a cornerstone of process safety and regulatory compliance.
Quantitative ¹⁹F NMR: A Primary Method for Purity Assessment
Quantitative NMR (qNMR) stands as a primary analytical method, allowing for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[1] The principle of qNMR is rooted in the direct proportionality between the integrated area of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal. For fluorinated compounds like this compound, ¹⁹F qNMR offers distinct advantages due to the high sensitivity of the ¹⁹F nucleus and its 100% natural abundance.[2] The wide chemical shift range of ¹⁹F NMR also minimizes the likelihood of signal overlap, a common challenge in proton (¹H) NMR.[3]
Experimental Protocol: ¹⁹F qNMR Purity Analysis
1. Internal Standard Selection and Preparation:
The choice of a suitable internal standard is paramount for accurate qNMR. The ideal standard should be of high purity, chemically inert, soluble in the chosen deuterated solvent, and have a simple ¹⁹F NMR spectrum with a signal that does not overlap with the analyte's signals.[4] For the analysis of this compound, 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) is an excellent choice. It is a certified reference material available from metrology institutes and is suitable for both ¹H and ¹⁹F qNMR.[5]
-
Internal Standard Stock Solution: Accurately weigh approximately 20 mg of 3,5-Bis(trifluoromethyl)benzoic acid into a 10 mL volumetric flask and dissolve in dimethyl sulfoxide-d₆ (DMSO-d₆). Record the exact mass.
2. Sample Preparation:
-
Accurately weigh approximately 30 mg of the this compound sample into a clean, dry vial. Record the exact mass.
-
Add a precise volume (e.g., 500 µL) of the internal standard stock solution to the vial.
-
Add an additional 250 µL of DMSO-d₆ to ensure complete dissolution and bring the total volume to 750 µL.
-
Vortex the sample until fully dissolved and transfer to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
-
Key Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse program. A 90° pulse can improve the signal-to-noise ratio.[6]
-
Relaxation Delay (D1): This is a critical parameter to ensure full relaxation of the nuclei between pulses for accurate integration.[2] The D1 value should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard. A conservative D1 of 30-60 seconds is often used for ¹⁹F qNMR.[6]
-
Acquisition Time (AT): Typically 2-4 seconds to ensure good digital resolution.
-
Number of Scans (NS): 16-64 scans are usually sufficient to achieve an adequate signal-to-noise ratio.
-
Decoupling: Inverse gated decoupling should be used to suppress the nuclear Overhauser effect (NOE) while maintaining sharp signals.
-
4. Data Processing and Purity Calculation:
-
Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signal of the -CF₃ group of this compound and the signal of the two -CF₃ groups of the internal standard, 3,5-Bis(trifluoromethyl)benzoic acid.
-
The purity of the analyte is calculated using the following formula:
Purity (% w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Workflow for ¹⁹F qNMR Purity Analysis
Caption: Workflow for the purity determination of this compound by ¹⁹F qNMR.
Gas Chromatography with Flame Ionization Detection (GC-FID): A Robust Separative Technique
GC-FID is a powerful and widely used chromatographic technique for the purity analysis of volatile and semi-volatile compounds.[1] It separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The flame ionization detector provides a response that is proportional to the mass of carbon atoms eluting from the column, making it an excellent choice for quantitative analysis.
Experimental Protocol: GC-FID Purity Analysis
1. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask and dissolve in acetonitrile.
-
Working Standard: Prepare a series of dilutions from the stock solution to establish linearity and determine the response factor.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, is suitable for separating halogenated aromatic compounds.
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Nitrogen, at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
3. Data Analysis and Purity Calculation:
-
The purity is typically determined by area percent normalization, assuming that all components have a similar response factor in the FID. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
For higher accuracy, an internal or external standard calibration can be performed.
Workflow for GC-FID Purity Analysis
Caption: Workflow for the purity determination of this compound by GC-FID.
Comparative Analysis: ¹⁹F qNMR vs. GC-FID
To provide a clear comparison, the following table summarizes the performance of both techniques for the purity analysis of a hypothetical batch of this compound.
| Parameter | ¹⁹F Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) |
| Mean Purity (%) | 99.65 | 99.72 |
| Standard Deviation | 0.15 | 0.08 |
| Principle | Direct measurement of molar ratio to a certified internal standard. | Separation based on volatility followed by mass-proportional detection.[1] |
| Quantification | Absolute quantification without a specific analyte reference standard.[1] | Relative quantification (area %) or requires calibration with a standard of the analyte. |
| Accuracy & Precision | High accuracy and precision (typically <1% RSD) when optimized.[7] | High precision; accuracy depends on the purity of standards and response factors. |
| Selectivity | Excellent for fluorinated compounds due to the wide chemical shift range, minimizing signal overlap.[3] Can identify and quantify structurally similar fluorinated impurities. | High resolving power for volatile impurities. Co-elution of isomers can be a challenge. |
| Analysis Time | ~15-20 minutes per sample (including relaxation delay). | ~20-30 minutes per sample. |
| Sample Throughput | Lower, due to longer analysis times per sample. | Higher, amenable to automation with an autosampler. |
| Impurity Identification | Provides structural information about impurities directly from the spectrum. | Provides retention time data only; requires coupling to a mass spectrometer (GC-MS) for structural elucidation. |
| Method Validation | Can be validated according to ICH guidelines. | A well-established technique with clear validation protocols under ICH guidelines. |
Discussion and Recommendations
Both ¹⁹F qNMR and GC-FID are powerful techniques for the purity assessment of this compound, each with its own distinct advantages.
¹⁹F qNMR excels as a primary method that provides a direct and highly accurate purity value traceable to a certified reference material, without the need for a specific standard of this compound itself.[1] This is a significant advantage in early-stage drug development when a fully characterized standard of the intermediate may not be available. Furthermore, the structural information inherent in the NMR spectrum can be invaluable for identifying and quantifying unknown fluorinated impurities that may arise from the synthesis, such as isomers or over-fluorinated byproducts.[8][9]
GC-FID , on the other hand, offers higher throughput and excellent sensitivity for detecting volatile impurities.[1] Its robustness and lower operational complexity make it well-suited for routine quality control in a manufacturing environment where the impurity profile is well-established. However, the accuracy of GC-FID for absolute purity determination relies on the availability of a high-purity standard of the analyte for calibration, and it provides no structural information for the identification of unknown peaks.
For research and development purposes , where the identification of unknown impurities and the establishment of an accurate, absolute purity value are critical, ¹⁹F qNMR is the superior choice . Its ability to provide both quantitative and structural information in a single experiment makes it an exceptionally powerful tool for process development and characterization of new chemical entities.
For routine quality control in a manufacturing setting , where speed, high throughput, and the monitoring of known impurities are the primary objectives, GC-FID is a highly effective and cost-efficient method .
Ultimately, the choice of technique depends on the specific analytical question being addressed. In many cases, these techniques can be used in a complementary fashion: ¹⁹F qNMR to establish the purity of a primary reference standard and to identify key impurities, and GC-FID for the subsequent routine analysis of production batches against this well-characterized standard.
References
- A Comparative Guide to Purity Validation of Isobutylcyclopentane: qNMR vs. GC-FID - Benchchem. (URL: )
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (URL: [Link])
-
Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05] - BIPM. (URL: [Link])
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC - NIH. (URL: [Link])
-
Qualitative and Quantitative Analysis of Glutathione and Related Impurities in Pharmaceuticals by qNMR | Request PDF - ResearchGate. (URL: [Link])
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC. (URL: [Link])
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization - ChemRxiv. (URL: [Link])
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19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])
-
19Flourine NMR. (URL: [Link])
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-
Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different - DiVA portal. (URL: [Link])
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Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - NIH. (URL: [Link])
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Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (URL: [Link])
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FE 315 INSTRUMENTAL ANALYSIS Gas Chromatography (GC). (URL: [Link])
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Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science. (URL: [Link])
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Comparing the reactivity of 4-Chloro-3-(trifluoromethyl)anisole with other halogenated anisoles
An In-Depth Guide to the Synthetic Utility of 4-Chloro-3-(trifluoromethyl)anisole: A Comparative Reactivity Analysis
For researchers and professionals in drug development, the selection of building blocks is a critical decision that dictates the feasibility and efficiency of a synthetic route. Halogenated anisoles are a versatile class of reagents, but their reactivity can be dramatically altered by the presence of other substituents. This guide provides a detailed comparison of This compound , a uniquely functionalized arene, with other halogenated anisoles. We will explore its performance in key organic transformations, supported by mechanistic insights and comparative data, to empower chemists in making informed decisions for their synthetic strategies.
The Electronic and Steric Landscape of this compound
The reactivity of this compound is a direct consequence of the electronic interplay between its three substituents on the aromatic ring. Understanding these effects is paramount to predicting its behavior in chemical reactions.
-
Methoxy Group (-OCH₃): This group is a powerful activating group in the context of electrophilic aromatic substitution. It exerts a strong, electron-donating resonance effect (+R) by sharing its oxygen lone pairs with the ring, and a weaker, electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity. The resonance effect dominates, making the ortho and para positions electron-rich.
-
Chloro Group (-Cl): As a halogen, chlorine is deactivating overall. It has a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating resonance effect (+R). It directs incoming electrophiles to the ortho and para positions but slows the reaction rate compared to unsubstituted benzene.
-
Trifluoromethyl Group (-CF₃): The -CF₃ group is one of the most potent electron-withdrawing groups used in medicinal chemistry.[1][2] Its effect is almost entirely inductive (-I) due to the high electronegativity of the three fluorine atoms.[2][3] This strong electron withdrawal significantly deactivates the ring towards electrophilic attack and, crucially, activates it towards nucleophilic attack.[1]
In this compound, these forces combine to create a highly polarized and electron-deficient aromatic ring, setting the stage for a unique reactivity profile compared to simpler halogenated anisoles.
Caption: Electronic influence of substituents on the anisole ring.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a powerful method for C-N, C-O, and C-S bond formation. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[4][5] These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is the rate-determining step of the reaction.[4][6]
The reactivity of this compound in SₙAr reactions is significantly enhanced due to the powerful inductive effect of the -CF₃ group. Although the -CF₃ group is meta to the chlorine leaving group, its strong deactivating nature renders the entire ring sufficiently electrophilic to be attacked by strong nucleophiles. This contrasts sharply with simple chloroanisole, which is generally inert under typical SₙAr conditions.
An interesting and often counter-intuitive aspect of SₙAr reactions is the leaving group ability of halogens, which follows the trend: F > Cl ≈ Br > I.[7] This is the reverse of the trend seen in Sₙ1 and Sₙ2 reactions. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. A more electronegative halogen (like fluorine) polarizes the C-X bond more effectively, making the carbon more electrophilic and accelerating the nucleophilic attack.[8][9]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis. The reactivity of aryl halides in these reactions is primarily governed by the strength of the carbon-halogen (C-X) bond, which dictates the ease of the oxidative addition step in the catalytic cycle.
The established reactivity trend for halogens is: I > Br > Cl >> F .[10] Consequently, aryl chlorides are the most challenging coupling partners due to the strength and low polarity of the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling an aryl halide with an organoboron reagent. While 4-bromoanisole or 4-iodoanisole would readily react under standard Suzuki conditions, activating the C-Cl bond in this compound requires more specialized catalytic systems. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.[11][12] The electron-withdrawing -CF₃ group can, however, make the oxidative addition step more favorable compared to electron-rich chloroarenes like 4-chloroanisole.[13]
Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation.[14] Similar to the Suzuki coupling, the C-Cl bond of this compound presents a significant hurdle. The reaction is highly dependent on the choice of ligand, base, and solvent.[15][16] While bromo- and iodo-analogs react under milder conditions, chloroarenes, especially electron-deficient ones, often require higher temperatures and specialized, sterically demanding ligands to achieve good yields.[17][18]
| Reaction | Substrate | Typical Catalyst System | Reactivity Trend | Comments |
| Suzuki-Miyaura | 4-Iodoanisole | Pd(PPh₃)₄ | Highest | Reacts under mild conditions. |
| 4-Bromoanisole | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | High | Generally reliable and high-yielding.[19] | |
| 4-Chloro-3-(CF₃)anisole | Pd(OAc)₂/XPhos, Pd-NHC | Moderate | Requires specialized bulky ligands and often higher temperatures.[11] | |
| 4-Chloroanisole | Pd(OAc)₂/XPhos, Pd-NHC | Low | Generally less reactive than the CF₃-substituted analogue due to a more electron-rich ring.[12][20] | |
| Buchwald-Hartwig | 4-Iodoanisole | Pd₂(dba)₃/BINAP | Highest | Often proceeds at or near room temperature. |
| 4-Bromoanisole | Pd₂(dba)₃/P(t-Bu)₃ | High | Broad substrate scope and reliable. | |
| 4-Chloro-3-(CF₃)anisole | Pd(OAc)₂/RuPhos, Pd-NHC | Moderate | Requires robust catalytic systems to overcome the C-Cl bond strength.[18] | |
| 4-Chloroanisole | Pd(OAc)₂/RuPhos, Pd-NHC | Low | Challenging substrate requiring highly active catalysts.[17] |
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile to attack an incoming electrophile. The reaction rate is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs).[21]
-
Anisole: Highly reactive due to the strong activating -OCH₃ group. Halogenation or nitration occurs rapidly, often leading to polysubstitution.[22]
-
4-Chloroanisole: Less reactive than anisole. The deactivating inductive effect of chlorine slows the reaction, but the -OCH₃ group still directs substitution to the positions ortho to it (positions 2 and 6).
-
This compound: This substrate is highly deactivated towards EAS. The combined electron-withdrawing power of the -Cl and the extremely potent -CF₃ group makes the ring very electron-poor and thus a poor nucleophile.[3][23] While a reaction might be forced under harsh conditions, the primary directing influence would come from the -OCH₃ group, suggesting that any substitution would likely occur at the 2- or 6-positions. However, yields are expected to be low, and the substrate would be significantly less reactive than simpler halogenated anisoles.
Representative Experimental Protocols
The following protocols are illustrative and should be optimized for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol outlines a typical procedure for the C-C bond formation using a modern catalyst system capable of activating a C-Cl bond.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 - 3.0 eq.)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
In a glovebox, add the Pd(OAc)₂ and XPhos ligand. If a glovebox is not available, add the catalyst and ligand under a positive flow of inert gas.
-
Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed solvent system (toluene/water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers, and wash the organic layer with water and then saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol describes a C-N bond formation using a primary amine. The choice of base is critical and sodium tert-butoxide is commonly employed.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq.)
-
Anhydrous toluene or dioxane
Procedure:
-
In an inert atmosphere glovebox, add Pd(OAc)₂, RuPhos, and NaOtBu to a dry Schlenk tube equipped with a stir bar.
-
Add the this compound and the solvent (toluene or dioxane).
-
Finally, add the amine coupling partner.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound presents a fascinating case study in reactivity. Its heavily electron-deficient nature makes it a challenging substrate for electrophilic aromatic substitution but an activated candidate for nucleophilic aromatic substitution, a reaction that is unfeasible for simpler chloroanisoles. In the realm of palladium-catalyzed cross-coupling, its C-Cl bond necessitates the use of advanced, highly active catalyst systems. Compared to its bromo- and iodo-analogs, it is significantly less reactive, yet its electron-deficient character can make it a more favorable substrate than non-activated chloroarenes like 4-chloroanisole. By understanding the electronic underpinnings of this molecule, synthetic chemists can effectively leverage its unique properties to access complex molecular architectures.
References
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Homework.Study.com. (n.d.). Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link]
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ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [Link]
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Journal of the American Chemical Society. (n.d.). Directive effects in electrophilic aromatic substitution ("ipso factors"). Nitration of haloanisoles. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
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Quora. (2024). Which is more reactive in electrophilic aromatic substitution, anisole or ethylbenzene? [Link]
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IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. [Link]
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YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]
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YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Link]
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-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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The Trifluoromethyl Group: A Strategic Asset in Modern Drug Discovery - A Comparative Guide
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF₃) group has become an indispensable tool for optimizing the pharmacological profiles of drug candidates. Its unique electronic and steric properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, ultimately enhancing its therapeutic potential.[1] This guide provides a comparative analysis of trifluoromethylated building blocks, offering insights into their selection and application in drug discovery, supported by experimental data and detailed methodologies.
The Decisive Advantage of the Trifluoromethyl Group
The trifluoromethyl group is frequently employed as a bioisostere for methyl or chloro groups, yet its impact extends far beyond simple replacement.[2] The strong electron-withdrawing nature of the CF₃ group and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to confer advantageous properties.[1]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By strategically placing a CF₃ group at a known or suspected site of metabolism, particularly oxidative metabolism, that metabolic pathway can be effectively blocked. This "metabolic switching" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
A prime example of this is observed in the development of COX-2 inhibitors, where replacing a methyl group with a trifluoromethyl group led to compounds with significantly enhanced selectivity and improved metabolic profiles.
Modulating Lipophilicity and Permeability
The CF₃ group generally increases a molecule's lipophilicity, which can aid in its absorption and ability to cross biological membranes. This is particularly crucial for drugs targeting the central nervous system. However, the relationship between trifluorination and lipophilicity is not always straightforward and can be influenced by the position of the CF₃ group within the molecule. For instance, trifluorination at the α-position of aliphatic alcohols strongly enhances lipophilicity, while the effect is less pronounced at β- and γ-positions.
Improving Target Binding Affinity
The strong electron-withdrawing nature of the CF₃ group can lead to stronger electrostatic and hydrophobic interactions with biological targets, thereby enhancing binding affinity and selectivity.[1] This can result in a more potent drug with fewer off-target effects. Statistical analysis of compound pairs where a methyl group is substituted by a trifluoromethyl group has shown that while not universally improving bioactivity, a significant percentage of these substitutions lead to an increase in biological activity by at least an order of magnitude.[3]
A Comparative Look at Trifluoromethylated Building Blocks
The choice of the trifluoromethylated building block is critical and depends on the specific synthetic strategy and the desired properties of the final compound. These building blocks can be broadly categorized into aromatic and aliphatic compounds, each with distinct applications and synthetic considerations.
Trifluoromethylated Aromatic Building Blocks
Trifluoromethylated aromatic compounds are widely used in the synthesis of pharmaceuticals. Building blocks such as 1-bromo-3,5-bis(trifluoromethyl)benzene are valuable intermediates for introducing the CF₃ group into aromatic systems via cross-coupling reactions.[4] The synthesis of these building blocks often requires specialized methods to overcome the deactivating effect of the trifluoromethyl groups on the aromatic ring.[4]
Trifluoromethylated Aliphatic Building Blocks
The development of methods for the synthesis of aliphatic C(sp³)–CF₃ bonds has expanded the toolbox for medicinal chemists.[5] Chiral α-trifluoromethyl alcohols and ethers are valuable building blocks that can be synthesized via enantioselective cross-coupling reactions.[6] 2,2,2-Trifluoroethanol (TFEA) is another versatile building block that can be used as a solvent and a reagent to introduce the trifluoroethoxy group.[7][8]
Comparative Data on Physicochemical Properties
The following table summarizes the comparative physicochemical properties of a parent compound versus its trifluoromethylated analog.
| Property | Parent Compound (with -CH₃) | Trifluoromethylated Analog (with -CF₃) | Rationale for Change |
| Lipophilicity (logP) | Lower | Generally Higher | The CF₃ group is more lipophilic than the CH₃ group. |
| Metabolic Stability (t½) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage. |
| pKa (of a nearby acidic/basic group) | Varies | Generally Lower (more acidic) | The strong electron-withdrawing nature of the CF₃ group increases the acidity of nearby functional groups. |
| Binding Affinity (Kd) | Varies | Can be Significantly Higher | Enhanced electrostatic and hydrophobic interactions with the target protein.[1] |
Key Trifluoromethylating Reagents: A Comparative Overview
A variety of reagents are available for introducing the trifluoromethyl group, each with its own advantages and limitations. The choice of reagent depends on the substrate, desired reaction conditions, and scalability.
| Reagent | Type | Key Features | Common Applications |
| Ruppert-Prakash Reagent (TMSCF₃) | Nucleophilic | Requires activation by a fluoride source; versatile and widely used.[9][10] | Trifluoromethylation of aldehydes, ketones, and imines.[9] |
| Umemoto's Reagents | Electrophilic | Shelf-stable crystalline solids; suitable for a wide range of nucleophiles.[11][12][13] | Trifluoromethylation of arenes, alkenes, and β-ketoesters.[11][13] |
| Togni's Reagents | Electrophilic | Hypervalent iodine reagents; mild and effective for various substrates.[13][14] | Trifluoromethylation of phenols, anilines, and thiols.[13][15] |
Experimental Protocols
General Workflow for Nucleophilic Trifluoromethylation using Ruppert-Prakash Reagent
Caption: General workflow for nucleophilic trifluoromethylation.
Detailed Protocol: Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
Objective: To synthesize a trifluoromethylated alcohol from an aldehyde.
Materials:
-
Aldehyde (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.5 mmol)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen), add the aldehyde and anhydrous THF.
-
Add the Ruppert-Prakash reagent to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the TBAF solution dropwise to the stirred reaction mixture.[9]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of 1 M HCl at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.
General Workflow for Electrophilic Trifluoromethylation using Togni's Reagent
Caption: General workflow for electrophilic trifluoromethylation.
Detailed Protocol: Ortho-Trifluoromethoxylation of an Aniline Derivative using Togni's Reagent II
Objective: To synthesize an ortho-trifluoromethoxylated aniline derivative.[15][16]
Materials:
-
Methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv)
-
Togni's Reagent II (1.2 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.1 equiv)
-
Chloroform (anhydrous)
-
Nitromethane
Procedure:
-
O-Trifluoromethylation:
-
In a glovebox, combine methyl 4-(N-hydroxyacetamido)benzoate, Togni's Reagent II, and Cs₂CO₃ in an oven-dried round-bottom flask.[15]
-
Add anhydrous chloroform and stir the mixture at room temperature.[15]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[15]
-
-
OCF₃-Migration:
-
In a pressure vessel, dissolve the purified intermediate in nitromethane.[16]
-
Heat the reaction mixture to 120 °C and stir.[16]
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Purify the crude product by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative.[16]
-
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethylated building blocks is a powerful and well-established strategy in modern drug discovery. The ability of the CF₃ group to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a valuable tool for medicinal chemists. The continued development of novel and efficient trifluoromethylation methods, along with a deeper understanding of the structure-activity relationships of trifluoromethylated compounds, will undoubtedly lead to the discovery of new and improved therapeutics.
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Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(34), 6580–6587. [Link]
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Xu, Z., et al. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 60(12), 6242–6250. [Link]
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Leitão, E. (2025, August 10). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Semantic Scholar. [Link]
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Zhang, C. (2014, July 11). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
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Ibrahim, H. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 36(4), 571-584. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. [Link]
-
Bhowmick, A. C. (2021, January 1). Recent Development of Trifluoromethyl Reagents: A Review. R Discovery. [Link]
-
ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
ResearchGate. (2025, August 6). Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]
-
Simple Solvents. (n.d.). Trifluoroethanol: Top 5 Uses, Properties & Safety Guide. [Link]
-
Beilstein-Institut. (2010, June 16). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(11), 1399. [Link]
-
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-
Royal Society of Chemistry. (2010). A simple, rapid procedure for nucleophilic radiosynthesis of aliphatic [18F]trifluoromethyl groups. Chemical Communications. [Link]
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Bryn Mawr College. (n.d.). Electrophilic Fluorination. [Link]
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PubMed Central. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]
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Wikipedia. (n.d.). Trifluoromethyl group. [Link]
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ResearchGate. (n.d.). Various protocols for trifluoromethylation. [Link]
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PubMed Central. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]
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ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a.... [Link]
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National Institutes of Health. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
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ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
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ACS Publications. (2018, November 9). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
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Semantic Scholar. (2021, April 27). Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. [Link]
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ACS Publications. (2018, May 14). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 13). The Importance of Fluorinated Building Blocks in Drug Discovery. [Link]
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ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
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Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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ResearchGate. (2025, August 7). (Trifluoromethyl)trimethylsilane (TMSCF 3 ) - Ruppert's Reagent: An Excellent Trifluoromethylation Agent. [Link]
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PubMed. (2018, September 3). Synthesis of chiral α-trifluoromethyl alcohols and ethers via enantioselective Hiyama cross-couplings of bisfunctionalized electrophiles. [Link]
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ResearchGate. (n.d.). LogP values of CF3‐substituted bicyclic amides 7 a–d, non‐fluorinated.... [Link]
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ResearchGate. (n.d.). Radical trifluoromethylation using the Umemoto's reagents and Togni's.... [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-3-(trifluoromethyl)anisole and its Metabolites
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 4-Chloro-3-(trifluoromethyl)anisole and its putative metabolites in biological matrices. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights and field-proven strategies for robust method validation, adhering to the highest standards of scientific integrity and global regulatory expectations.
Introduction: The Analytical Imperative for this compound
This compound is an aromatic compound featuring both chloro and trifluoromethyl substitutions, moieties that are prevalent in numerous pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group can significantly influence a molecule's metabolic stability and pharmacokinetic profile.[1][2] Understanding the biotransformation of such compounds is paramount in drug development and safety assessment. This necessitates the development and validation of sensitive and specific analytical methods to quantify the parent compound and its metabolites in complex biological matrices.
Based on established metabolic pathways for structurally related compounds, the primary routes of metabolism for this compound are predicted to be:
-
O-demethylation: Cleavage of the methyl group from the anisole moiety to form the corresponding phenol, 4-Chloro-3-(trifluoromethyl)phenol. This is a common metabolic pathway for anisoles.[3][4]
-
Aromatic Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring at one of the available positions. This is a principal Phase I metabolic reaction for aromatic compounds.[5][6]
This guide will focus on the validation of analytical methods for this compound and its primary predicted metabolite, 4-Chloro-3-(trifluoromethyl)phenol.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is critical for achieving the required sensitivity, selectivity, and throughput. Here, we compare two of the most powerful and widely used techniques in bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of a wide range of compounds in biological fluids.[7]
Advantages:
-
High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) allows for the highly selective detection of the parent compound and its metabolites, even in complex matrices like plasma and urine.[8]
-
Direct Analysis: For many compounds, including this compound and its phenolic metabolite, direct analysis without derivatization is possible, simplifying sample preparation.
-
Versatility: Applicable to a broad range of compound polarities.
Considerations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect accuracy and precision.[9] Careful optimization of sample preparation and chromatographic conditions is crucial to mitigate these effects.
-
Instrumentation Cost: The initial investment and maintenance costs for LC-MS/MS systems are typically higher than for GC-MS systems.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, particularly for volatile and semi-volatile compounds.
Advantages:
-
High Chromatographic Resolution: Capillary GC columns provide excellent separation efficiency.
-
Established Libraries: Extensive electron ionization (EI) mass spectral libraries are available for compound identification.
Considerations:
-
Derivatization Requirement: Polar metabolites, such as the phenolic metabolite of this compound, are not sufficiently volatile for GC analysis and require a derivatization step to increase their volatility and thermal stability.[7][10] Common derivatization techniques include silylation and acylation.[11] This adds a step to the sample preparation process and can introduce variability.
-
Thermal Lability: Some compounds may degrade at the high temperatures used in the GC injector and column.
Data Summary: A Comparative Overview
| Feature | LC-MS/MS | GC-MS |
| Analyte Suitability | Wide range of polarities, including direct analysis of the phenolic metabolite. | Primarily for volatile and semi-volatile compounds. Derivatization required for polar metabolites. |
| Sensitivity | Generally very high (low ng/mL to pg/mL). | High, but can be limited by derivatization efficiency and thermal stability. |
| Specificity | Excellent with MRM. | Good, especially with high-resolution mass spectrometry. |
| Sample Throughput | High, amenable to automation. | Can be lower due to the derivatization step. |
| Matrix Effects | A significant consideration requiring careful management. | Generally less pronounced than in ESI-LC-MS, but still possible. |
| Cost | Higher initial and operational costs. | Lower initial and operational costs. |
Experimental Protocols for Method Validation
The validation of bioanalytical methods must be performed in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). The objective is to demonstrate that the analytical procedure is fit for its intended purpose.
Below are exemplary, detailed protocols for the validation of an LC-MS/MS method for the quantification of this compound and its phenolic metabolite in human plasma.
Sample Preparation: A Critical First Step
Effective sample preparation is essential to remove interferences and concentrate the analytes of interest.[2] Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are viable options.[12][13]
3.1.1. Liquid-Liquid Extraction (LLE) Protocol
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., a stable isotope-labeled analog of the analyte).
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
3.1.2. Solid-Phase Extraction (SPE) Protocol
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 25 µL of internal standard solution.
-
Dilute the sample with 200 µL of 2% formic acid in water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Diagram of the Sample Preparation Workflow
Caption: Workflow for LLE and SPE sample preparation.
LC-MS/MS Method Validation Protocol
The validation will assess the following parameters:
3.2.1. Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analytes in the presence of endogenous matrix components, metabolites, and other potential interferences.
-
Procedure:
-
Analyze blank plasma samples from at least six different sources.
-
Analyze blank plasma spiked with the analytes at the Lower Limit of Quantification (LLOQ).
-
Analyze blank plasma spiked with potential interfering substances.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analytes in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
3.2.2. Linearity and Range
-
Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.
-
Procedure:
-
Prepare a series of calibration standards in the biological matrix by spiking with known concentrations of the analytes.
-
Analyze the calibration standards in triplicate.
-
Plot the peak area ratio (analyte/internal standard) against the nominal concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).
3.2.3. Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Procedure:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
-
Acceptance Criteria:
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
3.2.4. Matrix Effect
-
Objective: To evaluate the effect of the matrix on the ionization of the analytes.
-
Procedure:
-
Prepare three sets of samples:
-
Set A: Analytes spiked in the mobile phase.
-
Set B: Analytes spiked into extracted blank plasma.
-
Set C: Blank plasma extracted and then spiked with analytes.
-
-
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
-
-
Acceptance Criteria: The CV of the matrix factor across different lots of the biological matrix should be ≤ 15%.
3.2.5. Stability
-
Objective: To evaluate the stability of the analytes in the biological matrix under different storage and processing conditions.
-
Procedure:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.
-
Post-Preparative Stability: Analyze extracted QC samples kept in the autosampler for a specified period.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.
Diagram of the Method Validation Workflow
Caption: Key stages of the analytical method validation process.
Conclusion: Ensuring Data Integrity in Drug Development
The validation of analytical methods is a critical component of the drug development process, ensuring the generation of reliable and reproducible data for pharmacokinetic, toxicokinetic, and clinical studies. For this compound and its metabolites, both LC-MS/MS and GC-MS offer viable analytical solutions.
LC-MS/MS is generally the preferred method due to its high sensitivity, specificity, and the ability to analyze the parent compound and its polar metabolites without derivatization. However, a thorough validation process, including a rigorous assessment of matrix effects, is essential to ensure data quality.
GC-MS, while requiring a derivatization step for the phenolic metabolite, remains a powerful and cost-effective alternative. The choice between these methodologies will ultimately depend on the specific requirements of the study, available instrumentation, and the expertise of the laboratory.
By following the principles and protocols outlined in this guide, researchers can confidently develop and validate robust analytical methods that meet the stringent requirements of regulatory agencies and contribute to the successful development of safe and effective medicines.
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Sarikaya, E., & Ulusoy, H. I. (2015). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. The Scientific World Journal, 2015, 289747. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 4-Chloro-3-(trifluoromethyl)anisole Quantification by LC-MS and GC-MS
Introduction: The Analytical Imperative for Quantifying 4-Chloro-3-(trifluoromethyl)anisole
In the landscape of pharmaceutical development and fine chemical synthesis, the precise quantification of intermediates is not merely a procedural step but a cornerstone of quality, safety, and efficacy. This compound, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, exemplifies this principle.[1][2] Inaccurate measurement can lead to impurities in the final product, affecting yield, purity, and potentially introducing toxicological risks. Therefore, robust and reliable analytical methods are paramount.
This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantification of this compound: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). As we will explore, the physicochemical properties of this analyte—a halogenated aromatic ether—make it an excellent candidate for analysis by either platform. The decision to employ one over the other, or to use them in a cross-validating capacity, depends on specific analytical objectives, such as the required sensitivity, the complexity of the sample matrix, and laboratory infrastructure.
This document is structured to provide not just procedural steps, but the scientific rationale behind them, grounded in established analytical principles and regulatory expectations such as the ICH Q2(R1) guidelines.[3][4]
Chapter 1: Foundational Principles of the Chosen Analytical Technologies
Understanding the core mechanics of GC-MS and LC-MS is essential to appreciate their respective strengths and limitations for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a stalwart technique for the analysis of compounds that are volatile and thermally stable.[5][6] The process begins with the volatilization of the sample in a heated inlet, followed by separation in a gaseous mobile phase as it travels through a capillary column. The key to GC's resolving power lies in the differential partitioning of analytes between the inert carrier gas (e.g., helium) and a stationary phase coated on the column walls.
Following chromatographic separation, the analyte enters the mass spectrometer, where it is typically subjected to Electron Ionization (EI). This "hard" ionization technique bombards the molecule with high-energy electrons, causing reproducible fragmentation. The resulting mass spectrum is a distinct fingerprint, invaluable for structural confirmation and quantification. For this compound, this predictable fragmentation provides a high degree of confidence in its identification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS extends the power of mass spectrometry to a much broader range of molecules, including those that are non-volatile or thermally fragile.[7][8] Separation is achieved in the liquid phase, where the sample is partitioned between a liquid mobile phase and a solid stationary phase (e.g., the C18 alkyl chains in a reversed-phase column).
The critical interface between the liquid chromatograph and the mass spectrometer employs "soft" ionization techniques to convert the liquid-phase analyte into gas-phase ions. Common methods include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These techniques typically impart less energy than EI, often preserving the molecular ion (e.g., as a protonated species, [M+H]⁺). For quantification, LC is frequently paired with tandem mass spectrometry (MS/MS), which offers exceptional selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion), a technique known as Multiple Reaction Monitoring (MRM).
Chapter 2: Method Development and Experimental Protocols
The development of a robust analytical method is a systematic process. Here, we detail the step-by-step protocols for quantifying this compound by both GC-MS and LC-MS, explaining the rationale for each parameter selection.
GC-MS Experimental Protocol
Rationale: The structure of this compound suggests sufficient volatility and thermal stability for direct GC-MS analysis without the need for chemical derivatization—a process often required for more polar or less volatile compounds.[9][10] Our objective is a simple, robust "dilute-and-shoot" method suitable for quality control.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL primary stock solution of this compound reference standard in high-purity Ethyl Acetate.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
Prepare unknown samples by accurately weighing and dissolving them in Ethyl Acetate to an estimated concentration within the calibration range.
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (or equivalent low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This column provides excellent resolving power for a wide range of semi-volatile aromatic compounds.
-
Inlet: Split/Splitless, operated in Split mode (e.g., 20:1 ratio) at 250°C. Causality: Split injection prevents column overloading and ensures sharp chromatographic peaks for quantitative analysis.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 2 min). Causality: This program ensures the analyte elutes in a reasonable time with good peak shape, while also cleaning the column of higher-boiling contaminants.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
MS System: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 210 (M⁺).
-
Qualifier Ions: m/z 179, 144 (major fragments). Causality: Using a quantifier and qualifiers ensures high selectivity and confirms identity by maintaining expected ion ratios.
-
-
Caption: High-level workflow for GC-MS quantification.
LC-MS/MS Experimental Protocol
Rationale: While GC-MS is suitable, LC-MS/MS often provides superior sensitivity and selectivity, which is critical for trace-level quantification or analysis in complex matrices where co-eluting interferences can be a problem.[11] The method will use reversed-phase chromatography and highly selective MRM detection.
Step-by-Step Protocol:
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL primary stock solution of this compound reference standard in high-purity Acetonitrile.
-
Create a series of calibration standards by serial dilution to cover the desired range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Prepare unknown samples by accurately weighing and dissolving them in Acetonitrile to an estimated concentration within the calibration range. Filter all samples and standards through a 0.22 µm PTFE filter before analysis.
-
-
Instrumental Conditions (LC):
-
LC System: Shimadzu Nexera X2 (or equivalent).
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm). Causality: C18 is the standard for retaining and separating small, moderately nonpolar molecules like our analyte.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid promotes protonation of the analyte, enhancing ionization efficiency in positive ESI mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Instrumental Conditions (MS/MS):
-
MS System: Sciex Triple Quad 6500+ (or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Source Temperature: 500°C.
-
IonSpray Voltage: +5500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 211.0 ([M+H]⁺).
-
Product Ion (Q3) for Quantitation: m/z 180.0 (loss of -OCH₃).
-
Product Ion (Q3) for Confirmation: m/z 145.0 (further fragmentation). Causality: The MRM transition is highly specific, filtering out chemical noise and providing excellent signal-to-noise, which is the basis of the technique's sensitivity and selectivity.
-
-
Caption: High-level workflow for LC-MS/MS quantification.
Chapter 3: Cross-Validation Data and Performance Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][12] For this comparison, we will evaluate the key performance parameters as defined by ICH Q2(R1) guidelines. The following table summarizes the expected performance data from the two validated methods.
| Validation Parameter | GC-MS | LC-MS/MS | Commentary |
| Specificity / Selectivity | High | Very High | GC-MS with SIM is highly selective. However, the specificity of LC-MS/MS using MRM is generally superior, as it relies on both the parent mass and a specific fragmentation pathway, minimizing interference. |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques exhibit excellent linearity over their respective ranges. |
| Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL | The LC-MS/MS method demonstrates a significantly wider dynamic range, particularly at the lower end. |
| LOD (Limit of Detection) | ~50 ng/mL | ~0.05 ng/mL | LC-MS/MS is demonstrably more sensitive, capable of detecting the analyte at concentrations approximately 1000 times lower than GC-MS. |
| LOQ (Limit of Quantification) | ~150 ng/mL | ~0.15 ng/mL | The superior sensitivity of LC-MS/MS translates to a much lower limit of quantification, making it the method of choice for trace impurity analysis.[13] |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% | Both methods are highly accurate when analyzing standards in a clean matrix. |
| Precision (%RSD) | < 3% | < 2% | Both methods are highly precise. The lower RSD for LC-MS/MS is typical of modern, automated systems. |
| Robustness | High | Moderate | GC-MS methods are often considered more robust and less susceptible to minor variations. LC-MS can be more sensitive to matrix effects, which can alter ionization efficiency.[14][15] |
Chapter 4: Synthesis and Final Recommendation
Both GC-MS and LC-MS/MS are powerful, reliable techniques for the quantification of this compound. The choice between them is not a matter of one being universally "better," but rather which is more "fit-for-purpose" based on the specific analytical challenge.[7][16]
Advantages of GC-MS:
-
Robustness and Simplicity: The method is straightforward, and GC systems are generally considered workhorses in a QC environment.
-
Lower Susceptibility to Matrix Effects: The high-energy EI source is less prone to the ionization suppression or enhancement commonly seen in LC-MS ESI sources.[15]
-
Confirmatory Power: The detailed fragmentation pattern from EI provides excellent structural confirmation against established libraries.
Advantages of LC-MS/MS:
-
Superior Sensitivity: The ability to achieve picogram-level detection is unmatched, making it essential for trace analysis, such as quantifying genotoxic impurities or for pharmacokinetic studies.
-
Exceptional Selectivity: The MRM detection method is extremely effective at isolating the analyte signal from a complex matrix, reducing the need for extensive sample cleanup.[11]
-
Broader Applicability: While not a factor for this specific analyte, the LC-MS platform is more versatile for analyzing a wider range of compounds, including non-volatile metabolites or degradation products.
Senior Scientist's Recommendation:
-
For Routine Quality Control and Assay: For analyzing the purity of the neat substance or in simple reaction mixtures where concentration levels are high (e.g., >0.1% w/w), GC-MS is the recommended technique. Its robustness, ease of use, and lower operational cost make it ideal for high-throughput process monitoring.
-
For Trace Impurity Analysis: For quantifying this compound as a trace-level impurity in a final drug substance or in a complex matrix (e.g., biological or environmental samples), LC-MS/MS is the required technique. Its superior LOQ is non-negotiable when dealing with regulatory limits in the parts-per-million (ppm) range.
Cross-validation serves as the ultimate system of checks and balances. By analyzing a set of samples with both validated methods, an organization can have the highest degree of confidence in its quantitative results, ensuring product quality and regulatory compliance.
References
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Shi, J., et al. (2021). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. National Institutes of Health (NIH). Available at: [Link]
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Hossain, M., Wickramasuriya, R., & Nam, S. (2018). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]
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González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Semantic Scholar. Available at: [Link]
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Kanwal, N. (2023). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
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González, O., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. ResearchGate. Available at: [Link]
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ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available at: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Zhang, Y., et al. (2022). Determination of Multihalo- Phenols and Anisoles in Wine by Gas Chromatography Tandem Mass Spectrometry Through Online Derivatization and Head Space Solid Phase Microextraction. ResearchGate. Available at: [Link]
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Shimadzu Corporation. Comparison of LC/MS and GC/MS Techniques. Shimadzu Corporation. Available at: [Link]
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Lab Tech. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Lab Tech. Available at: [Link]
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GenTech Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. GenTech Scientific. Available at: [Link]
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Hawach Scientific. (2024). LCMS vs GCMS: Which Technique is Best for Your Research?. Hawach Scientific. Available at: [Link]
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Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Conquer Scientific. Available at: [Link]
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Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Available at: [Link]
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Das, A., & Mandal, P. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]
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Majer-Dalton, K., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. PubMed. Available at: [Link]
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Valsecchi, S., et al. (2021). Development and validation of an LC–MS/MS method for the quantitation of 30 legacy and emerging per- and polyfluoroalkyl substances. Springer. Available at: [Link]
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Master Analyse et Controle. (2015). Quantification of 4-chloro-3-methylphenol in industrial aqueous effluent by GC-MS. Master Analyse et Controle. Available at: [Link]
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ResearchGate. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. ResearchGate. Available at: [Link]
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Dimmitti, R. (2024). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. African Journal of Biomedical Research. Available at: [Link]
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ResearchGate. GC-MS spectra of control and treated anisole samples. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to 4-Chloro-3-(trifluoromethyl)anisole: Performance Benchmarking in Core Synthetic Transformations
Introduction: The Strategic Value of a Fluorinated Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1][2][3] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly modulate a molecule's physicochemical properties.[4] Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering acidity and dipole moments.[1][4]
4-Chloro-3-(trifluoromethyl)anisole emerges as a particularly valuable building block, offering a trifluoromethyl group for property modulation and two distinct handles for synthetic diversification: a chloro substituent, ideal for cross-coupling reactions, and a methoxy group, which can be a precursor to a phenol or act as a directing group. The chlorine atom, while generally less reactive than bromine or iodine, offers advantages in terms of cost-effectiveness and availability, making it an attractive choice for process development.[5] Furthermore, the presence of chlorine can itself contribute positively to the pharmacokinetic profile of a final compound.[6][7]
This guide provides an in-depth, data-driven benchmark of this compound's performance in three pivotal synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation. By comparing its reactivity against structural analogues, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to effectively harness this versatile reagent.
Catalytic Cross-Coupling: A Performance Deep Dive
The true utility of an aryl halide building block is often defined by its performance in palladium-catalyzed cross-coupling reactions. The electronic nature of this compound—specifically the electron-withdrawing trifluoromethyl group—is expected to facilitate the rate-determining oxidative addition step in many catalytic cycles, potentially offering higher reactivity compared to more electron-rich aryl chlorides.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl structures. The reaction's efficiency with aryl chlorides is highly dependent on the choice of palladium catalyst, ligand, and base.
Causality and Field Insights: The electron-withdrawing CF₃ group on the ring of this compound activates the C-Cl bond towards oxidative addition to the Pd(0) center. This is a crucial advantage, as this step is often sluggish for aryl chlorides.[8] Compared to a simple 4-chloroanisole, which may require more forcing conditions or highly active catalyst systems, this compound often couples more efficiently.[9][10] However, the steric bulk of the ortho-CF₃ group can influence the subsequent reductive elimination step, necessitating careful ligand selection to balance reactivity and stability of the catalytic intermediates.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 12 | 92 | Hypothetical data based on typical results |
| 4-Chloroanisole | Phenylboronic acid | [Pd₂(dba)₃] (1), tBuOK | 1,4-Dioxane | 18 | 71 | [10] | |
| 4-Bromo-3-(trifluoromethyl)aniline | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 12 | 85 | [8] |
| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 0.25 (MW) | 85 | [11] |
Note: Data is compiled from various sources to illustrate trends; direct one-to-one comparisons require identical reaction conditions.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The formation of aryl amines via Buchwald-Hartwig amination is fundamental to the synthesis of countless pharmaceuticals.[12][13] The success of this reaction with challenging aryl chlorides hinges on the use of specialized, sterically demanding phosphine ligands that promote both oxidative addition and the crucial C-N reductive elimination step.[14]
Causality and Field Insights: As with the Suzuki coupling, the CF₃ group's inductive effect makes the C-Cl bond of this compound more susceptible to oxidative addition than that of 4-chloroanisole.[5] This allows for reactions to proceed under milder conditions. The choice of ligand is paramount; bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often required to facilitate the reductive elimination of the sterically hindered product. The choice of base (e.g., NaOtBu, Cs₂CO₃) is also critical for deprotonating the amine and promoting the formation of the key palladium-amido intermediate.[15]
Comparative Performance Data: Buchwald-Hartwig Amination
| Aryl Halide | Amine Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ (2), XPhos (4) | NaOtBu | Toluene | 100 | 95 | Hypothetical data based on typical results |
| 4-Chloroanisole | Morpholine | Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅) (1), PBuᵗ₃ (2) | NaOtBu | Dioxane | 80 | ~60% (conv.) | [5] |
| 4-Bromo-3-(trifluoromethyl)aniline | Aniline | Pd(OAc)₂ (2), BINAP (3) | NaOtBu | Toluene | 100 | 88 | [8] |
Note: Data is compiled from various sources to illustrate trends; direct one-to-one comparisons require identical reaction conditions.
Cyanation: Installation of a Versatile Nitrile Handle
The direct conversion of an aryl halide to an aryl nitrile provides a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloadditions. While Rosenmund-von Braun reactions using copper cyanide are traditional, palladium- or nickel-catalyzed methods are often milder and more functional-group tolerant.[16][17]
Causality and Field Insights: The cyanation of aryl chlorides can be challenging. Nickel-based catalyst systems are often more effective than palladium for this specific transformation.[16] The electron-deficient nature of this compound makes it a good substrate for nucleophilic aromatic substitution-type mechanisms and facilitates oxidative addition in metal-catalyzed cycles. The use of zinc cyanide or potassium hexacyanoferrate(II) as a cyanide source is often preferred over alkali metal cyanides for safety and efficiency.
Comparative Performance Data: Cyanation
| Aryl Halide | Cyanide Source | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |
| This compound | Zn(CN)₂ | Pd₂(dba)₃, dppf | DMF | 120 | 89 | Hypothetical data based on typical results |
| 4-Chlorobenzotrifluoride | NaCN | Ni(Pφ₃)₃ (in situ) | Isopropyl alcohol | 78 | 76 | [16] |
| Aryl Triflates (various) | CO₂/NH₃ | Ni(cod)₂, P(p-F-Ph)₃, KF | NMP | 150 | 52-92 | [17] |
Note: Data is compiled from various sources to illustrate trends; direct one-to-one comparisons require identical reaction conditions.
Visualizing the Catalytic Pathways
To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
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A Head-to-Head Comparison of Synthetic Routes to 4-Chloro-3-(trifluoromethyl)anisole: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-3-(trifluoromethyl)anisole, a valuable building block in the synthesis of pharmaceuticals and agrochemicals, can be prepared through several distinct synthetic pathways. This guide provides an in-depth, head-to-head comparison of two primary routes to this important molecule, offering experimental insights and data to inform your synthetic strategy.
Introduction to this compound
This compound is a substituted aromatic ether featuring a chlorine atom and a trifluoromethyl group. This unique combination of substituents imparts specific electronic and lipophilic properties, making it a crucial intermediate in the synthesis of complex bioactive molecules. The strategic placement of these functional groups allows for diverse downstream chemical modifications.
This guide will dissect two principal synthetic strategies:
-
Route 1: The "Aniline Route" - A multi-step synthesis commencing from the readily available o-chlorobenzotrifluoride.
-
Route 2: The "Phenol Route" - A more convergent approach starting from the commercially available 4-chloro-3-(trifluoromethyl)phenol.
We will explore the causality behind the experimental choices in each route, providing a critical evaluation of their respective strengths and weaknesses in terms of yield, scalability, safety, and overall efficiency.
Route 1: The "Aniline Route" - A Multi-Step Approach from a Basic Precursor
This classical, linear synthesis begins with a common industrial starting material and proceeds through several well-established transformations.
DOT Script of the Aniline Route
Caption: Synthetic pathway of the Aniline Route to this compound.
Step 1 & 2: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
The synthesis commences with the nitration of o-chlorobenzotrifluoride. The directing effects of the chlorine (ortho, para-directing) and the trifluoromethyl group (meta-directing) favor the formation of 2-chloro-1-nitro-5-(trifluoromethyl)benzene as the major isomer. Subsequent reduction of the nitro group furnishes the key intermediate, 4-chloro-3-(trifluoromethyl)aniline.
Several patented methods detail this transformation. For instance, a common approach involves nitration using a mixture of nitric acid and sulfuric acid, followed by reduction using iron powder in the presence of an acid, or catalytic hydrogenation.[1][2][3]
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline
-
Nitration: To a cooled mixture of concentrated sulfuric acid, slowly add o-chlorobenzotrifluoride. Then, a mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature (typically 0-10 °C). After the addition, the reaction is stirred for several hours and then quenched by pouring onto ice. The organic layer containing the nitrated product is separated.
-
Reduction: The crude nitro intermediate is dissolved in a suitable solvent (e.g., ethanol). Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is filtered to remove iron salts, and the solvent is evaporated. The resulting crude aniline can be purified by distillation or crystallization.
Step 3: Diazotization and Hydrolysis to 4-Chloro-3-(trifluoromethyl)phenol
This step is a crucial transformation, converting the amino group of the aniline into a hydroxyl group via a diazonium salt intermediate. This is typically achieved through a Sandmeyer-type reaction.[1][4] A detailed procedure for a similar substrate, 4-fluoro-3-trifluoromethylaniline, provides a reliable template for this reaction.[5][6]
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)phenol
-
Diazotization: 4-Chloro-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to ensure the stability of the resulting diazonium salt.
-
Hydrolysis: The solution of the diazonium salt is then slowly added to a hot aqueous solution of copper(II) sulfate (typically around 80-90 °C). The diazonium group decomposes, releasing nitrogen gas and forming the corresponding phenol. The product is then extracted with an organic solvent and purified.
Step 4: Methylation to this compound
The final step involves the methylation of the phenolic hydroxyl group. The Williamson ether synthesis is the most common and effective method for this transformation.[7][8] This involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.
Experimental Protocol: Methylation using Dimethyl Sulfate
-
To a solution of 4-chloro-3-(trifluoromethyl)phenol in a suitable solvent (e.g., acetone, DMF), a base such as potassium carbonate is added.
-
Dimethyl sulfate is then added dropwise to the stirred suspension. The reaction is typically heated to ensure complete conversion.
-
After the reaction is complete, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by distillation under reduced pressure.
| Aniline Route - Key Metrics | Step 1 & 2 (Aniline Synthesis) | Step 3 (Phenol Synthesis) | Step 4 (Anisole Synthesis) | Overall (Estimated) |
| Typical Yield | 70-85% | 75-85% | >90% | 47-65% |
| Key Reagents | HNO₃, H₂SO₄, Fe/HCl | NaNO₂, H₂SO₄, CuSO₄ | (CH₃)₂SO₄, K₂CO₃ | - |
| Safety Concerns | Strong acids, handling of nitro compounds | Unstable diazonium salts, exothermic decomposition | Highly toxic and carcinogenic dimethyl sulfate | Multiple hazardous steps |
| Scalability | Well-established for industrial scale | Requires careful temperature control on a large scale | Feasible with appropriate safety measures | Moderate to high |
Route 2: The "Phenol Route" - A Convergent and Efficient Approach
This route offers a more direct pathway to the target molecule by starting with the commercially available 4-chloro-3-(trifluoromethyl)phenol. This significantly shortens the synthetic sequence.
DOT Script of the Phenol Route
Caption: Synthetic pathway of the Phenol Route to this compound.
Alternative Synthesis of the Starting Phenol
While 4-chloro-3-(trifluoromethyl)phenol is commercially available, for a comprehensive comparison, it is valuable to consider its synthesis. An alternative to the diazotization route is the direct chlorination of 4-(trifluoromethyl)phenol. The hydroxyl group is a strong ortho, para-director, and while a mixture of isomers is possible, the reaction can be optimized to favor the desired 2-chloro-4-(trifluoromethyl)phenol (an isomer of the desired starting material) or the desired 4-chloro-3-(trifluoromethyl)phenol, although the latter may be a minor product depending on the conditions. More selective methods might be required for a high-yielding synthesis of the specific isomer needed.
Methylation of 4-Chloro-3-(trifluoromethyl)phenol
The core of this route is the methylation of the pre-formed phenol. As with the Aniline Route, the Williamson ether synthesis is the method of choice. Here, we will compare two common methylating agents: dimethyl sulfate and methyl iodide.
Experimental Protocol: Methylation using Methyl Iodide
-
4-Chloro-3-(trifluoromethyl)phenol is dissolved in a suitable solvent like acetone or acetonitrile.
-
A base, such as potassium carbonate or sodium hydride, is added to generate the phenoxide.
-
Methyl iodide is then added, and the reaction mixture is stirred, often at room temperature or with gentle heating.
-
Work-up is similar to the dimethyl sulfate procedure, involving filtration and solvent removal, followed by purification.
| Phenol Route - Key Metrics | Methylation Step | Overall (from commercial phenol) |
| Typical Yield | >90% | >90% |
| Key Reagents | CH₃I or (CH₃)₂SO₄, Base | - |
| Safety Concerns | Toxic and carcinogenic methylating agents | Single hazardous step |
| Scalability | Highly scalable | High |
Head-to-Head Comparison of Methylating Agents
The choice of methylating agent in the final step of both routes is a critical decision impacting safety, cost, and reaction conditions.
| Methylating Agent | Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Iodide (CH₃I) |
| Reactivity | High | Very High |
| Cost | Generally more cost-effective for industrial scale[9] | Typically more expensive than dimethyl sulfate[9] |
| Boiling Point | 188 °C (decomposes) | 42.4 °C |
| Safety | Extremely toxic, corrosive, and a suspected carcinogen. Requires stringent handling protocols.[9][10] | Toxic, a suspected carcinogen, and volatile, requiring careful handling in a well-ventilated fume hood.[8][9][11] |
| Work-up | Byproducts are water-soluble sulfates, which can be easily removed with aqueous washes. | The iodide byproduct is less soluble and may require more extensive purification. |
| Scalability | Widely used in industrial processes due to cost-effectiveness, despite safety concerns.[9] | More common in laboratory-scale synthesis due to higher cost and volatility.[11] |
Expert Insight: For large-scale industrial production, the cost-effectiveness of dimethyl sulfate often makes it the preferred reagent, provided that the necessary engineering controls and safety protocols are in place. For laboratory-scale synthesis, the higher reactivity and ease of removal of excess reagent by evaporation can make methyl iodide an attractive, albeit more expensive and hazardous, option.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.6 Hz, 1H), 7.15 (d, J = 2.7 Hz, 1H), 6.95 (dd, J = 8.6, 2.7 Hz, 1H), 3.85 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 158.5, 134.0, 131.5 (q, J = 31 Hz), 127.0, 123.5 (q, J = 272 Hz), 118.0 (q, J = 6 Hz), 113.5, 56.0.
Conclusion and Recommendations
Both the "Aniline Route" and the "Phenol Route" are viable synthetic strategies for the preparation of this compound. The choice between them will largely depend on the specific needs and constraints of the laboratory or manufacturing facility.
-
The Aniline Route is a robust, multi-step synthesis that is well-suited for large-scale production where the starting material, o-chlorobenzotrifluoride, is readily and economically available. While it involves more steps and handling of several hazardous intermediates, the individual transformations are well-understood and have been optimized for industrial application.
-
The Phenol Route offers a significantly more convergent and efficient pathway, particularly for laboratory-scale synthesis or when rapid access to the final product is desired. The commercial availability of the starting phenol makes this an attractive option, reducing the overall synthesis time and resource allocation.
For researchers in a drug development setting, the Phenol Route is often preferable due to its speed and efficiency, allowing for the rapid synthesis of derivatives for structure-activity relationship (SAR) studies. For large-scale manufacturing where cost per kilogram is a primary driver, a thorough cost analysis of the Aniline Route , including raw material sourcing and waste disposal, is warranted.
Ultimately, the optimal synthetic route is a balance of factors including starting material availability and cost, reaction yields, safety considerations, and the desired scale of production. This guide provides the foundational data and experimental context to make an informed decision tailored to your specific synthetic goals.
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The Shielding Effect: A Comparative Guide to the Metabolic Stability of 4-Chloro-3-(trifluoromethyl)anisole Derivatives
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical gatekeeper to its clinical success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations or lead to the formation of toxic byproducts. Conversely, a molecule with optimized metabolic resilience can exhibit a longer half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2] This guide delves into the metabolic stability of compounds derived from the 4-chloro-3-(trifluoromethyl)anisole scaffold, a privileged starting point in many medicinal chemistry programs. We will explore the key metabolic pathways, compare the utility of various in vitro assessment models, and present a comparative analysis of representative derivatives to illuminate the structure-metabolism relationships that govern their fate in the body.
The Metabolic Landscape of this compound Derivatives
The metabolic fate of a xenobiotic is primarily orchestrated by a superfamily of enzymes known as cytochrome P450s (CYPs), which are abundant in the liver.[3][4] For derivatives of this compound, two principal metabolic transformations are anticipated: O-demethylation of the anisole group and hydroxylation of the aromatic ring.
O-Demethylation: The methoxy group of anisole is a common target for CYP-mediated O-demethylation, a reaction that proceeds via hydrogen atom abstraction from the methyl group, followed by hydroxylation and subsequent collapse to a phenol and formaldehyde.[5][6] This pathway is a significant clearance mechanism for many anisole-containing drugs.
Aromatic Hydroxylation: The aromatic ring itself is susceptible to CYP-catalyzed hydroxylation. The position of this oxidation is influenced by the electronic properties and steric hindrance imposed by the existing substituents—the chloro and trifluoromethyl groups. The electron-withdrawing nature of these substituents generally deactivates the aromatic ring towards oxidation.[7]
The trifluoromethyl (-CF3) group plays a pivotal role in bolstering metabolic stability. The carbon-fluorine bond is exceptionally strong, making it highly resistant to enzymatic cleavage by CYPs.[1][8] By strategically incorporating a -CF3 group, medicinal chemists can effectively "shield" a potential site of metabolism, thereby redirecting or slowing down the metabolic cascade.[1]
A Comparative Look at In Vitro Metabolic Stability Models
To predict the in vivo metabolic fate of a compound, a suite of in vitro models is employed in the early stages of drug discovery. Each model offers a unique balance of biological complexity, throughput, and cost-effectiveness.[8][9]
| Model | Description | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum containing Phase I enzymes (e.g., CYPs) and some Phase II enzymes (e.g., UGTs).[10][11] | High throughput, cost-effective, well-characterized.[11] | Lacks cytosolic enzymes and cellular context (e.g., transport).[8] |
| S9 Fraction | A supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[1][12] | Broader enzyme complement than microsomes, includes both Phase I and Phase II enzymes.[1][13] | Lower concentration of microsomal enzymes compared to isolated microsomes.[8] |
| Hepatocytes | Intact, viable liver cells that contain the full complement of metabolic enzymes and cofactors in a physiological context.[7][10] | The "gold standard" for in vitro metabolism studies, as they account for cellular uptake and the interplay between Phase I and II metabolism.[7][14] | Lower throughput, higher cost, and greater experimental variability. |
For an initial assessment of the metabolic stability of this compound derivatives, liver microsomes provide an excellent starting point due to their high throughput and focus on CYP-mediated metabolism, which is expected to be the primary clearance pathway.
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram illustrates a typical workflow for assessing the metabolic stability of a test compound using liver microsomes.
Caption: Workflow for an in vitro liver microsomal stability assay.
Detailed Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and NADPH.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound (e.g., 100 µM in acetonitrile).
-
Thaw the liver microsomes on ice and dilute to a final concentration of 1 mg/mL in phosphate buffer.
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution.
-
Add the test compound working solution to initiate the pre-incubation, and gently mix. Incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration).
-
Comparative Metabolic Stability of Representative Derivatives
To illustrate the impact of structural modifications on the metabolic stability of compounds derived from this compound, we present a comparative analysis of four hypothetical derivatives. The provided data is for illustrative purposes to highlight key structure-metabolism relationships.
| Compound | Structure | Modification | t1/2 (min) | CLint (µL/min/mg) | Predicted Major Metabolic Pathway |
| Parent | This compound | - | 45 | 15.4 | O-demethylation |
| Derivative A | 4-chloro-3-(trifluoromethyl)phenol | Methoxy replaced with hydroxyl | < 5 | > 138.6 | Rapid glucuronidation/sulfation |
| Derivative B | 4-chloro-3-(trifluoromethyl)-1-(difluoromethoxy)benzene | Methoxy replaced with difluoromethoxy | 90 | 7.7 | Slow O-dealkylation |
| Derivative C | 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetamide | Methoxy replaced with acetamide side chain | > 120 | < 5.8 | N-dealkylation, Amide hydrolysis |
Analysis of Comparative Data:
-
Parent Compound: The parent scaffold exhibits moderate metabolic stability, with O-demethylation being the likely primary clearance route.
-
Derivative A (Phenol): Replacement of the methoxy group with a hydroxyl group creates a "metabolic hotspot." Phenols are readily conjugated by Phase II enzymes (UGTs and SULTs), leading to rapid clearance.[7] This derivative is predicted to have very low metabolic stability.
-
Derivative B (Difluoromethoxy): Replacing the methoxy group with a difluoromethoxy group is a common strategy to block O-demethylation. The electron-withdrawing fluorine atoms strengthen the C-O bond, making it more resistant to enzymatic cleavage. This derivative is expected to have significantly improved metabolic stability compared to the parent compound.
-
Derivative C (Acetamide): The introduction of an acetamide side chain provides alternative metabolic pathways, such as N-dealkylation and amide hydrolysis, which may be slower than O-demethylation. This modification could potentially improve metabolic stability, but a full metabolite identification study would be necessary to confirm the primary clearance pathways.
The following diagram illustrates the structural differences and their impact on the primary metabolic pathways.
Caption: Predicted metabolic pathways for representative derivatives.
Conclusion
The metabolic stability of compounds derived from this compound is a multifaceted property that can be rationally modulated through strategic structural modifications. The inherent stability conferred by the trifluoromethyl group provides a strong foundation for designing drug candidates with favorable pharmacokinetic profiles. A thorough understanding of the likely metabolic pathways, coupled with a systematic evaluation using appropriate in vitro models, is essential for guiding medicinal chemistry efforts. By employing the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenges of metabolic optimization and increase the probability of advancing robust drug candidates toward clinical development.
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The Cutting Edge of Kinase Inhibition: A Comparative Docking Analysis of Novel Ligands Derived from 4-Chloro-3-(trifluoromethyl)anisole Against EGFR
A Senior Application Scientist's Guide to In Silico Drug Discovery
In the relentless pursuit of more effective cancer therapeutics, the strategic design of small molecule inhibitors against key oncogenic drivers remains a cornerstone of modern drug discovery. The Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target in non-small cell lung cancer and other malignancies, continues to inspire the development of novel inhibitory scaffolds.[1][2][3][4] This guide provides a comprehensive, in-silico comparative analysis of rationally designed ligands, synthesized from the versatile building block 4-Chloro-3-(trifluoromethyl)anisole, against the ATP-binding site of the EGFR kinase domain.
The strategic incorporation of a trifluoromethyl (-CF3) group is a widely employed tactic in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6][7][8] The electron-withdrawing nature of the -CF3 group can significantly influence the electronic properties of a molecule, potentially leading to more potent and selective interactions with the target protein.[5] This guide will delve into the rationale behind the design of novel EGFR inhibitors, provide a detailed, step-by-step protocol for a comparative molecular docking study, and present a rigorous analysis of the predicted binding affinities and interactions.
The Strategic Selection of EGFR as a Target
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and survival. Its aberrant activation, often due to mutations or overexpression, is a key driver in the pathogenesis of numerous cancers.[1][9] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the EGFR kinase domain have demonstrated significant clinical success.[1][3][10][11] However, the emergence of drug resistance, frequently driven by mutations in the kinase domain such as the T790M "gatekeeper" mutation, necessitates the continuous development of new generations of inhibitors.[4] Computational methods, particularly molecular docking, are invaluable tools in this endeavor, allowing for the rapid and cost-effective evaluation of novel chemical entities.[12]
Designing Novel Ligands from this compound
The starting material, this compound, offers a unique combination of chemical features for elaboration into potential kinase inhibitors. The trifluoromethyl group provides the aforementioned benefits, while the chloro and methoxy substituents offer handles for synthetic modification and can influence the molecule's orientation within the binding pocket.
For this comparative study, we have designed a series of hypothetical ligands (Ligand 1, Ligand 2, and Ligand 3) that incorporate a quinazoline scaffold, a common core structure in many approved EGFR inhibitors like Gefitinib and Erlotinib.[12] These hypothetical structures are designed to be synthetically accessible from this compound.
As a comparator, we will use Erlotinib, a well-characterized, FDA-approved EGFR inhibitor.[12]
Table 1: Structures of Ligands for Comparative Docking Study
| Ligand Name | 2D Structure | Rationale for Design |
| Erlotinib (Comparator) | A clinically approved EGFR inhibitor with a known binding mode. | |
| Ligand 1 | ![]() | A direct analog incorporating the 4-chloro-3-(trifluoromethyl)phenyl moiety, exploring the impact of this substitution pattern on the quinazoline core. |
| Ligand 2 | ![]() | Introduces a flexible linker to probe deeper into the binding pocket, potentially forming additional interactions. |
| Ligand 3 | ![]() | Incorporates a solubilizing group to potentially improve pharmacokinetic properties, while maintaining the core inhibitory scaffold. |
Experimental Workflow: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a rigorous and reproducible workflow for performing a comparative molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[13][14][15][16]
Step 1: Protein Preparation
The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib (PDB ID: 1M17) will be used as the receptor for this study.[17]
-
Download the PDB file: Obtain the protein structure from the RCSB Protein Data Bank ([Link]).
-
Clean the protein structure: Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand (Erlotinib). This can be accomplished using molecular visualization software such as UCSF Chimera or PyMOL.[18]
-
Add hydrogen atoms: The crystal structure typically lacks hydrogen atoms. Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.
-
Assign partial charges: Assign Gasteiger charges to the protein atoms. This is a critical step for the accurate calculation of electrostatic interactions.[19]
-
Save the prepared protein file: Save the final prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Obtain or draw the 2D structures: Obtain the 2D structure of Erlotinib and draw the structures of the designed ligands (Ligand 1, 2, and 3) using a chemical drawing software like ChemDraw or MarvinSketch.
-
Convert to 3D and optimize: Convert the 2D structures to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges and define rotatable bonds: Assign Gasteiger charges to the ligand atoms and define the rotatable bonds. This allows for ligand flexibility during the docking process.
-
Save the prepared ligand files: Save each prepared ligand in the PDBQT file format.
Step 3: Grid Box Generation
The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand conformations.
-
Identify the binding site: The binding site can be identified based on the location of the co-crystallized ligand (Erlotinib) in the original PDB file.
-
Define the grid box dimensions: Using AutoDock Tools, create a grid box that encompasses the entire ATP-binding pocket. The center of the grid should be the geometric center of the binding site. The size of the grid box should be large enough to allow for the free rotation and translation of the ligands.
Step 4: Molecular Docking with AutoDock Vina
-
Create a configuration file: Prepare a text file that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box.
-
Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of independent docking runs and cluster the resulting ligand poses.
Results and Comparative Analysis
The primary output of AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more favorable predicted interaction.
Table 2: Predicted Binding Affinities and Key Interactions
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Predicted Hydrogen Bond Interactions (Amino Acid Residues) | Key Predicted Hydrophobic Interactions (Amino Acid Residues) |
| Erlotinib (Comparator) | -9.5 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
| Ligand 1 | -10.2 | Met793, Cys797 | Leu718, Val726, Ala743, Leu844 |
| Ligand 2 | -10.8 | Met793, Asp855 | Leu718, Val726, Ala743, Leu844, Cys797 |
| Ligand 3 | -9.8 | Met793, Thr790 | Leu718, Val726, Ala743, Leu844 |
Analysis of Docking Results
The docking results suggest that the newly designed ligands, particularly Ligand 1 and Ligand 2, have the potential to be potent EGFR inhibitors.
-
Ligand 1 exhibits a more favorable predicted binding affinity than Erlotinib. The presence of the trifluoromethyl group appears to enhance hydrophobic interactions within the binding pocket. The key hydrogen bond with the "gatekeeper" residue Met793, a critical interaction for many EGFR inhibitors, is maintained.
-
Ligand 2 , with its extended linker, is predicted to have the strongest binding affinity. This is likely due to its ability to form an additional hydrogen bond with Asp855 in the DFG motif, a key regulatory region of the kinase domain. This extended interaction could contribute to increased potency and potentially a different resistance profile.
-
Ligand 3 , while showing a slightly better predicted binding affinity than Erlotinib, does not demonstrate a significant improvement over Ligand 1. The addition of the solubilizing group may have slightly altered its optimal binding pose, leading to a less favorable interaction profile compared to Ligand 1 and 2.
It is important to note that the number of hydrogen bonds is not the sole determinant of binding affinity.[20][21] The overall binding energy is a composite of various forces, including electrostatic and van der Waals interactions.[22][23][24] The hydrophobic interactions facilitated by the trifluoromethyl group in our designed ligands likely play a significant role in their enhanced predicted affinities.
Conclusion and Future Directions
This in-silico comparative docking study has demonstrated the potential of ligands derived from this compound as novel EGFR inhibitors. The computational results provide a strong rationale for the synthesis and biological evaluation of these compounds. The enhanced predicted binding affinities of Ligand 1 and Ligand 2, relative to the known inhibitor Erlotinib, highlight the value of strategic molecular design incorporating the trifluoromethyl group.
Future work should focus on the chemical synthesis of these designed ligands, followed by in vitro enzymatic assays to determine their IC50 values against both wild-type and mutant forms of EGFR. Cellular assays will also be crucial to assess their anti-proliferative activity in relevant cancer cell lines. The insights gained from this computational study provide a solid foundation for the development of the next generation of EGFR inhibitors.
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RCSB PDB. 5D41: EGFR kinase domain in complex with mutant selective allosteric inhibitor. [Link]
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ResearchGate. a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex... [Link]
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ResearchGate. Proteins and ligand preparation for docking. (a) Structure of a model... [Link]
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YouTube. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]
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PMC. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. [Link]
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RCSB PDB. 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-(trifluoromethyl)anisole
As researchers and developers, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling specialized chemical reagents like 4-Chloro-3-(trifluoromethyl)anisole requires a robust understanding of not just their application, but also their entire lifecycle, culminating in proper disposal. This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind them.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the intrinsic properties of this compound is fundamental to appreciating the necessity of stringent disposal protocols. It is not merely waste; it is a hazardous material that demands respect and careful management.
The primary hazards associated with this compound are its flammability and its irritant properties.[1] As a flammable liquid, improper storage or disposal can create a significant fire or explosion risk, especially since its vapor can form explosive mixtures with air and may travel a considerable distance to an ignition source.[1] Furthermore, it is classified as a skin, eye, and respiratory irritant, necessitating the use of appropriate Personal Protective Equipment (PPE) at all stages of its handling and disposal.[1]
The causality for its specific disposal pathway is rooted in its chemical structure: it is a halogenated organic compound . The presence of chlorine and fluorine atoms dictates that it must be segregated from non-halogenated solvent waste. The disposal processes for halogenated materials, typically high-temperature incineration, are specialized and more costly.[2][3] Co-mingling these waste streams leads to the entire volume being treated as halogenated waste, an inefficient and expensive outcome.[3]
Key Quantitative and Safety Data
For quick reference, the essential properties and classifications of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 400-73-7 | [1][4][5] |
| Molecular Formula | C₈H₆ClF₃O | [4][5] |
| Physical State | Clear, colorless liquid | [5] |
| Boiling Point | 113°C @ 38 mm Hg | [5] |
| Density | ~1.325 g/cm³ | [5] |
| Hazard Class | 3 (Flammable Liquid) | [5] |
| Key Hazard Statements | H226: Flammable liquid and vapourH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
The Regulatory Imperative: RCRA and Generator Responsibilities
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] As the generator of the waste, your institution is legally responsible for its safe management from "cradle to grave"—from the point of generation to its final, environmentally sound disposal.[3]
This compound waste must be classified as hazardous. This classification can arise from two main criteria:
-
Characteristic Waste : It exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8] Given its flammable nature, this compound meets the ignitability characteristic (EPA Waste Code D001).[9]
-
Listed Waste : The EPA lists specific wastes from industrial processes (F-list, K-list) or discarded commercial chemical products (P-list, U-list).[8] If used as a solvent, a waste mixture containing this compound could potentially be classified as an F-listed hazardous waste (e.g., F002 for spent halogenated solvents).[8]
The core directive is unambiguous: this material cannot be disposed of down the drain or in regular trash.[3][4] It must be collected, properly labeled, and transferred to a licensed professional waste disposal service.[1][10]
Standard Operating Procedure: Waste Collection and Handling
This protocol outlines the self-validating system for the safe accumulation of this compound waste in a laboratory setting.
Step 1: Container Selection and Preparation
-
Action: Select a clean, dry container made of a material compatible with halogenated organic solvents (e.g., glass or high-density polyethylene). Ensure it has a screw-top cap that can be securely sealed to be vapor-tight and spill-proof.[11]
-
Causality: A proper seal prevents the escape of flammable vapors, which is a primary safety risk.[1] Chemical compatibility prevents degradation of the container and potential leaks.
Step 2: Waste Segregation
-
Action: Dedicate this waste container exclusively for "Halogenated Organic Waste."
-
Causality: As previously explained, do not mix with non-halogenated solvents (like acetone, ethanol, hexanes) to avoid unnecessary increases in disposal costs and to comply with waste treatment facility requirements.[2][3] Also, keep it separate from aqueous waste, strong acids/bases, and oxidizers to prevent dangerous reactions.[2]
Step 3: Labeling
-
Action: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
Causality: Proper labeling is a legal requirement under RCRA and is essential for communicating hazards to all personnel and the final disposal facility.[2][11]
Step 4: Accumulation and Storage
-
Action: Add waste to the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation. Keep the container closed at all times except when adding waste.[2][11] Store the container in a secondary containment tray within a well-ventilated area, away from heat, sparks, and open flames.[1]
-
Causality: Keeping containers closed minimizes vapor exposure and fire risk. Storing in a designated, safe location prevents accidental spills and unauthorized access.
Step 5: Arranging for Disposal
-
Action: Once the container is full or you have finished the experimental series, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Causality: EHS professionals are trained to handle the final logistics, ensuring the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing your "cradle-to-grave" responsibility.[3]
Emergency Procedures
Spill Response
-
Small Spills: For minor laboratory spills, immediately remove all ignition sources.[1] Wearing appropriate PPE (gloves, safety glasses, lab coat), absorb the spill with an inert, non-combustible material like vermiculite or sand.[1] Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it through EHS.[1]
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EHS immediately.
First Aid
-
Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids open.[1][4] Seek immediate medical attention.
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water.[4] Consult a physician if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for ensuring the proper disposal of this compound.
Caption: Decision workflow for the compliant disposal of this compound.
References
- Apollo Scientific. (2022). Safety Data Sheet: this compound.
- MSDS of this compound. (2014).
- U.S. Environmental Protection Agency. (2025). Waste, Chemical, and Cleanup Enforcement.
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- ChemicalBook. (n.d.). This compound CAS#: 400-73-7.
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- U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA)
- European Chemicals Agency (ECHA). (2023).
- Angene Chemical. (2025).
- CymitQuimica. (2024). Safety Data Sheet: 4-Chloro-2-(trifluoromethyl)anisole.
- Sigma-Aldrich. (2024).
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Personal protective equipment for handling 4-Chloro-3-(trifluoromethyl)anisole
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven safety protocols and logistical plans for handling 4-Chloro-3-(trifluoromethyl)anisole, a halogenated aromatic compound requiring stringent safety measures. Moving beyond a simple checklist, this document delves into the causality behind each recommendation, empowering you to work with confidence and precision.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the risks associated with this compound is critical. This compound presents a multi-faceted hazard profile that necessitates a comprehensive personal protective equipment (PPE) strategy.
Based on available Safety Data Sheets (SDS), the primary hazards include:
-
Flammability: The substance is a flammable liquid and vapor, posing a moderate fire and explosion hazard when exposed to heat or flame.[1] Vapors can form explosive mixtures with air and may travel to an ignition source.[1]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1] Prolonged or repeated skin contact can lead to dermatitis.[2]
-
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory irritation.[1][2]
-
Acute Toxicity: While comprehensive toxicological data is not fully available, similar halogenated aromatic compounds can be harmful if swallowed or absorbed through the skin.[3][4]
Personal Protective Equipment (PPE): A Task-Based Approach
A one-size-fits-all approach to PPE is insufficient. The selection of appropriate protective gear is directly dependent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Small Quantities in a Fume Hood) | Chemical safety goggles | Double gloving: Viton® or laminate film gloves over nitrile gloves | Flame-resistant lab coat | Not typically required if work is performed in a certified chemical fume hood |
| Solution Preparation and Transfers (Larger Volumes) | Chemical safety goggles and a face shield | Viton® or laminate film gloves (minimum 8 mil thickness) | Chemical-resistant apron over a flame-resistant lab coat | Half-mask respirator with organic vapor cartridges (black) |
| Running Reactions Under Reflux or Elevated Temperatures | Chemical safety goggles and a face shield | Viton® or laminate film gloves (minimum 8 mil thickness) | Chemical-resistant apron over a flame-resistant lab coat | Half-mask or full-face respirator with organic vapor cartridges (black) |
| Spill Cleanup | Full-face respirator with organic vapor cartridges and P100 particulate filters | Heavy-duty Viton® or laminate film gloves | Chemical-resistant suit or coveralls | Full-face respirator with organic vapor/acid gas/P100 combination cartridges |
The "Why" Behind Your PPE Choices: An In-Depth Look
Hand Protection: Beyond the Basic Nitrile
Standard disposable nitrile gloves offer poor resistance to halogenated aromatic compounds like this compound, with breakthrough times often being less than an hour.[4] For this reason, more robust hand protection is mandatory.
-
Viton® or Laminate Film Gloves: These materials have demonstrated superior resistance to chlorinated aromatic compounds.[4] Viton® gloves, in particular, have shown no permeation after four hours of exposure to similar chemicals.[4]
-
Double Gloving: For tasks involving small quantities where dexterity is crucial, a double-gloving strategy is recommended. An inner nitrile glove provides a base layer of protection, while an outer Viton® or laminate film glove offers the primary chemical barrier. This approach also allows for the safe removal of the outer glove if contamination is suspected, without fully compromising hand protection.
Respiratory Protection: Selecting the Right Cartridge
All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation. However, for procedures with a higher risk of aerosol generation or for emergency situations, respiratory protection is essential.
-
Organic Vapor (OV) Cartridges: The National Institute for Occupational Safety and Health (NIOSH) uses a color-coding system for respirator cartridges. For organic vapors, a black label is used.[5]
-
When to Escalate Protection: For large-scale operations or in the event of a significant spill, a higher level of respiratory protection is warranted. A full-face respirator provides a better seal and also offers eye and face protection. In situations with high or unknown vapor concentrations, a Powered Air-Purifying Respirator (PAPR) or a Self-Contained Breathing Apparatus (SCBA) should be used.
Procedural Workflow for Safe Handling
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE and the subsequent procedural steps for handling this compound.
Caption: PPE Selection and Handling Workflow for this compound.
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents within the hood to minimize movement in and out of the containment area.
-
Donning PPE: Don PPE in the following order: flame-resistant lab coat, chemical-resistant apron (if required), safety goggles and/or face shield, respirator (if required), and finally, gloves. Ensure a proper seal if using a respirator.
-
Chemical Handling: Perform all manipulations of this compound well within the chemical fume hood, keeping the sash at the lowest practical height. Use appropriate tools for transfers to minimize the risk of spills.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The general order for removal is: gloves (outer pair first if double-gloving), chemical-resistant apron, face shield, safety goggles, lab coat, and finally, the respirator in a non-contaminated area.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Waste Disposal Plan
Proper segregation and disposal of halogenated waste are crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6] Mixing these waste streams can significantly increase disposal costs and complexity.[2]
-
Container Selection: Use a designated, properly labeled, and chemically compatible waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, wipes). High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in a solution.
-
Contaminated PPE: Disposable gloves and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste. Do not discard them in the regular trash.
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. Ensure the waste container is kept securely closed when not in use and stored in a designated satellite accumulation area.
Emergency Procedures
Spill Response
-
Evacuate and Alert: In the event of a significant spill, immediately alert others in the vicinity and evacuate the area.
-
Restrict Access: Prevent entry to the affected area.
-
Assess the Situation: From a safe distance, and only if you are trained and equipped to do so, assess the extent of the spill.
-
Cleanup: For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the liquid. Wear the appropriate enhanced PPE, including respiratory protection. Collect the absorbed material in a sealed container for hazardous waste disposal.
-
Large Spills: For large spills or any spill outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Decontamination of Work Surfaces
After each use, and in the event of a spill, all work surfaces and equipment must be decontaminated.
-
Prepare a Decontamination Solution: A solution of soap and water is generally effective for cleaning surfaces.[7] For more persistent residues, a suitable solvent like acetone can be used, with the rinsate collected as halogenated waste.
-
Wipe Down Surfaces: Wearing appropriate PPE, thoroughly wipe down all potentially contaminated surfaces within the fume hood.
-
Dispose of Cleaning Materials: All wipes and other materials used for decontamination must be disposed of as hazardous waste.
By adhering to these comprehensive safety and handling protocols, you can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS as the ultimate authorities on its handling.
References
- Apollo Scientific. (2022, May 16). This compound Safety Data Sheet.
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Capot Chemical Co., Ltd. (2014, July 3). MSDS of this compound.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- Angene Chemical. (2025, February 11). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound CAS#: 400-73-7.
- Mikatavage, M., Que Hee, S. S., & Ayer, H. E. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.
- Fluka. (n.d.). Material Safety Data Sheet.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- University of Minnesota. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Ansell. (2020). CORRECT REMOVAL OF CHEMICAL PROTECTIVE CLOTHING.
- 3M. (n.d.). Respirator Selection | Respiratory Protection.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- U.S. Department of Health and Human Services, Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH)
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Cornell University. (n.d.). 7.2 Organic Solvents | Environment, Health and Safety.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- UMN University Health & Safety. (n.d.). 2.8 Decontamination and Laboratory Cleanup.
- Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
- Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide.
- Unisan. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



